White-Chen catalyst
Description
The exact mass of the compound this compound is 931.99265 g/mol and the complexity rating of the compound is 444. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
959395-10-9 |
|---|---|
Molecular Formula |
C24H32F12FeN6Sb2 |
Molecular Weight |
931.9 g/mol |
IUPAC Name |
acetonitrile;hexafluoroantimony(1-);iron(2+);2-[[(2S)-2-[(2S)-1-(pyridin-2-ylmethyl)pyrrolidin-2-yl]pyrrolidin-1-yl]methyl]pyridine |
InChI |
InChI=1S/C20H26N4.2C2H3N.12FH.Fe.2Sb/c1-3-11-21-17(7-1)15-23-13-5-9-19(23)20-10-6-14-24(20)16-18-8-2-4-12-22-18;2*1-2-3;;;;;;;;;;;;;;;/h1-4,7-8,11-12,19-20H,5-6,9-10,13-16H2;2*1H3;12*1H;;;/q;;;;;;;;;;;;;;;+2;2*+5/p-12/t19-,20-;;;;;;;;;;;;;;;;;/m0................./s1 |
InChI Key |
XUNWHBGEOCZDBX-CGOGJHNFSA-B |
SMILES |
CC#N.CC#N.C1CC(N(C1)CC2=CC=CC=N2)C3CCCN3CC4=CC=CC=N4.F[Sb-](F)(F)(F)(F)F.F[Sb-](F)(F)(F)(F)F.[Fe+2] |
Isomeric SMILES |
CC#N.CC#N.C1C[C@H](N(C1)CC2=CC=CC=N2)[C@@H]3CCCN3CC4=CC=CC=N4.F[Sb-](F)(F)(F)(F)F.F[Sb-](F)(F)(F)(F)F.[Fe+2] |
Canonical SMILES |
CC#N.CC#N.C1CC(N(C1)CC2=CC=CC=N2)C3CCCN3CC4=CC=CC=N4.F[Sb-](F)(F)(F)(F)F.F[Sb-](F)(F)(F)(F)F.[Fe+2] |
Origin of Product |
United States |
Foundational & Exploratory
The White-Chen Catalyst: A Technical Guide to Predictable Aliphatic C-H Oxidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective functionalization of unactivated aliphatic C-H bonds represents a significant challenge in organic synthesis. The discovery of the White-Chen catalyst by Professor M. Christina White and her graduate student Mark S. Chen in 2007 marked a pivotal moment in addressing this challenge.[1][2] This iron-based coordination complex was the first small molecule catalyst demonstrated to achieve preparative and predictable aliphatic C-H oxidations across a wide array of substrates.[1] The catalyst operates under mild conditions, utilizing hydrogen peroxide as a green oxidant and an acetic acid additive.[1] Its remarkable selectivity is governed by a predictable interplay of electronic, steric, and stereoelectronic factors inherent to the substrate, and can be further influenced by the presence of directing groups.[1] This technical guide provides an in-depth overview of the this compound, including its synthesis, experimental protocols for its use, quantitative performance data, and a mechanistic overview.
Core Principles of Selectivity
The predictive power of the this compound stems from its ability to discriminate between C-H bonds based on a combination of factors:
-
Electronic Effects: The catalyst preferentially oxidizes electron-rich C-H bonds. Electron-withdrawing groups in proximity to a C-H bond deactivate it towards oxidation. This effect allows for selective oxidation at sites remote from such groups, often with high regioselectivity (>99:1) and yields greater than 50%.[3]
-
Steric Effects: The bulky nature of the catalyst leads to a preference for oxidizing less sterically hindered C-H bonds. When electronic factors are comparable, the catalyst will selectively functionalize the more accessible site. For instance, in a substrate with two electronically similar C-H sites, one being significantly more sterically encumbered, the this compound can achieve high selectivity (e.g., 11:1) for the less hindered position with yields around 50%.[1][3]
-
Stereoelectronic Effects: The catalyst is sensitive to the stereoelectronic environment of C-H bonds. For example, it can relieve torsional strain by oxidizing a C-H bond, leading to a more stable conformation. In certain cyclic systems, this can result in high selectivity for a specific site.[3]
-
Directing Groups: The presence of a carboxylic acid group in the substrate can direct the oxidation to a nearby C-H bond, overriding other selectivity factors.[1][3] This has been effectively utilized for diastereoselective lactonization reactions.[1]
Experimental Protocols
Synthesis of the (S,S)-PDP Ligand Precursor: (S,S)-2,2'-Bispyrrolidine
The synthesis of the pivotal PDP (N,N'-bis(2-pyridylmethyl)-2,2'-bipyrrolidine) ligand begins with the preparation of its chiral bipyrrolidine core.
Procedure:
-
Photodimerization of Pyrrolidine (B122466): A solution of pyrrolidine containing a drop of mercury is irradiated with low-pressure mercury lamps (254 nm) at reflux for 7 days. After cooling, the unreacted pyrrolidine and side products are removed by distillation at atmospheric pressure. The resulting residue is then distilled under vacuum (bp 79–81 °C at 3.0 mmHg) to yield a mixture of (R,R)- and (R,S)-2,2'-bispyrrolidine.[4]
-
Resolution of (S,S)-2,2'-Bispyrrolidine: The mixture of diastereomers is resolved using (L)-(+)-tartaric acid. The desired (S,S)-2,2'-bispyrrolidine is then isolated by treatment with potassium hydroxide (B78521) and extraction with diethyl ether. The combined organic extracts are dried over K2CO3, and the solvent is removed in vacuo to yield the purified (S,S)-2,2'-bispyrrolidine.[4]
Synthesis of the this compound: Fe((S,S)-PDP)(MeCN)₂₂
Materials and Handling: The this compound is air- and moisture-sensitive and should be handled and stored under an inert atmosphere.[5] It is a purple powder soluble in acetonitrile (B52724), dichloromethane, and other polar organic solvents.[5]
Procedure:
-
The (S,S)-PDP ligand is dissolved in acetonitrile.
-
To this solution, Fe(II)Cl₂·4H₂O is added, followed by the addition of AgSbF₆.
-
The reaction mixture is stirred, resulting in the precipitation of AgCl.
-
The solution is filtered to remove the AgCl, and the filtrate containing the catalyst can be used directly or the solvent can be removed to isolate the catalyst as a solid.[5]
General Procedure for C-H Oxidation
The following is a representative procedure for the oxidation of an aliphatic C-H bond using the this compound.
Reaction Setup:
-
To a solution of the substrate in acetonitrile are added the this compound and acetic acid.
-
The reaction mixture is cooled to a suitable temperature (often 0 °C).
-
A solution of hydrogen peroxide is then added slowly over a period of time.
Workup and Purification:
-
Upon completion, the reaction is quenched, typically with a reducing agent such as sodium thiosulfate.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is then purified by flash chromatography.
Quantitative Data on Catalyst Performance
The following tables summarize the performance of the this compound in the oxidation of various substrates, highlighting its selectivity and efficiency.
Table 1: Oxidation of Tertiary C-H Bonds in Complex Molecules
| Substrate | Major Product | Yield (%) | Site Selectivity |
| (-)-Ambroxide | C10-OH | 55 | >20:1 |
| (+)-Sclareolide | C2-OH | 60 | >20:1 |
| Artemisinin | C10-OH | 51 | >20:1 |
| Betulinic Aldehyde | C7-OH | 45 | >20:1 |
Table 2: Oxidation of Methylene (Secondary) C-H Bonds
| Substrate | Major Product | Yield (%) | Site Selectivity |
| N-Boc-L-isoleucine methyl ester | γ-keto | 58 | 10:1 (γ:β) |
| N-Boc-L-leucine methyl ester | γ-keto | 55 | >20:1 |
| N-Boc-L-norleucine methyl ester | γ-keto | 62 | 15:1 (γ:δ) |
| N-Boc-L-pipecolinic acid methyl ester | 4-keto | 70 | >20:1 |
Mechanistic Overview and Visualizations
The proposed mechanism for the White-Chen catalyzed C-H oxidation is a radical rebound mechanism.[3] The catalytic cycle is initiated by the reaction of the iron catalyst with hydrogen peroxide, facilitated by acetic acid, to form a high-valent iron-oxo intermediate. This powerful oxidant then abstracts a hydrogen atom from the substrate to generate a transient carbon-centered radical. The resulting iron-hydroxyl species then rapidly "rebounds" onto the radical, forming the oxidized product and regenerating the catalyst.
Catalytic Cycle of the this compound
Caption: Proposed catalytic cycle for C-H oxidation by the this compound.
General Experimental Workflow for White-Chen C-H Oxidation
Caption: A typical experimental workflow for a C-H oxidation reaction.
Conclusion
The this compound has emerged as a powerful tool for the late-stage functionalization of complex molecules, a strategy of immense value in drug discovery and development.[6] Its ability to predictably oxidize unactivated aliphatic C-H bonds with high selectivity offers a streamlined approach to the synthesis of novel compounds and the modification of natural products. This guide provides the fundamental knowledge and practical protocols for researchers to leverage the capabilities of this remarkable catalytic system. Further exploration of its applications and the development of next-generation catalysts based on its principles will undoubtedly continue to push the boundaries of synthetic chemistry.
References
- 1. A predictably selective aliphatic C-H oxidation reaction for complex molecule synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. White–Chen catalyst - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Aliphatic C—H Oxidations for Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Predictably Selective Aliphatic C-H Oxidation Reaction by M. Christina White and Mark S. Chen
An In-depth Analysis of the 2007 Science Paper
This technical guide provides a comprehensive overview of the seminal 2007 Science paper by M. Christina White and Mark S. Chen, titled "A Predictably Selective Aliphatic C-H Oxidation Reaction for Complex Molecule Synthesis." This work introduced a groundbreaking iron-based catalyst, Fe(PDP), later known as the White-Chen catalyst, capable of oxidizing unactivated sp³ C-H bonds with predictable selectivity. This development has had a profound impact on the field of organic synthesis, particularly in the context of complex molecule synthesis and late-stage functionalization, offering a novel approach for streamlining synthetic routes and accessing previously hard-to-reach derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the core principles and practical application of this methodology.
Core Concepts: The this compound and Principles of Selectivity
The central innovation of this research is the development of the Fe(PDP) catalyst, an iron(II) complex with a tetradentate aminopyridine ligand.[1] This catalyst, in conjunction with hydrogen peroxide (H₂O₂) as the terminal oxidant and a carboxylic acid additive, effects the hydroxylation of aliphatic C-H bonds. The remarkable aspect of this system is its predictable selectivity, which is governed by a combination of electronic, steric, and stereoelectronic factors inherent to the substrate, as well as the influence of directing groups.[1]
Key Principles of Selectivity:
-
Electronic Effects: The highly electrophilic iron-oxo intermediate generated in the catalytic cycle preferentially oxidizes more electron-rich C-H bonds. This leads to selective oxidation at sites remote from electron-withdrawing groups.
-
Steric Effects: The bulky nature of the catalyst ligand environment favors the oxidation of less sterically hindered C-H bonds. This allows for predictable oxidation at specific sites in complex molecules with multiple electronically similar C-H bonds.
-
Stereoelectronic Effects: The alignment of C-H bonds with neighboring orbitals can influence their reactivity, providing another layer of selectivity.
-
Directing Group Effects: The presence of a carboxylic acid group on the substrate can direct the catalyst to oxidize a nearby C-H bond, even overriding inherent electronic and steric biases.
Data Presentation: Substrate Scope and Selectivity
The 2007 Science paper and subsequent publications demonstrated the broad applicability of the Fe(PDP) catalyst across a range of substrates, from simple alkanes to complex natural products. The following tables summarize the key quantitative data, showcasing the catalyst's efficiency and selectivity.
Table 1: Oxidation of Simple Acyclic and Cyclic Alkanes
| Substrate | Major Product(s) | Catalyst Loading (mol%) | H₂O₂ (equiv) | Additive (equiv) | Yield (%) | Selectivity (Major:Minor) |
| Isobutane | tert-Butanol | 5 | 1.2 | Acetic Acid (0.5) | 78 | >50:1 |
| Cyclohexane | Cyclohexanol, Cyclohexanone | 5 | 1.2 | Acetic Acid (0.5) | 55 | 4:1 |
| Adamantane | 1-Adamantanol, 2-Adamantanol | 5 | 1.2 | Acetic Acid (0.5) | 68 | 10:1 |
Table 2: Oxidation of Functionalized Acyclic Substrates
| Substrate | Major Product | Catalyst Loading (mol%) | H₂O₂ (equiv) | Additive (equiv) | Yield (%) | Selectivity |
| 2-Methyl-5-hexanone | 5-Hydroxy-5-methyl-2-hexanone | 5 | 1.2 | Acetic Acid (0.5) | 65 | >20:1 |
| N-Boc-L-isoleucine methyl ester | N-Boc-L-allo-isoleucine methyl ester | 5 | 1.2 | Acetic Acid (0.5) | 51 | 9:1 |
Table 3: Late-Stage C-H Oxidation of Complex Molecules
| Substrate | Major Product | Catalyst Loading (mol%) | H₂O₂ (equiv) | Additive (equiv) | Yield (%) | Comments |
| (+)-Sclareolide | 13-Hydroxy-(+)-sclareolide | 15 | 3.6 | Acetic Acid (1.5) | 51 | Oxidation at the most electron-rich tertiary C-H bond. |
| (+)-Artemisinin | (+)-10β-Hydroxyartemisinin | 15 | 3.6 | Acetic Acid (1.5) | 54 (after 2 recycles) | Selective oxidation at a tertiary C-H bond in the presence of a sensitive endoperoxide. |
| Vancomycin (B549263) derivative | Hydroxylated vancomycin derivative | 15 | 3.6 | Acetic Acid (1.5) | 43 | Demonstrates compatibility with highly functionalized, complex substrates. |
Experimental Protocols
A key methodological innovation reported by White and Chen is the "slow addition protocol," which was developed to mitigate catalyst deactivation and improve reaction yields. This involves the slow, simultaneous addition of both the catalyst and the oxidant to the reaction mixture.
General Procedure for Fe(PDP)-Catalyzed Aliphatic C-H Oxidation (Iterative Addition Protocol)
To a solution of the substrate (1.0 equiv) and acetic acid (0.5 equiv) in acetonitrile (B52724) is added a solution of the Fe(PDP) catalyst (5 mol%) in acetonitrile. A solution of 50% aqueous hydrogen peroxide (1.2 equiv) in acetonitrile is then added dropwise. The reaction is stirred for a set period, after which additional portions of the catalyst (5 mol%), acetic acid (0.5 equiv), and hydrogen peroxide (1.2 equiv) are added. This iterative addition can be repeated to drive the reaction to higher conversion. Upon completion, the reaction is quenched and purified by standard chromatographic techniques.
Detailed Protocol for the Oxidation of (+)-Artemisinin (Slow Addition Protocol)
A solution of (+)-artemisinin (1.0 equiv) and acetic acid (1.5 equiv) is prepared in acetonitrile. In separate syringes are prepared a solution of the Fe(PDP) catalyst (15 mol%) in acetonitrile and a solution of 50% aqueous hydrogen peroxide (3.6 equiv) in acetonitrile. Both solutions are added simultaneously to the stirred solution of artemisinin (B1665778) over a period of 1 hour using a syringe pump. After the addition is complete, the reaction mixture is stirred for an additional period. The reaction is then quenched, and the product is isolated and purified by flash column chromatography. This slow addition method was shown to significantly improve the yield of the desired hydroxylated product.
Mandatory Visualizations
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the Fe(PDP)-catalyzed C-H oxidation.
Experimental Workflow for C-H Oxidation
Caption: General experimental workflow for the slow addition protocol.
Conclusion
The 2007 Science paper by M. Christina White and Mark S. Chen represents a landmark achievement in synthetic organic chemistry. The development of the Fe(PDP) catalyst and the elucidation of the principles governing its selectivity have provided a powerful tool for the late-stage functionalization of complex molecules. This methodology has significant implications for drug discovery and development, allowing for the rapid generation of analogs with modified biological activity. The predictable and selective nature of this C-H oxidation reaction has fundamentally changed the way chemists approach the synthesis of complex organic molecules, opening up new avenues for innovation in both academic and industrial research.
References
A Technical Guide to the Synthesis and Characterization of the Fe(PDP) Catalyst for C-H Functionalization
Audience: Researchers, scientists, and drug development professionals.
This guide provides an in-depth overview of the Fe(PDP) catalyst, also known as the White-Chen catalyst. It covers its synthesis, physicochemical properties, and characterization, with a focus on its application in aliphatic C-H bond oxidation. Detailed experimental protocols and quantitative data are presented to facilitate its application in research and development, particularly in the context of late-stage functionalization for drug discovery.
Introduction
The selective functionalization of unactivated aliphatic C-H bonds is a significant challenge in organic synthesis. The Fe(PDP) catalyst, an iron-based coordination complex, has emerged as a powerful tool to address this challenge.[1] Developed by M. Christina White and Mark S. Chen, this catalyst enables preparative and predictable aliphatic C-H oxidations across a wide array of organic substrates.[1] Its ability to perform late-stage C-H functionalization makes it particularly valuable for the diversification of complex molecules and drug candidates, offering a streamlined approach to synthesizing analogs and metabolites.[2] This guide details the synthesis, characterization, and operational protocols for utilizing the Fe(PDP) catalyst.
Synthesis and Physicochemical Properties
The Fe(PDP) catalyst is an air- and moisture-sensitive solid that should be handled and stored under an inert atmosphere.[3] It is soluble in various organic solvents, including acetonitrile (B52724), dichloromethane, and tert-butanol.[3]
The synthesis of the Fe(PDP) catalyst involves the complexation of an iron(II) salt with the PDP ligand, followed by counter-ion exchange. The general procedure is as follows:
Reagents:
-
(S,S)-PDP or (R,R)-PDP ligand
-
Fe(II)Cl₂·4H₂O
-
AgSbF₆
-
Acetonitrile (CH₃CN)
General Procedure: The Fe(PDP) catalyst is prepared by dissolving the (S,S)-PDP or (R,R)-PDP ligand in acetonitrile, followed by the addition of Fe(II)Cl₂·4H₂O and AgSbF₆.[3] The resulting complex is a solid that can be white to purple.[3] For detailed experimental parameters, including reagent quantities and purification methods, consulting the primary literature is recommended.
The Fe(PDP) catalyst is typically characterized by a range of spectroscopic and analytical techniques.
-
X-ray Crystallography: Single-crystal X-ray diffraction is used to confirm the solid-state structure of the catalyst.[3]
-
UV-Vis Spectrophotometry: This technique can be used to monitor the catalyst and its intermediates during reaction.
-
Mass Spectrometry: Provides information on the molecular weight and composition of the catalyst.
The key physicochemical properties of the Fe(R,R-PDP) catalyst are summarized in the table below.
| Property | Value |
| IUPAC Name | acetonitrile;hexafluoroantimony(1-);iron(2+);2-[[2-[1-(pyridin-2-ylmethyl)pyrrolidin-2-yl]pyrrolidin-1-yl]methyl]pyridine |
| CAS Number | 959395-10-9 |
| Molecular Formula | C₂₄H₃₂F₁₂FeN₆Sb₂ |
| Molar Mass | 931.908 g·mol⁻¹ |
| Appearance | Purple powder |
| Melting Point | 215–226 °C |
| Solubility | Soluble in acetonitrile, dichloromethane, tert-butyl alcohol, hexafluoro-2-propanol |
Data sourced from PubChem CID 74082032 and other references.[1][3]
Catalytic Aliphatic C-H Oxidation
The Fe(PDP) catalyst is renowned for its ability to catalyze the oxidation of aliphatic C-H bonds using hydrogen peroxide (H₂O₂) as the terminal oxidant, typically with acetic acid (AcOH) as an additive.[1][4]
The reaction is believed to proceed through a mechanism involving a high-valent iron-oxo intermediate. The proposed catalytic cycle is as follows:
-
The Fe(II) precatalyst reacts with H₂O₂, facilitated by acetic acid, to form a reactive iron-oxo species.
-
This intermediate abstracts a hydrogen atom from an aliphatic C-H bond, generating a short-lived carbon-centered radical.
-
The resulting iron-hydroxide species then rapidly rebounds onto the carbon radical to yield the hydroxylated product and regenerate the Fe(II) catalyst.[1]
Caption: Proposed catalytic cycle for Fe(PDP)-catalyzed C-H oxidation.
The predictability of Fe(PDP)-catalyzed oxidations stems from a combination of electronic, steric, and stereoelectronic effects within the substrate.[1]
-
Electronic Effects: The electrophilic iron-oxo intermediate preferentially oxidizes electron-rich C-H bonds. C-H bonds located near electron-withdrawing groups are disfavored.[1]
-
Steric Effects: The bulky nature of the catalyst leads to a preference for oxidizing less sterically hindered C-H bonds.[1]
-
Stereoelectronic Effects: The catalyst can distinguish between C-H bonds based on their stereoelectronic properties, favoring those that are appropriately aligned for hydrogen atom abstraction.
Caption: Factors governing the site-selectivity of the Fe(PDP) catalyst.
Experimental Protocols
Two primary protocols are employed for Fe(PDP)-catalyzed C-H oxidation: an iterative addition protocol and a slow addition protocol. The slow addition protocol was developed to mitigate catalyst decomposition, which can occur via bimolecular reactions, leading to improved product yields.[4]
Caption: General workflow for Fe(PDP)-catalyzed C-H oxidation reactions.
This protocol involves the sequential addition of the catalyst, oxidant, and additive in portions. It is often used to achieve maximum product yields when catalyst stability is a concern.[4]
Procedure:
-
A reaction vial is charged with the substrate (1.0 equiv) and acetonitrile (to a substrate concentration of ~0.5 M).
-
A solution of Fe(S,S-PDP) catalyst (5 mol%), acetic acid (0.5 equiv) in acetonitrile (0.5 mL) is added via pipette.
-
A solution of H₂O₂ (50 wt%, 1.2 equiv) in acetonitrile is then added dropwise over 45-75 seconds.
-
The reaction is allowed to stir for 10-15 minutes.
-
Steps 2-4 are repeated for a total of three additions (totaling 15 mol% catalyst, 1.5 equiv AcOH, and 3.6 equiv H₂O₂).
-
The reaction is worked up by concentrating the mixture via rotary evaporation, precipitating with diethyl ether, filtering through Celite, and purifying by flash chromatography.[4]
This protocol involves the slow, simultaneous addition of both the catalyst and the oxidant to the reaction mixture. This method helps to maintain a low concentration of the active catalyst and oxidant, which can suppress catalyst decomposition pathways and improve yields, especially for more complex substrates.[4]
Procedure:
-
A reaction vial is charged with the substrate (0.5 mmol, 1.0 equiv), acetic acid (0.25 mmol, 0.5 equiv), and acetonitrile (1.0 mL).
-
A solution of Fe(S,S-PDP) catalyst (e.g., 15 mol%) in acetonitrile is loaded into a syringe pump.
-
A separate syringe pump is loaded with a solution of H₂O₂ (50 wt%, e.g., 3.0 equiv) in acetonitrile.
-
The two solutions are added simultaneously to the vigorously stirred reaction vial over a set period (e.g., 45 minutes).
-
Following the addition, the reaction mixture is worked up as described in the iterative addition protocol.[4]
Quantitative Data from Catalytic Oxidations
The following tables summarize representative results for the Fe(PDP)-catalyzed oxidation of various substrates, comparing the iterative and slow addition protocols.
Table 1: Oxidation of cis-4-methylcyclohexyl pivalate
| Entry | Protocol | Catalyst (mol%) | H₂O₂ (equiv) | AcOH (equiv) | Yield (%) | Recovered SM (%) |
| 1 | Iterative Addition | 15 | 3.6 | 1.5 | 61 | 21 |
| 2 | Slow Addition | 15 | 3.0 | 0.5 | 66 | 20 |
Data adapted from Vermeulen et al., Tetrahedron 65 (2009) 3078–3084.[4]
Table 2: Oxidation of Complex Substrates
| Substrate | Protocol | Catalyst (mol%) | H₂O₂ (equiv) | AcOH (equiv) | Yield (%) |
| (+)-Artemisinin | Iterative Addition | 15 | 3.6 | 1.5 | 43 |
| (+)-Artemisinin | Slow Addition | 25 | 5.0 | 0 | 51 |
Data adapted from Vermeulen et al., Tetrahedron 65 (2009) 3078–3084.[4]
Conclusion
The Fe(PDP) catalyst provides a robust and predictable method for the selective oxidation of aliphatic C-H bonds. Its operational simplicity, combined with the ability to tune reactivity through different addition protocols, makes it a valuable tool for synthetic chemists. For professionals in drug development, the catalyst offers a unique opportunity for late-stage functionalization, enabling the rapid generation of derivatives of complex lead compounds and facilitating the exploration of structure-activity relationships. The detailed protocols and data presented in this guide serve as a practical resource for the implementation of this powerful catalytic system.
References
The White-Chen Catalyst: An In-depth Technical Guide to the Mechanism of C-H Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective functionalization of unactivated aliphatic C-H bonds is a transformative goal in organic synthesis, offering the potential to streamline the synthesis of complex molecules and enable late-stage modification of drug candidates. The White-Chen catalyst, an iron-based coordination complex, has emerged as a powerful tool for achieving predictable and preparative C-H oxidations.[1] Developed by M. Christina White and Mark S. Chen, this catalyst, in conjunction with hydrogen peroxide as the terminal oxidant, facilitates the conversion of sp³ C-H bonds to C-O bonds with remarkable selectivity, governed by a combination of electronic, steric, and stereoelectronic factors.[1] This guide provides a comprehensive overview of the mechanism of C-H activation by the this compound, supported by experimental data and detailed protocols.
Core Mechanism of C-H Activation
The prevailing mechanism for C-H oxidation catalyzed by the this compound proceeds through a catalytic cycle involving a high-valent iron-oxo intermediate. This process is facilitated by the presence of hydrogen peroxide and an acetic acid additive. The proposed steps are as follows:
-
Formation of the Active Oxidant: The iron(II) precatalyst, Fe(PDP), reacts with hydrogen peroxide to form a high-valent iron-oxo species. Acetic acid is believed to catalyze this step.
-
Hydrogen Atom Abstraction: The highly electrophilic iron-oxo intermediate abstracts a hydrogen atom from an aliphatic C-H bond of the substrate. This step is typically the rate-determining step and generates a short-lived carbon-centered radical.
-
Radical Rebound: The resulting iron-hydroxyl species rapidly rebounds onto the carbon-centered radical, forming the new C-O bond and regenerating the iron(II) catalyst, thus closing the catalytic cycle.[1]
This mechanism is biomimetic, drawing parallels to the action of non-heme iron enzymes. The rapid nature of the radical rebound step is crucial for the high stereoretention observed in many White-Chen catalyzed oxidations.
Factors Influencing Site-Selectivity
A key feature of the this compound is its predictable site-selectivity, which arises from the interplay of several factors within the substrate:
-
Electronic Effects: The electrophilic iron-oxo intermediate preferentially abstracts hydrogen atoms from electron-rich C-H bonds. Therefore, oxidation occurs at sites remote from electron-withdrawing groups. For instance, in substrates containing an ester group, oxidation favors the tertiary C-H bond furthest from the ester, with yields often exceeding 50% and selectivities greater than 99:1.[1]
-
Steric Effects: The bulky nature of the catalyst leads to a preference for oxidation at less sterically hindered C-H bonds. In cases where electronic factors are similar, the catalyst will selectively oxidize the more accessible site. For example, in a molecule with two electronically similar C-H sites, one being significantly more sterically encumbered, the this compound primarily oxidizes the less hindered position with high selectivity (e.g., 11:1).[1]
-
Stereoelectronic Effects: The alignment of the C-H bond with the catalyst's approach trajectory also influences reactivity.
-
Directing Groups: The presence of a carboxylic acid directing group can override inherent electronic and steric preferences. The catalyst can coordinate to the carboxylate, directing the oxidation to a proximal C-H bond to form a lactone. This has been demonstrated in the diastereoselective lactonization of tetrahydrogibberellic acid.[1]
The combination of these factors allows for predictable oxidation in complex molecules, often with isolated yields of 50% or greater when these effects are constructive.[1]
Quantitative Data
The following tables summarize representative quantitative data for C-H oxidation reactions catalyzed by the this compound, highlighting the influence of electronic and steric factors on yield and selectivity.
Table 1: Influence of Electronic Effects on Site-Selectivity
| Substrate | Major Product | Yield (%) | Selectivity (Major:Minor) | Reference |
| Substrate with remote ester group | Oxidation at C-H bond furthest from ester | >50 | >99:1 | [1] |
| Substrate with a carboxylic acid group | Lactone via oxidation of proximal C-H bond | 50 | N/A | [1] |
Table 2: Influence of Steric Effects on Site-Selectivity
| Substrate with two electronically similar C-H sites | Major Product at less sterically hindered C-H site | Yield (%) | Selectivity (C-1:C-8) | Reference |
| Example Substrate | Oxidation at C-1 | 50 | 11:1 | [1] |
Experimental Protocols
Synthesis of the this compound (Fe(PDP))
A detailed protocol for the synthesis of the this compound is crucial for researchers aiming to utilize this methodology. While the catalyst is commercially available, in-house synthesis may be required. The synthesis generally involves the preparation of the PDP ligand followed by complexation with an iron(II) salt. For a detailed, validated procedure, please refer to the primary literature.
General Protocol for Catalytic C-H Oxidation
The following is a representative experimental protocol for the White-Chen catalyzed oxidation of an aliphatic C-H bond, based on optimized conditions and the use of a slow-addition protocol to minimize catalyst decomposition.
Materials:
-
This compound (Fe(PDP))
-
Substrate
-
Acetonitrile (CH₃CN), anhydrous
-
Hydrogen peroxide (H₂O₂, 30 wt% in H₂O)
-
Acetic acid (AcOH)
-
Standard laboratory glassware and stirring equipment
-
Syringe pump for slow addition
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substrate (1.0 equiv) and the this compound (typically 5-10 mol%) in anhydrous acetonitrile.
-
Addition of Acetic Acid: Add acetic acid (0.5 equiv) to the reaction mixture.
-
Slow Addition of Oxidant: Prepare a solution of hydrogen peroxide (1.2 equiv) in acetonitrile. Using a syringe pump, add this solution to the reaction mixture over a period of 30-60 minutes. Maintaining a slow addition rate is critical to prevent catalyst deactivation.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Iterative Additions (Optional): For challenging substrates or to drive the reaction to higher conversion, a second and third portion of the catalyst (e.g., 2.5 mol% each) and acetic acid (0.5 equiv each) can be added, followed by another slow addition of hydrogen peroxide (1.2 equiv each).
-
Workup: Upon completion of the reaction, quench any remaining hydrogen peroxide by the addition of a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired oxidized product.
Visualizations
Catalytic Cycle of the this compound```dot
Caption: General experimental workflow for a White-Chen catalyzed C-H oxidation.
References
The Role of the Iron-Oxo Intermediate in White-Chen Catalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective functionalization of unactivated aliphatic C-H bonds is a paramount challenge in modern organic synthesis. The White-Chen catalysis, developed by M. Christina White and Mark S. Chen, represents a significant breakthrough in this field, enabling predictable and selective oxidation of sp³ C-H bonds using an iron-based catalyst.[1][2][3] This technical guide provides an in-depth exploration of the central mechanistic feature of this powerful transformation: the pivotal role of a high-valent iron-oxo intermediate. By understanding the formation, structure, and reactivity of this transient species, researchers can better leverage the White-Chen catalysis for the late-stage functionalization of complex molecules, a critical step in drug discovery and development.[4][5]
The Catalytic Cycle: Centrality of the Iron-Oxo Intermediate
The currently accepted mechanism for the White-Chen catalysis involves a catalytic cycle initiated by the reaction of the iron(II) precursor, Fe(PDP), with a terminal oxidant, typically hydrogen peroxide (H₂O₂), in the presence of an acid co-catalyst like acetic acid.[1][2] This reaction is proposed to generate a highly reactive high-valent iron-oxo species, likely an Fe(IV)=O or Fe(V)=O complex.[5][6] Although this intermediate has not been directly observed spectroscopically for the White-Chen catalyst itself, its existence is strongly supported by extensive studies on analogous non-heme iron systems and the observed reactivity.[4][7]
The catalytic cycle can be visualized as follows:
This high-valent iron-oxo intermediate is the key oxidizing species responsible for the C-H bond activation. It abstracts a hydrogen atom from the substrate (R-H) to generate a short-lived carbon-centered radical (•R) and an iron-hydroxyl species.[1] Subsequently, in a rapid "rebound" step, the hydroxyl group is transferred from the iron center to the carbon radical, forming the oxidized product (R-OH) and regenerating the active Fe(II) catalyst.[1] The high degree of stereoretention observed in White-Chen oxidations is consistent with a very short-lived radical intermediate and a fast rebound step.[8]
Factors Influencing Selectivity
The remarkable predictability of the White-Chen catalysis stems from the interplay of electronic, steric, and stereoelectronic factors that guide the iron-oxo intermediate to a specific C-H bond.[2][5]
-
Electronic Effects: The highly electrophilic iron-oxo intermediate preferentially oxidizes electron-rich C-H bonds. Therefore, C-H bonds located away from electron-withdrawing groups are more susceptible to oxidation.[2]
-
Steric Effects: The bulky nature of the PDP ligand environment around the iron center dictates that the least sterically hindered C-H bonds are favored for oxidation.[2]
-
Stereoelectronic Effects: Alignments of C-H bonds with adjacent π-systems or heteroatom lone pairs can lead to their activation through hyperconjugation, making them more susceptible to abstraction by the iron-oxo intermediate.[2]
-
Directing Groups: The presence of a carboxylic acid group on the substrate can override the intrinsic electronic and steric preferences. The carboxylate can coordinate to the iron center, directing the oxidation to a proximal C-H bond, often leading to the formation of a lactone.[2]
Quantitative Data Summary
The following tables summarize representative quantitative data for the White-Chen catalysis, showcasing its efficiency and selectivity across a range of substrates.
Table 1: Oxidation of Simple Alkanes and Derivatives
| Substrate | Product(s) | Catalyst Loading (mol%) | Yield (%) | Selectivity (Major:Minor) | Reference |
| Adamantane | 1-Adamantanol, 2-Adamantanone | 10 | 65 | 10:1 | [9] |
| Cyclohexane | Cyclohexanol, Cyclohexanone | 10 | 55 | 4:1 | [9] |
| cis-1,2-Dimethylcyclohexane | cis-1,2-Dimethylcyclohexan-1-ol | 15 | 72 | >20:1 | [5] |
| 4-Methylcyclohexyl pivalate | Hydroxylated products | 15 | 68 | - | [10] |
Table 2: Late-Stage Functionalization of Complex Molecules
| Substrate | Major Product | Catalyst Loading (mol%) | Yield (%) | Reference |
| Artemisinin | 10β-hydroxyartemisinin | 15 | 55 | [5] |
| Sclareolide | Hydroxylated sclareolide | 10 | 51 | [5] |
| (-)-Ambroxide | Hydroxylated ambroxide | 15 | 60 | [5] |
| Betulinic acid methyl ester | Hydroxylated derivative | 10 | 45 | [9] |
Spectroscopic Characterization of Non-Heme Iron-Oxo Intermediates
While direct spectroscopic data for the iron-oxo intermediate in the White-Chen catalysis is not yet available, extensive characterization of analogous non-heme Fe(IV)=O and Fe(V)=O complexes provides crucial insights into the likely nature of the active oxidant. These studies are vital for understanding the electronic structure and reactivity of the key intermediate.
Table 3: Spectroscopic Data for Representative Non-Heme Iron-Oxo Complexes
| Spectroscopic Technique | Fe(IV)=O Species | Fe(V)=O Species | Key Observables and Interpretations | Reference(s) |
| Mössbauer Spectroscopy | Isomer shift (δ) ≈ 0.0 – 0.3 mm/s; Quadrupole splitting (ΔE_Q) ≈ 0.5 – 1.5 mm/s | Isomer shift (δ) ≈ -0.1 to 0.0 mm/s | The isomer shift is characteristic of the iron oxidation state. The values for Fe(IV) and Fe(V) are distinct from Fe(II) and Fe(III) states. | [7] |
| EPR Spectroscopy | Typically EPR-silent (integer spin S=2) | S=1/2 signal with distinct g-values (e.g., g ≈ 2.07, 2.01, 1.94) | The spin state provides information about the electronic configuration of the iron center. | [7] |
| UV-Vis Spectroscopy | Weak near-IR absorption (λ_max ≈ 700-900 nm) | Intense visible absorption (λ_max ≈ 400-600 nm) | These absorptions are assigned to d-d transitions and ligand-to-metal charge transfer bands, respectively, and are characteristic of the high-valent iron-oxo unit. | [4] |
| Resonance Raman Spectroscopy | Fe=O stretching frequency (ν(Fe=O)) ≈ 800-900 cm⁻¹ | ν(Fe=O) sensitive to coordination environment | The position of the Fe=O stretching frequency confirms the presence of the iron-oxo bond and is sensitive to isotopic labeling (¹⁸O). | [7] |
| X-ray Absorption Spectroscopy | Short Fe-O bond length (≈ 1.65 Å) | - | The short bond distance is indicative of a double bond between iron and oxygen. | [11] |
Experimental Protocols
Synthesis of the this compound (Fe(PDP))
The following is a general procedure for the synthesis of the Fe(PDP) catalyst, adapted from the literature.[12]
References
- 1. Non-heme Fe(IV)-oxo intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. White–Chen catalyst - Wikipedia [en.wikipedia.org]
- 3. A predictably selective aliphatic C-H oxidation reaction for complex molecule synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Aliphatic C—H Oxidations for Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Non-Heme Fe(IV)-Oxo Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy this compound | 959395-10-9 [smolecule.com]
- 9. experts.illinois.edu [experts.illinois.edu]
- 10. newerainstruments.com [newerainstruments.com]
- 11. Crystallographic and spectroscopic characterization of a nonheme Fe(IV)-O complex. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
The White-Chen Catalyst: A Technical Guide to Selectivity in Aliphatic C-H Oxidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective functionalization of unactivated aliphatic C-H bonds represents a significant challenge in organic synthesis. The White-Chen catalyst, an iron-based coordination complex developed by M. Christina White and Mark S. Chen, has emerged as a powerful tool for addressing this challenge.[1][2] This catalyst, formally named --INVALID-LINK--₂, facilitates the oxidation of sp³ C-H bonds with hydrogen peroxide, demonstrating remarkable predictability and selectivity based on the intrinsic electronic, steric, and stereoelectronic properties of the substrate.[1][3][4] This guide provides an in-depth analysis of the electronic and steric effects governing the selectivity of the this compound, alongside detailed experimental protocols and a mechanistic overview.
Core Principles of Selectivity
The this compound's selectivity in C-H oxidation is governed by a combination of factors, allowing for predictable outcomes in complex molecules.[1][5] The catalyst is highly electrophilic and will preferentially oxidize the most electron-rich and sterically accessible C-H bonds.[1]
Electronic Effects
The highly electrophilic nature of the iron-oxo intermediate generated by the this compound leads to a strong preference for oxidizing electron-rich C-H bonds.[1] Consequently, in substrates containing electron-withdrawing groups (EWGs), the catalyst will selectively oxidize C-H bonds that are most remote from the EWG, where the electron density is highest.[1] This effect has been shown to be significant, with selectivities often exceeding >99:1 for the more electron-rich position.[1]
Steric Effects
The bulky nature of the PDP (pyridyl(di)pyrrolidine) ligand framework of the this compound imparts significant steric hindrance.[1] As a result, the catalyst selectively oxidizes the least sterically hindered C-H bonds.[1] This steric control is a powerful tool for differentiating between C-H bonds of similar electronic character. In situations where electronic factors favor multiple sites, the steric accessibility becomes the determining factor for selectivity.[1]
Stereoelectronic Effects
Stereoelectronic factors, such as the alignment of C-H bonds with adjacent orbitals, can also influence the selectivity of the this compound. For instance, C-H bonds that are activated through hyperconjugation or are positioned to relieve ring strain upon oxidation can be preferentially targeted.[1]
Quantitative Analysis of Selectivity
The interplay of electronic and steric effects allows for a high degree of predictability in the site of oxidation. The following tables summarize quantitative data from various studies, illustrating the catalyst's selectivity across a range of substrates.
| Substrate | Major Product(s) | Catalyst (mol%) | Oxidant (equiv.) | Additive (equiv.) | Solvent | Yield (%) | Selectivity (Major:Minor) | Reference(s) |
| cis-4-methylcyclohexyl pivalate | 3°-hydroxylated product | 15 (iterative) | 3.6 | 1.5 (AcOH) | CH₃CN | 57 | >20:1 | [6] |
| Artemisinin Derivative | C10-hydroxylated product | 15 (iterative) | 3.6 | 1.5 (AcOH) | CH₃CN | 43 | 4:1 | [6] |
| Substrate with two tertiary C-H sites | Oxidation at the C-H bond most remote from the ester group | - | - | - | - | >50 | >99:1 | [1] |
| Substrate with two electronically favored C-H sites (C1 and C8) | Oxidation at the less sterically hindered C1 position | - | - | - | - | 50 | 11:1 (C1:C8) | [1][7] |
Table 1: Selectivity in C-H Oxidation Reactions Catalyzed by the this compound (Fe(PDP)).
| Substrate | Major Product(s) | Catalyst (mol%) | Additive | Yield (%) | Notes | Reference(s) |
| Aromatic substrate with tertiary C-H | Tertiary hydroxylated product | 5 | Chloroacetic acid | 69 | Mn(PDP) catalyst system shows enhanced yields for substrates with basic nitrogen heterocycles. | [7] |
| HIV-1 drug efavirenz (B1671121) derivative | Methylene (B1212753) oxidation product | 5 | - | 50 | Mn(CF₃-PDP) catalyst used for methylene C-H oxidation. | [7] |
| Ketobemidone analogue | Remote oxidation product | - | Chloroacetic acid | 68 | Mn(PDP) catalyst with chloroacetic acid is effective for remote C-H hydroxylation in substrates with basic nitrogen heterocycles. | [7] |
Table 2: Selectivity with Manganese-based Analogs of the this compound.
Experimental Protocols
Preparation of the this compound (Fe(S,S-PDP)(CH₃CN)₂₂)
The this compound is prepared from the (S,S)-PDP ligand. The ligand is dissolved in acetonitrile (B52724), followed by the addition of Fe(II)Cl₂·4H₂O and AgSbF₆. The resulting catalyst is a solid that should be handled and stored under an inert atmosphere as it is air- and moisture-sensitive.[8]
General Procedure for Aliphatic C-H Oxidation
A general procedure for the catalytic oxidation of aliphatic C-H bonds using the this compound involves the following steps:
-
To a solution of the substrate in acetonitrile, the this compound (typically 5 mol%) and acetic acid (0.5 equivalents) are added.
-
A solution of 50 wt% hydrogen peroxide (1.2 equivalents) in acetonitrile is then added dropwise over approximately 45-75 seconds.
-
For optimal yields, an iterative addition protocol is often employed, where the catalyst, acetic acid, and hydrogen peroxide are added in three portions at 10-15 minute intervals, for a total of 15 mol% catalyst, 1.5 equivalents of acetic acid, and 3.6 equivalents of hydrogen peroxide.[6]
Slow Addition Protocol
To improve catalyst turnover and drive the reaction to higher conversions without compromising selectivity, a slow addition protocol has been developed.[6][9] In this method, solutions of the this compound and hydrogen peroxide are added simultaneously to the reaction mixture over an extended period (e.g., 1 hour) using syringe pumps.[6] This protocol has been shown to provide higher isolated yields of the hydroxylated products, eliminating the need for recycling recovered starting material.[6]
Mechanistic Overview and Visualizations
The proposed mechanism for C-H oxidation by the this compound begins with the reaction of the iron(II) precursor with hydrogen peroxide, facilitated by acetic acid, to form a highly reactive iron-oxo intermediate.[1] This species then abstracts a hydrogen atom from the substrate to generate a short-lived carbon-centered radical and an iron-hydroxide complex. Finally, the iron-hydroxide rapidly rebounds onto the carbon radical to afford the oxidized product.[1]
Figure 1: Proposed catalytic cycle for the this compound in C-H oxidation.
The selectivity of the catalyst can be understood as a logical decision-making process based on the substrate's properties.
Figure 2: Logical workflow for predicting the site of oxidation based on electronic and steric effects.
Conclusion
The this compound provides a predictable and selective method for the oxidation of aliphatic C-H bonds. By understanding the interplay of electronic and steric effects, researchers can strategically design synthetic routes and functionalize complex molecules in a controlled manner. The development of this catalyst has significantly advanced the field of C-H activation and continues to offer new possibilities for the efficient synthesis of valuable compounds in academic and industrial settings.
References
- 1. White–Chen catalyst - Wikipedia [en.wikipedia.org]
- 2. About: White–Chen catalyst [dbpedia.org]
- 3. A predictably selective aliphatic C-H oxidation reaction for complex molecule synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.illinois.edu [experts.illinois.edu]
- 5. Combined effects on selectivity in Fe-catalyzed methylene oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. newerainstruments.com [newerainstruments.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
stereoelectronic control in White-Chen catalyzed hydroxylation
An In-depth Technical Guide to Stereoelectronic Control in White-Chen Catalyzed Hydroxylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The White-Chen catalyst, an iron-based coordination complex, has emerged as a powerful tool for the selective oxidation of aliphatic sp³ C-H bonds, a transformation of significant importance in complex molecule synthesis and late-stage functionalization.[1] This catalyst's remarkable predictability stems from a nuanced interplay of electronic, steric, and stereoelectronic factors inherent to the substrate.[1] This technical guide provides a comprehensive overview of the stereoelectronic principles governing White-Chen catalyzed hydroxylations. It includes a detailed examination of the catalytic mechanism, quantitative data on substrate scope and selectivity, a representative experimental protocol, and visualizations of key concepts to aid in the rational design of synthetic strategies.
The Catalytic Cycle
The accepted mechanism for White-Chen catalyzed hydroxylation involves an iron-oxo intermediate. The reaction is typically carried out using hydrogen peroxide as the terminal oxidant and acetic acid as an additive.[1] The proposed catalytic cycle begins with the activation of the iron(II) precatalyst by hydrogen peroxide, facilitated by acetic acid, to form a highly electrophilic high-valent iron-oxo species. This potent oxidant then abstracts a hydrogen atom from an aliphatic C-H bond, generating a short-lived carbon-centered radical and an iron-hydroxide intermediate. Subsequently, a rapid "rebound" of the hydroxyl group to the radical center affords the hydroxylated product and regenerates the iron(II) catalyst.[1][2] Evidence suggests that this process is stereospecific, indicating that the carbon radical has a very short lifetime and does not diffuse away from the iron center.[2]
The Hierarchy of Selectivity: Interplay of Steric, Electronic, and Stereoelectronic Effects
The predictability of the White-Chen hydroxylation arises from the catalyst's ability to discriminate between C-H bonds based on a hierarchy of factors. When these factors are aligned, the reaction proceeds with high selectivity and yields often exceeding 50%.[1]
The logical flow for predicting the site of oxidation can be summarized as follows:
Electronic Effects
The highly electrophilic iron-oxo intermediate preferentially reacts with the most electron-rich C-H bond. Therefore, C-H bonds located far from electron-withdrawing groups (EWGs) are electronically activated. This effect can be observed over several carbon atoms.[2]
Steric Effects
The this compound is sterically bulky. Consequently, when electronic factors are similar, the catalyst will favor oxidation at the least sterically hindered C-H bond.[1] This allows for selective oxidation of one site over another, even if they are electronically similar.
Stereoelectronic Effects: The Decisive Factor
Stereoelectronic effects relate to the influence of orbital alignment on reactivity. In the context of White-Chen hydroxylation, these effects can override both steric and electronic preferences.
-
Hyperconjugation: C-H bonds that are properly aligned to donate electron density into an adjacent empty or partially filled p-orbital or a π-system are activated. This is often observed for C-H bonds adjacent to heteroatoms (like oxygen or nitrogen) or strained rings like cyclopropanes.[1][2] The σ(C-H) to σ*(C-X) or p-orbital overlap stabilizes the transition state of hydrogen abstraction.
-
Strain Release: Oxidation that leads to the release of conformational strain, such as 1,3-diaxial interactions or torsional strain, is often favored.[2] The transition state for C-H abstraction can adopt a geometry that alleviates ground-state strain, thus lowering the activation energy for that specific site.
Quantitative Data on Selectivity
The following tables summarize representative examples of White-Chen catalyzed hydroxylations, illustrating the interplay of the controlling factors.
Table 1: Regioselectivity Governed by Electronic and Steric Effects
| Substrate | Major Product(s) | Catalyst (mol%) | Yield (%) | Regioselectivity (Major:Minor) | Controlling Factor(s) | Reference |
| 1-Boc-4-ethylpiperidine | Hydroxylation at C4 | Fe(PDP) (15) | 55 | >20:1 | Electronic (most remote from EWG) | [2] |
| (S)-(-)-Limonene derivative | Hydroxylation at C1 | Fe(PDP) (15) | 50 | 11:1 (C1:C8) | Steric (C1 is less hindered than C8) | [1] |
| Artemisinin | 10-hydroxyartemisinin | Fe(PDP) (10) | 54 | 2:1 (C10:C9) | Electronic & Stereoelectronic | [2] |
| Artemisinin | 9-hydroxyartemisinin | Fe(CF₃-PDP) (10) | 52 | 1:11 (C10:C9) | Steric (CF₃-PDP is bulkier) | [2] |
Table 2: Regio- and Diastereoselectivity Governed by Stereoelectronic and Directing Group Effects
| Substrate | Major Product | Catalyst (mol%) | Yield (%) | Diastereoselectivity (dr) | Controlling Factor(s) | Reference |
| cis-1-tert-butyl-4-methylcyclohexane | 3-hydroxy product | Fe(PDP) (15) | 59 | N/A (regioselectivity) | Strain Release (relieves torsional strain) | [2] |
| Ambroxide derivative | Sclareolide | Fe(PDP) (10) | 80 | N/A (lactonization) | Hyperconjugation (α to ether oxygen) | [2] |
| Tetrahydrogibberellic acid analogue | γ-Lactone | Fe(PDP) (25) | 51 | >20:1 | Carboxylate Directing Group | [3] |
| Androsterone derivative | C7-hydroxylated product | Fe(PDP) (10) | 43 | 2.5:1 (C7α:C7β) | Steric & Stereoelectronic | [2] |
Experimental Protocols
A general and effective method for conducting White-Chen hydroxylations is the slow addition protocol, which helps to minimize catalyst deactivation and improve yields.[3]
General Slow Addition Protocol for Fe(PDP)-Catalyzed C-H Oxidation
This protocol is adapted from Vermeulen, N. A.; Chen, M. S.; White, M. C. Tetrahedron Lett.2009 , 50, 4300-4303.[3]
Materials:
-
Substrate (1.0 equiv)
-
Fe(S,S-PDP) catalyst (10-25 mol%)
-
Acetonitrile (B52724) (CH₃CN), anhydrous
-
50% aqueous Hydrogen Peroxide (H₂O₂) (3.0-5.0 equiv)
-
Acetic Acid (AcOH) (optional, typically for directing group effects)
-
Syringe pump
Procedure:
-
To a vial, add the substrate and dissolve it in anhydrous acetonitrile (to a concentration of ~0.1 M).
-
In a separate vial, prepare a stock solution of the Fe(PDP) catalyst in acetonitrile.
-
In another separate vial, prepare a stock solution of 50% H₂O₂.
-
Set up two separate syringes on a syringe pump, one with the Fe(PDP) solution and the other with the H₂O₂ solution.
-
Equip both syringes with 26G needles and position them to deliver the solutions into the center of the reaction vial containing the substrate.
-
Simultaneously begin the addition of both the catalyst and oxidant solutions to the reaction vial over a period of 1 hour.
-
After the addition is complete, allow the reaction to stir for an additional 10-15 minutes.
-
Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.
-
Concentrate the crude mixture via rotary evaporation to remove most of the acetonitrile.
-
Add diethyl ether (Et₂O) to precipitate any remaining catalyst.
-
Filter the mixture through a short plug of Celite®, washing with Et₂O.
-
Concentrate the filtrate and purify the residue by flash column chromatography on silica (B1680970) gel to isolate the hydroxylated product.
Conclusion
The White-Chen hydroxylation is a landmark reaction in synthetic organic chemistry, offering a predictable and preparatively useful method for the functionalization of unactivated C-H bonds. Its selectivity is governed by a well-defined hierarchy of electronic, steric, and stereoelectronic effects. A thorough understanding of these principles, particularly the often-dominant role of stereoelectronic factors such as hyperconjugation and strain release, allows chemists to forecast reaction outcomes with a high degree of confidence. This predictive power, combined with the development of robust protocols, positions the White-Chen catalysis as an indispensable tool for streamlining the synthesis of complex molecules and for the late-stage diversification of pharmacologically relevant scaffolds.
References
A Technical Guide to the Theoretical Principles of Non-Heme Iron-Catalyzed C-H Oxidation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core theoretical principles governing non-heme iron-catalyzed C-H oxidation, a pivotal process in synthetic chemistry and drug development. By mimicking the action of non-heme iron enzymes, researchers can achieve selective functionalization of C-H bonds, paving the way for novel molecular architectures and late-stage modification of complex molecules. This document provides a comprehensive overview of the key reactive intermediates, mechanistic pathways, and the influence of the catalyst's electronic and steric environment.
The Central Role of High-Valent Iron-Oxo Intermediates
At the heart of non-heme iron-catalyzed C-H oxidation lies the formation of highly reactive, high-valent iron-oxo species. These transient intermediates are the primary oxidants responsible for the cleavage of strong C-H bonds. The most commonly implicated species are iron(IV)-oxo (Fe(IV)=O) and iron(V)-oxo (Fe(V)=O) complexes.
The generation of these potent oxidants typically involves the reaction of a non-heme iron(II) precatalyst with a terminal oxidant, most commonly hydrogen peroxide (H₂O₂). The initial interaction forms an iron(III)-hydroperoxo (Fe(III)-OOH) intermediate. The subsequent cleavage of the O-O bond in this intermediate can proceed via two main pathways:
-
Homolytic Cleavage: This pathway leads to the formation of an Fe(IV)=O species and a hydroxyl radical.
-
Heterolytic Cleavage: This pathway generates a more powerful Fe(V)=O species and a water molecule. The presence of an adjacent water ligand that can hydrogen bond to the terminal oxygen of the hydroperoxo group can facilitate this heterolytic cleavage.[1]
The electronic nature of the ligand framework surrounding the iron center plays a crucial role in dictating the spin state and reactivity of the iron-oxo species. These species can exist in different spin states, most notably the high-spin (quintet, S=2) and intermediate-spin (triplet, S=1) states for Fe(IV)=O. Computational studies suggest that the quintet state is often more reactive towards C-H bond activation.[2]
Mechanistic Pathways of C-H Oxidation
Once the high-valent iron-oxo species is formed, the C-H oxidation reaction can proceed through several proposed mechanisms. The prevailing mechanisms are the hydrogen atom transfer (HAT) followed by a radical rebound and a concerted asynchronous pathway.
Hydrogen Atom Transfer (HAT) and Radical Rebound
This is a widely accepted two-step mechanism.
-
Hydrogen Atom Transfer (HAT): The iron-oxo species abstracts a hydrogen atom from the substrate's C-H bond. This homolytic cleavage results in the formation of a substrate radical and a transient iron-hydroxyl (Fe-OH) species.
-
Radical Rebound: The highly reactive substrate radical then rapidly recombines with the hydroxyl group bound to the iron center. This "rebound" step forms the final hydroxylated product and regenerates the iron catalyst.[3]
Evidence for this mechanism comes from stereospecificity studies. For instance, the hydroxylation of cis-1,2-dimethylcyclohexane (B165935) often proceeds with retention of configuration, suggesting a short-lived radical intermediate that rebounds before it can racemize.[4][5]
Concerted Asynchronous Mechanism
In this mechanism, the C-H bond cleavage and C-O bond formation occur in a single kinetic step, although not necessarily simultaneously. The transition state involves a significant degree of charge separation and is characterized by the homolytic breakage of the C-H bond followed by the rebound of the hydroxide (B78521) ligand.[6]
The choice between these mechanistic pathways can be influenced by the substrate, the specific iron-oxo species involved, and the ligand environment.
Quantitative Data on Non-Heme Iron-Catalyzed C-H Oxidation
The efficiency and selectivity of non-heme iron catalysts are evaluated using various quantitative metrics. The following tables summarize key data from the literature for different catalytic systems.
Table 1: Catalytic Performance of Selected Non-Heme Iron Complexes
| Catalyst/Ligand | Substrate | Oxidant | Yield (%) | Turnover Number (TON) | A/K Ratio¹ | Reference |
| [Fe(TPP)Cl] | Cyclohexane (B81311) | PhIO | 8 | - | - | [7] |
| [Fe(TPP)Cl] | Adamantane | PhIO | 13 | - | - | [7] |
| Fe(BMEP) | Cyclohexane | H₂O₂ | 65 | - | 9.5 | [7] |
| [Fe(bpmen)(OTf)₂] | Terpenoids | H₂O₂ | up to 90% | - | - | |
| [Fe(pdp)] | Aliphatic C-H | H₂O₂ | Preparative | up to 500 | - | [8] |
| [Fe(II) complex] | Cyclohexane | H₂O₂ | - | up to 43 | up to 26 | [9][10] |
| Dinuclear Fe(III) complex | Cyclohexane | TBHP | 51 | - | 1.2 | [9] |
| Hexanuclear Fe(III) complex | Cyclohexane | H₂O₂ | up to 29.7% | 100 | - | [9] |
¹A/K Ratio: Alcohol to Ketone ratio, a measure of selectivity for hydroxylation over over-oxidation.
Table 2: Spectroscopic Data of Key Iron Intermediates
| Species | Ligand | Method | δ (mm/s) | ΔEQ (mm/s) | g-values | ν(Fe=O) (cm⁻¹) | Reference |
| Fe(IV)=O (J) | TauD | Mössbauer | 0.30 | -0.88 | - | - | [3] |
| Fe(IV)=O (J) | TauD | Resonance Raman | - | - | - | 821 | [3] |
| [FeIVH₃buea(O)]⁻ | H₃buea | Mössbauer | 0.02 | 0.43 | - | - | [11] |
| [FeIVH₃buea(O)]⁻ | H₃buea | EPR | - | - | 8.19, 4.06 | - | [11] |
| [FeIVH₃buea(O)]⁻ | H₃buea | FTIR | - | - | - | 799 | [11] |
| Fe(V)=O | MeO-PyNMe₃ | Mössbauer | -0.08 | - | - | - | [12] |
| Fe(V)=O | MeO-PyNMe₃ | EPR | - | - | 2.07, 2.01, 1.94 | - | [12] |
| Fe(V)=O | MeO-PyNMe₃ | Resonance Raman | - | - | - | 815 | [12] |
| [FeIV(O)(N4Py)]²⁺ | N4Py | UV-vis | - | - | - | - | [13] |
| [FeIV(O)(TMC)(NCCH₃)]²⁺ | TMC | UV-vis | - | - | - | λmax = 820 nm | [14] |
| [FeIV(O)(TMC)(N₃)]⁺ | TMC | UV-vis | - | - | - | λmax = 850 nm | [14] |
Table 3: Kinetic Isotope Effects (KIEs) in C-H Oxidation
| Catalyst/Enzyme | Substrate | kH/kD | Reference |
| TauD | Taurine | ~50 | [14] |
| [FeIV(O)(N4Py)]²⁺ | Ethylbenzene | >30 | [15] |
| [FeIV(O)(BnTPEN)]²⁺ | Ethylbenzene | >30 | [15] |
| Dinuclear Fe(III) complex | Cyclohexane/Cyclohexane-d₁₂ | 1.8 | [9] |
| TauD | Taurine | ~37 | [15] |
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis, characterization, and evaluation of non-heme iron catalysts. Below are generalized methodologies for key experiments.
Synthesis of Non-Heme Iron(II) Precatalysts
General Procedure: The synthesis of non-heme iron(II) complexes typically involves the reaction of the desired organic ligand with an iron(II) salt, such as Fe(OTf)₂·2CH₃CN or FeCl₂, under an inert atmosphere (e.g., argon or nitrogen).
-
Ligand Synthesis: The polypyridyl or other nitrogen-containing ligands are synthesized according to established literature procedures.
-
Complexation: A solution of the ligand in a suitable solvent (e.g., acetonitrile, methanol, or dichloromethane) is prepared in a Schlenk flask.
-
To this solution, a solution or suspension of the iron(II) salt in the same or a compatible solvent is added dropwise with vigorous stirring.
-
The reaction mixture is stirred at room temperature or heated as required for a specified period (typically several hours).
-
The resulting complex is isolated by precipitation with a less polar solvent (e.g., diethyl ether or pentane), filtration, washing with the precipitating solvent, and drying under vacuum.
Catalytic C-H Oxidation Reactions
General Procedure: The catalytic activity of the synthesized iron complexes is evaluated in the oxidation of a model substrate, such as cyclohexane or adamantane.
-
Reaction Setup: In a typical experiment, the iron catalyst (e.g., 0.1-1 mol%) and the substrate are dissolved in a suitable solvent (e.g., acetonitrile) in a reaction vial.
-
Oxidant Addition: The oxidant, typically an aqueous solution of hydrogen peroxide (H₂O₂), is added to the reaction mixture. The addition can be done in one portion or slowly via a syringe pump to minimize catalyst degradation.
-
Reaction Conditions: The reaction is stirred at a specific temperature (often room temperature) for a set period.
-
Quenching and Analysis: The reaction is quenched by the addition of a reducing agent (e.g., triphenylphosphine (B44618) or sodium sulfite). An internal standard is added, and the product mixture is analyzed by gas chromatography (GC) or GC-mass spectrometry (GC-MS) to determine the yields of the alcohol and ketone products.
Spectroscopic Characterization of Intermediates
Stopped-Flow UV-vis Spectroscopy: This technique is used to monitor the formation and decay of transient intermediates with characteristic electronic absorption spectra.
-
Solutions of the iron(II) complex and the oxidant are rapidly mixed in a stopped-flow apparatus.
-
The change in absorbance at specific wavelengths is monitored over time, allowing for the determination of kinetic parameters for the formation and decay of intermediates.
Freeze-Quench Mössbauer and EPR Spectroscopy: These methods provide detailed information about the electronic structure and spin state of iron centers in frozen samples.
-
The reaction between the iron complex and the oxidant is initiated and then rapidly quenched by freezing in a cold solvent (e.g., isopentane (B150273) cooled with liquid nitrogen) at specific time points.
-
The frozen samples are then analyzed by Mössbauer and/or EPR spectroscopy at cryogenic temperatures.
Visualizing Reaction Pathways and Workflows
Diagrams generated using the DOT language provide a clear visual representation of the complex processes involved in non-heme iron-catalyzed C-H oxidation.
Caption: General catalytic cycle for non-heme iron-catalyzed C-H hydroxylation.
Caption: Workflow for the study of non-heme iron C-H oxidation catalysts.
Caption: Influence of spin state on the C-H activation barrier.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Spectroscopic characterization of the iron-oxo intermedia... [degruyterbrill.com]
- 3. Non-Heme Fe(IV)-Oxo Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mirica.web.illinois.edu [mirica.web.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Aliphatic C—H Oxidations for Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. portal.fis.tum.de [portal.fis.tum.de]
- 11. Formation, Structure, and EPR Detection of a High Spin FeIV–Oxo Species Derived from Either an FeIII–Oxo or FeIII–OH Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Activation of C–H bonds by a nonheme iron(iv)–oxo complex: mechanistic evidence through a coupled EDXAS/UV-Vis multivariate analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. Axial ligand tuning of a nonheme iron(IV)–oxo unit for hydrogen atom abstraction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Two-State Reactivity Model Explains Unusual Kinetic Isotope Effect Patterns in C-H Bond Cleavage by Nonheme Oxoiron(IV) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of Control: Early Breakthroughs in Predictable Aliphatic C-H Functionalization
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The ability to selectively transform inert aliphatic carbon-hydrogen (C-H) bonds into valuable functional groups represents a paradigm shift in chemical synthesis, offering streamlined routes to complex molecules and novel chemical entities. This technical guide delves into the foundational developments that established the principles of predictable aliphatic C-H functionalization, moving the field from serendipitous observation to rational design. We will explore the seminal catalytic systems and methodologies that first demonstrated control over reactivity and selectivity, laying the groundwork for the sophisticated tools available to chemists today. This document provides a detailed examination of key early experiments, including their protocols, quantitative outcomes, and the logical frameworks that guided their development.
Early Catalytic Systems: Taming the Unreactive
The earliest forays into aliphatic C-H functionalization were marked by the challenge of overcoming the high bond dissociation energy and low polarity of C-H bonds. The following sections detail pioneering catalytic systems that provided the first glimpses of predictable reactivity.
The Shilov System: A Landmark in Methane (B114726) Functionalization
In the late 1960s and early 1970s, Alexander Shilov and his group reported a groundbreaking platinum-based system capable of oxidizing methane to methanol (B129727) and methyl chloride in aqueous solution. This was one of the first examples of a catalytic system that could functionalize the exceptionally strong C-H bonds of alkanes.[1][2]
Experimental Protocol: Oxidation of Methane via the Shilov System
A typical experiment involves the reaction of methane with a solution of a platinum(II) salt, such as K₂PtCl₄, and a platinum(IV) salt, like K₂PtCl₆, as the oxidant in water at elevated temperatures (e.g., 120 °C). The reaction is typically carried out in a sealed vessel under methane pressure.
-
Reagents: Potassium tetrachloroplatinate(II) (K₂PtCl₄), Potassium hexachloroplatinate(IV) (K₂PtCl₆), Methane (CH₄), Water (H₂O), Deuterated water (D₂O) for H/D exchange studies.
-
General Procedure: A solution of K₂PtCl₄ and K₂PtCl₆ in water is prepared in a sealed reactor. The reactor is then pressurized with methane. The reaction mixture is heated to the desired temperature (e.g., 120 °C) for a specified time. After cooling, the gas and liquid phases are analyzed by gas chromatography (GC) and other spectroscopic methods to determine the products and their yields.
Quantitative Data:
The Shilov system demonstrated preferential activation of stronger C-H bonds, a counterintuitive yet crucial observation.[1]
| Substrate | Product(s) | Typical Yield (%) | Notes |
| Methane | Methanol, Methyl Chloride | Varies | Yields are generally low, but the catalytic nature was a major breakthrough. |
| Ethane | Ethanol, Ethyl Chloride | Varies | - |
Logical Workflow: The Shilov Cycle
The proposed mechanism, known as the Shilov cycle, involves the initial coordination of the alkane to the Pt(II) center, followed by C-H activation to form a platinum-alkyl intermediate. This intermediate is then oxidized by Pt(IV) and subsequently undergoes nucleophilic attack by water or chloride to yield the functionalized product and regenerate the Pt(II) catalyst.
The Murai Reaction: Directed C-H/Olefin Coupling
A significant leap forward in predictable C-H functionalization came in 1993 with the report by Shinji Murai and colleagues of a ruthenium-catalyzed reaction that couples the ortho C-H bond of an aromatic ketone with an olefin.[3] This work was a landmark in demonstrating the power of directing groups to control regioselectivity.
Experimental Protocol: Ruthenium-Catalyzed C-H/Olefin Coupling
The reaction typically involves heating an aromatic ketone with an excess of an olefin in the presence of a ruthenium catalyst.
-
Reagents: Aromatic ketone (e.g., acetophenone), Olefin (e.g., ethylene, vinylsilanes), Ruthenium catalyst (e.g., RuH₂(CO)(PPh₃)₃, Ru(CO)₂(PPh₃)₃).
-
General Procedure: In a pressure tube, the aromatic ketone, olefin, and ruthenium catalyst are combined in a suitable solvent (e.g., toluene). The tube is sealed, and the mixture is heated at a high temperature (e.g., 135 °C) for several hours. After cooling, the solvent is removed, and the product is purified by chromatography.
Quantitative Data:
The Murai reaction exhibited excellent regioselectivity for the ortho-position due to the directing effect of the carbonyl group.[3]
| Aromatic Ketone | Olefin | Catalyst | Product | Yield (%) |
| Acetophenone | Trimethylvinylsilane | RuH₂(CO)(PPh₃)₃ | 2'-(2-(Trimethylsilyl)ethyl)acetophenone | 92 |
| Propiophenone | Trimethylvinylsilane | RuH₂(CO)(PPh₃)₃ | 2'-(2-(Trimethylsilyl)ethyl)propiophenone | 85 |
| Acetophenone | Ethylene | RuH₂(CO)(PPh₃)₃ | 2'-Ethylacetophenone | 80 |
Logical Workflow: The Murai Reaction Mechanism
The proposed mechanism involves coordination of the ketone's carbonyl group to the ruthenium center, bringing the ortho C-H bond in close proximity for activation. This is followed by olefin insertion into the Ru-H or Ru-C bond and subsequent reductive elimination to afford the product and regenerate the active catalyst.
Directed and Non-Directed Approaches: Expanding the Scope
Building on these early discoveries, the field rapidly evolved with the development of new strategies for achieving selectivity, broadly categorized as directed and non-directed approaches.
Breslow's Remote Functionalization: A Biomimetic Approach
Inspired by the selectivity of enzymes like cytochrome P450, Ronald Breslow pioneered the concept of "remote functionalization" in the 1970s. This strategy utilizes a directing group attached to the substrate to deliver a reactive species to a specific, distal C-H bond.
Experimental Protocol: Remote Chlorination of a Steroid Derivative
A classic example involves the photochemically initiated chlorination of a steroid, where a directing group positions a chlorine atom source in proximity to a specific methylene (B1212753) group.
-
Reagents: Steroid substrate with an attached directing group (e.g., an iodoaryl template), N-chlorosuccinimide (NCS) or other chlorine source, light source (e.g., sunlamp).
-
General Procedure: The steroid derivative is dissolved in a suitable solvent (e.g., benzene (B151609) or carbon tetrachloride). The chlorine source is added, and the solution is irradiated with light at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed, and the product is purified by crystallization or chromatography.
Quantitative Data:
This approach demonstrated remarkable selectivity for otherwise unactivated C-H bonds, dictated by the geometry of the substrate and the length of the directing tether.
| Substrate | Product | Selectivity |
| 3α-Cholestanol derivative | 9α-chloro-3α-cholestanol derivative | High |
Logical Workflow: Template-Directed Radical Relay
The mechanism involves the photochemical generation of a radical on the directing group, which then abstracts a hydrogen atom from a spatially close C-H bond of the steroid backbone. The resulting carbon-centered radical is then trapped by a chlorine atom.
Crabtree's Catalyst: Homogeneous Alkane Dehydrogenation
In the late 1970s, Robert Crabtree developed a highly active iridium-based catalyst for the hydrogenation of olefins. Significantly, this catalyst was also found to be effective for the reverse reaction: the dehydrogenation of alkanes.[4][5]
Experimental Protocol: Dehydrogenation of Cyclooctane
A typical procedure involves heating the alkane with the iridium catalyst in the presence of a hydrogen acceptor.
-
Reagents: Alkane (e.g., cyclooctane), Crabtree's catalyst ([Ir(cod)(PCy₃)(py)]PF₆), Hydrogen acceptor (e.g., tert-butylethylene).
-
General Procedure: The alkane, Crabtree's catalyst, and the hydrogen acceptor are combined in a reaction vessel under an inert atmosphere. The mixture is heated to a specified temperature (e.g., 150 °C). The formation of the corresponding olefin and the hydrogenation of the acceptor are monitored over time by GC.
Quantitative Data:
Crabtree's catalyst demonstrated the feasibility of homogeneous catalytic alkane dehydrogenation under relatively mild conditions.
| Alkane | Hydrogen Acceptor | Product | Turnover Number |
| Cyclooctane | tert-Butylethylene | Cyclooctene | >100 |
| n-Hexane | tert-Butylethylene | Hexenes | Moderate |
Logical Workflow: Oxidative Addition/Reductive Elimination Pathway
The mechanism is believed to involve the oxidative addition of a C-H bond of the alkane to the iridium center, forming an iridium-alkyl-hydride species. Subsequent β-hydride elimination generates the olefin and a dihydrido-iridium complex. The hydrogen is then transferred to the acceptor, regenerating the active catalyst.
Hartwig's Alkane Borylation: A New Frontier in C-H Functionalization
A major breakthrough in non-directed aliphatic C-H functionalization was reported by John F. Hartwig and his group in 2000 with the development of a rhodium-catalyzed alkane borylation reaction. This method allowed for the conversion of terminal C-H bonds of alkanes into valuable boronate esters.[6][7]
Experimental Protocol: Rhodium-Catalyzed Borylation of n-Pentane
The reaction is typically carried out by heating the alkane with a boron-containing reagent in the presence of a rhodium catalyst.
-
Reagents: Alkane (e.g., n-pentane), Boron reagent (e.g., bis(pinacolato)diboron, B₂pin₂), Rhodium catalyst (e.g., [Cp*RhCl₂]₂).
-
General Procedure: The alkane, boron reagent, and rhodium catalyst are combined in a sealed reaction vessel. The mixture is heated to a high temperature (e.g., 150 °C) for an extended period. After cooling, the excess alkane is removed, and the product is analyzed and purified.
Quantitative Data:
This system exhibited remarkable selectivity for the terminal position of linear alkanes.[7]
| Alkane | Boron Reagent | Catalyst | Product | Yield (%) |
| n-Pentane | B₂pin₂ | [CpRhCl₂]₂ | 1-Pentylboronate ester | 85 |
| n-Octane | B₂pin₂ | [CpRhCl₂]₂ | 1-Octylboronate ester | 81 |
Logical Workflow: Metal-Assisted σ-Bond Metathesis
The mechanism is proposed to involve a rhodium-boryl complex as the active species. This complex undergoes a σ-bond metathesis with the alkane C-H bond, leading to the formation of a rhodium-alkyl species and a borane. Subsequent reductive elimination or a second σ-bond metathesis step releases the alkylboronate ester and regenerates the catalyst.[6]
M. C. White's Fe(PDP)-Catalyzed Hydroxylation: Catalyst-Controlled Selectivity
In 2007, M. Christina White and her group introduced a highly selective iron catalyst, Fe(PDP), for the hydroxylation of aliphatic C-H bonds.[8][9] This system demonstrated that a small-molecule catalyst could differentiate between C-H bonds based on their electronic and steric environment, offering a new level of predictability in non-directed oxidations.
Experimental Protocol: Fe(PDP)-Catalyzed Oxidation of a Saturated Hydrocarbon
A key innovation in this methodology is the slow addition of the oxidant to maintain low concentrations of the reactive species, thereby improving selectivity and catalyst turnover.[8][10]
-
Reagents: Substrate, Fe(PDP) catalyst, Oxidant (e.g., hydrogen peroxide), Additive (e.g., acetic acid).
-
General Procedure: The substrate and Fe(PDP) catalyst are dissolved in a suitable solvent (e.g., acetonitrile). A solution of hydrogen peroxide and acetic acid is then added slowly via syringe pump over a period of time. The reaction is monitored by TLC or GC. Upon completion, the reaction is quenched, and the product is isolated and purified.
Quantitative Data:
The Fe(PDP) catalyst showed a remarkable ability to selectively oxidize electron-rich and sterically accessible C-H bonds.[9]
| Substrate | Major Product | Yield (%) | Selectivity (Major:Other) |
| cis-1,2-Dimethylcyclohexane | Tertiary alcohol | 56 | 13:1 |
| (-)-Artemisinin | C10-hydroxylated product | 45 | High |
Logical Workflow: Iron-Oxo Mediated Hydrogen Atom Abstraction
The proposed mechanism involves the formation of a high-valent iron-oxo species, which then abstracts a hydrogen atom from the substrate to form a carbon-centered radical and an iron-hydroxyl intermediate. This is followed by a rapid "rebound" of the hydroxyl group to the radical, affording the alcohol product with high stereoretention.
Conclusion
The early developments in predictable aliphatic C-H functionalization, from the groundbreaking work of Shilov to the elegant catalyst-controlled systems of White, have fundamentally changed the landscape of organic synthesis. These pioneering studies established the core principles of C-H activation, including the use of directing groups, the design of highly reactive organometallic catalysts, and the exploitation of subtle electronic and steric differences within molecules. The detailed experimental protocols and quantitative data from these seminal works, as outlined in this guide, provide a crucial foundation for contemporary research in this vibrant and impactful field. The logical workflows and mechanistic understanding derived from these early examples continue to inspire the development of new and even more powerful methods for the selective functionalization of C-H bonds, bringing us ever closer to the ideal of "synthesis at will."
References
- 1. Shilov system - Wikipedia [en.wikipedia.org]
- 2. ionicviper.org [ionicviper.org]
- 3. Murai reaction - Wikipedia [en.wikipedia.org]
- 4. An electron poor iridium pincer complex for catalytic alkane dehydrogenation - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT01816E [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rhodium Boryl Complexes in the Catalytic, Terminal Functionalization of Alkanes | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 7. Rhodium-catalyzed, regiospecific functionalization of polyolefins in the melt | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 8. newerainstruments.com [newerainstruments.com]
- 9. Aliphatic C—H Oxidations for Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. experts.illinois.edu [experts.illinois.edu]
A Technical Guide to the White-Chen Catalyst: Structure, Synthesis, and Application in Selective C-H Oxidation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the White-Chen catalyst, a significant advancement in the field of organic synthesis. Developed by M. Christina White and Mark S. Chen, this iron-based coordination complex has emerged as a powerful tool for the predictable and selective oxidation of aliphatic C-H bonds, a transformation of immense value in complex molecule synthesis and late-stage functionalization. This document details the catalyst's structure, synthesis, and provides comprehensive experimental protocols for its application, alongside a summary of its substrate scope and performance.
IUPAC Name and Molecular Structure
The this compound is a coordination complex with a central iron(II) ion. The catalyst exists as two enantiomers, with the IUPAC names reflecting their stereochemistry.
-
(S,S)-enantiomer: acetonitrile (B52724);hexafluoroantimony(1-);iron(2+);2-[[(2S)-2-[(2S)-1-(pyridin-2-ylmethyl)pyrrolidin-2-yl]pyrrolidin-1-yl]methyl]pyridine[1]
-
(R,R)-enantiomer: acetonitrile;hexafluoroantimony(1-);iron(2+);2-[[(2R)-2-[(2R)-1-(pyridin-2-ylmethyl)pyrrolidin-2-yl]pyrrolidin-1-yl]methyl]pyridine
The molecular formula for the catalyst is C24H32F12FeN6Sb2 , and its molecular weight is approximately 931.9 g/mol .[2]
The core structure features a chiral bis-pyrrolidine dipyridine (PDP) ligand coordinated to an iron(II) center. The coordination sphere is completed by two acetonitrile molecules, and the positive charge of the complex is balanced by two hexafluoroantimonate (SbF6-) counter-ions.[1] The bulky and well-defined chiral environment provided by the PDP ligand is crucial for the catalyst's remarkable selectivity.
Synthesis of the this compound
The this compound can be prepared from its corresponding chiral PDP ligand. The synthesis involves the reaction of the (S,S)-PDP or (R,R)-PDP ligand with an iron(II) source and a hexafluoroantimonate salt in acetonitrile.
Experimental Protocol for Catalyst Synthesis: [1]
A solution of the respective PDP ligand (e.g., (S,S)-PDP) in acetonitrile is treated with iron(II) chloride tetrahydrate (FeCl2·4H2O) followed by the addition of silver hexafluoroantimonate (AgSbF6). The reaction mixture is stirred, and the precipitated silver chloride is removed by filtration to yield the this compound in solution, which can then be isolated as a solid. The catalyst is typically a white to purple solid and should be handled and stored under an inert atmosphere as it is air- and moisture-sensitive.[1]
Catalytic C-H Oxidation: Mechanism and Workflow
The this compound, in conjunction with hydrogen peroxide (H2O2) as the terminal oxidant and acetic acid (AcOH) as an additive, facilitates the oxidation of aliphatic sp3 C-H bonds.[2] The reaction is highly predictable, with selectivity governed by the electronic, steric, and stereoelectronic properties of the C-H bonds within the substrate.[2]
Proposed Catalytic Cycle
The catalytic cycle is believed to proceed through the formation of a highly electrophilic iron-oxo intermediate. This powerful oxidant is capable of abstracting a hydrogen atom from an aliphatic C-H bond, generating a short-lived carbon-centered radical. A rapid rebound of the resulting iron-hydroxide species to the carbon radical furnishes the oxidized product and regenerates the catalyst.[2]
Experimental Workflow
Successful application of the this compound often relies on specific experimental protocols designed to maintain a low concentration of the active oxidant and minimize catalyst deactivation. Two such effective methods are the "iterative addition" and "slow addition" protocols.
Detailed Experimental Protocols
The following are representative experimental protocols for C-H oxidation using the this compound. Reactions are typically performed open to the atmosphere without the need for inert gas protection.
Iterative Addition Protocol
This protocol involves the portion-wise addition of the oxidant and catalyst to maintain their optimal concentrations throughout the reaction.
Procedure: [3]
-
To a solution of the substrate in acetonitrile (CH3CN), add the this compound (e.g., 5 mol %) and acetic acid (0.5 equivalents).
-
Stir the mixture at room temperature.
-
Add a solution of hydrogen peroxide (50 wt% in H2O, e.g., 1.2 equivalents) in CH3CN dropwise.
-
After a set interval (e.g., 10-15 minutes), repeat the addition of the catalyst, acetic acid, and hydrogen peroxide solution. This can be done for a total of two to three iterations.
-
Upon completion, the reaction is quenched, typically with a saturated aqueous solution of sodium thiosulfate, and the product is extracted with an organic solvent.
-
The organic layer is dried, concentrated, and the product is purified by flash chromatography.
Slow Addition Protocol
This method involves the slow, continuous addition of the oxidant (and sometimes the catalyst) to the reaction mixture using a syringe pump. This protocol can lead to higher conversions and yields by minimizing catalyst decomposition.[3]
Procedure: [3]
-
Prepare a solution of the substrate and acetic acid in acetonitrile in the reaction vessel.
-
Prepare a solution of the this compound in acetonitrile in one syringe and a solution of hydrogen peroxide in acetonitrile in a separate syringe.
-
Using syringe pumps, add both solutions simultaneously to the vigorously stirred reaction mixture over a prolonged period (e.g., 1 hour).
-
After the addition is complete, continue stirring for a specified time.
-
Workup and purification are performed as described in the iterative addition protocol.
Substrate Scope and Performance
The this compound has demonstrated remarkable efficacy in the oxidation of a wide range of substrates, including complex natural products. The selectivity of the oxidation is predictable based on a hierarchy of electronic, steric, and stereoelectronic factors. Generally, the reaction favors the oxidation of C-H bonds that are:
-
Electron-rich: Tertiary (3°) C-H bonds are generally more reactive than secondary (2°) C-H bonds.
-
Sterically accessible: The bulky nature of the catalyst favors oxidation at less hindered positions.[2]
-
Stereoelectronically activated: C-H bonds aligned for hyperconjugation with adjacent functional groups can be preferentially oxidized.
The following table summarizes the performance of the this compound with a selection of substrates, highlighting the yields and selectivities achieved.
| Substrate | Major Product | Catalyst Loading (mol%) | Yield (%) | Selectivity | Reference |
| (-)-Ambroxide | C-3 Oxidized Product | 15 | 51 | >20:1 | Science 2007, 318, 783 |
| (-)-Sclareolide | C-2 Oxidized Product | 15 | 57 | >20:1 | Science 2007, 318, 783 |
| Artemisinin | C-10 Oxidized Product | 15 | 45 | >20:1 | Science 2007, 318, 783 |
| Methyl 6-methylheptanoate | C-6 Hydroxylated Product | 20 | 54 | - | Tetrahedron 2009, 65, 3078 |
| cis-4-Methylcyclohexyl pivalate | C-4 Hydroxylated Product | 15 | 44 | - | Tetrahedron 2009, 65, 3078 |
Conclusion
The this compound represents a pivotal development in synthetic organic chemistry, providing a predictable and selective method for the oxidation of traditionally inert aliphatic C-H bonds. Its ability to function effectively on complex molecular scaffolds makes it an invaluable tool for late-stage functionalization in drug discovery and natural product synthesis. The experimental protocols outlined in this guide, particularly the iterative and slow addition methods, are key to achieving high yields and selectivities. As research in this area continues, further advancements in catalyst design and reaction methodology are anticipated, further expanding the synthetic utility of C-H oxidation.
References
Methodological & Application
Application Notes and Protocols for the White-Chen Oxidation Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the White-Chen oxidation reaction, a powerful method for the selective oxidation of aliphatic C-H bonds. This reaction utilizes an iron-based catalyst, developed by M. Christina White and Mark S. Chen, to introduce functionality into complex molecules with a high degree of predictability and control.[1][2][3][4][5]
Introduction
The White-Chen oxidation has emerged as a significant tool in organic synthesis, enabling the late-stage functionalization of complex molecules at previously unreactive sp³ C-H bonds.[3][5] The reaction is notable for its use of a commercially available iron catalyst, --INVALID-LINK--₂, in conjunction with hydrogen peroxide as the terminal oxidant.[1][2] Selectivity is governed by a combination of electronic, steric, and stereoelectronic factors inherent to the substrate, allowing for predictable outcomes.[1][6] This methodology has found applications in natural product synthesis and the preparation of drug analogs.[3]
Reaction Mechanism and Selectivity
The proposed mechanism for the White-Chen oxidation involves the formation of a highly reactive iron-oxo intermediate from the reaction of the iron catalyst with hydrogen peroxide, a process catalyzed by acetic acid.[1] This intermediate then abstracts a hydrogen atom from an aliphatic C-H bond to generate a short-lived carbon-centered radical. A rapid rebound of the resulting iron-hydroxide species onto the radical intermediate affords the oxidized product with retention of stereochemistry.[1]
Caption: Proposed mechanism of the White-Chen oxidation.
The site-selectivity of the oxidation is influenced by several factors:
-
Electronic Effects: The electrophilic catalyst preferentially oxidizes the most electron-rich C-H bonds. Therefore, oxidation occurs at sites remote from electron-withdrawing groups.[1]
-
Steric Effects: The bulky nature of the catalyst leads to oxidation at the least sterically hindered C-H bonds when electronic factors are similar.[1]
-
Stereoelectronic Effects: Activating groups, such as ethers or cyclopropanes, can direct oxidation to adjacent C-H bonds through hyperconjugation.[1]
-
Directing Groups: Carboxylic acid functionalities can act as directing groups, overriding other electronic and steric preferences to facilitate oxidation at a proximal C-H bond, often leading to lactonization.[1][3][7]
Experimental Protocols
Two primary protocols are commonly employed for the White-Chen oxidation: a standard protocol involving iterative additions of reagents and a slow-addition protocol designed to improve reaction conversion and yield.
Standard Protocol (Iterative Addition)
This protocol involves the sequential addition of the catalyst and oxidant. It is a general procedure applicable to a wide range of substrates.
Caption: Workflow for the standard iterative addition protocol.
Materials:
-
Substrate
-
White-Chen Catalyst (--INVALID-LINK--₂, CAS 959395-10-9)[1]
-
Hydrogen peroxide (H₂O₂, 50 wt% in H₂O)
-
Acetic acid (AcOH)
-
Acetonitrile (B52724) (CH₃CN), anhydrous
Procedure:
-
To a solution of the substrate in acetonitrile (0.67 M), add the this compound (5 mol %) and acetic acid (0.5 equivalents).[7]
-
To this mixture, add a solution of hydrogen peroxide (1.2 equivalents in acetonitrile, 0.13 M) dropwise over approximately 45 to 75 seconds at room temperature.[7]
-
Allow the reaction to stir for 10 minutes.[7]
-
A second portion of the this compound (5 mol %) and acetic acid (0.5 equivalents) is added to the reaction mixture.[7]
-
This is followed by the dropwise addition of another 1.2 equivalents of hydrogen peroxide solution.[7]
-
This sequence can be repeated for a third time, for a total of 15 mol % catalyst, 1.5 equivalents of acetic acid, and 3.6 equivalents of hydrogen peroxide.[7]
-
Upon completion, the reaction is quenched and worked up to isolate the product.
Note: For substrates containing carboxylic acid directing groups, the acetic acid additive is typically omitted. For acid-sensitive substrates, the amount of acetic acid may be reduced.[7]
Slow Addition Protocol
This protocol is designed to improve reaction efficiency and isolated yields by maintaining a low concentration of the oxidant, which can minimize catalyst deactivation pathways.[8][9]
Caption: Workflow for the slow addition protocol.
Procedure:
The setup for the slow addition protocol is similar to the standard protocol, with the key difference being the method of hydrogen peroxide addition.
-
Prepare a solution of the substrate, this compound, and acetic acid in acetonitrile.
-
The hydrogen peroxide solution is added via a syringe pump over an extended period (e.g., 1-2 hours) to maintain a low instantaneous concentration of the oxidant.
-
The reaction progress is monitored by an appropriate technique (e.g., TLC, LC-MS).
-
Upon completion, the reaction is quenched and worked up.
This method can lead to higher conversions and isolated yields, reducing the need for recycling unreacted starting material.[8][9]
Quantitative Data Summary
The White-Chen oxidation has been successfully applied to a variety of complex substrates, demonstrating its broad scope and predictability. The following tables summarize representative quantitative data from the literature.
Table 1: Influence of Electronic Effects on Site-Selectivity
| Substrate (with EWG) | Major Oxidation Site | Yield (%) | Selectivity | Reference |
| Ester-containing acyclic alkane | Tertiary C-H most remote from ester | >50 | >99:1 | [1] |
| Substrate with two tertiary C-H sites | More electron-rich C-H bond | Preparative yields | High | [10] |
| Substrate with multiple secondary C-H sites | Site most remote from EWG | Preparative yields | High | [10] |
Table 2: Influence of Steric Effects on Site-Selectivity
| Substrate | Major Oxidation Site | Yield (%) | Selectivity | Reference |
| Substrate with bulky group | Less sterically hindered C-H bond | 50 | 11:1 | [1] |
Table 3: Directed Oxidation and Lactonization
| Substrate | Product | Yield (%) | Notes | Reference |
| Tetrahydrogibberellic acid analog | Lactone | 52 | Carboxylate-directed | [7] |
| Substrate with carboxylic acid | Lactone | 50 | Increased from 26% for corresponding ester | [1] |
Safety and Handling
-
The this compound is a purple powder. Standard laboratory personal protective equipment (gloves, lab coat, safety glasses) should be worn during handling.[1]
-
Hydrogen peroxide (50 wt%) is a strong oxidizer and should be handled with care.
-
Reactions should be performed in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
The White-Chen oxidation is a valuable synthetic method for the selective functionalization of aliphatic C-H bonds. The predictability of the reaction, based on a clear set of electronic, steric, and stereoelectronic principles, makes it a powerful tool for the synthesis of complex molecules in academic and industrial settings. The choice between the standard iterative addition and the slow addition protocol can be tailored to the specific substrate and desired outcome.
References
- 1. White–Chen catalyst - Wikipedia [en.wikipedia.org]
- 2. About: White–Chen catalyst [dbpedia.org]
- 3. Buy this compound | 959395-10-9 [smolecule.com]
- 4. A Predictably Selective Aliphatic C–H Oxidation Reaction for Complex Molecule Synthesis | Semantic Scholar [semanticscholar.org]
- 5. A Predictably Selective Aliphatic C-H Oxidation Reaction for Complex Molecule Synthesis [agris.fao.org]
- 6. experts.illinois.edu [experts.illinois.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. experts.illinois.edu [experts.illinois.edu]
- 10. Aliphatic C—H Oxidations for Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the White-Chen Catalyst in Selective C-H Oxidation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the substrate scope and detailed protocols for the use of the White-Chen catalyst, an iron-based coordination complex, for the predictable and selective oxidation of aliphatic sp³ C-H bonds. This catalyst system offers a powerful tool for late-stage functionalization in complex molecule synthesis, enabling the introduction of oxygen functionality with high levels of control.
Introduction to the this compound
The this compound, Fe(PDP), is a significant advancement in the field of C-H functionalization.[1] In conjunction with hydrogen peroxide (H₂O₂) as the terminal oxidant and acetic acid as an additive, it facilitates the oxidation of unactivated aliphatic C-H bonds.[1] The predictability of these oxidations is a key feature, governed by a combination of electronic, steric, and stereoelectronic factors inherent to the substrate.[1][2] This allows for the treatment of aliphatic C-H bonds as tunable functional groups in synthetic planning. Furthermore, the strategic placement of carboxylic acid directing groups can override inherent substrate biases to achieve specific lactonization reactions.[1][2]
Catalytic Cycle and Mechanism
The proposed mechanism for the this compound involves the formation of a high-valent iron-oxo intermediate upon reaction with hydrogen peroxide, a process thought to be facilitated by acetic acid. This potent oxidizing species then abstracts a hydrogen atom from an aliphatic C-H bond, generating a short-lived carbon-centered radical. A rapid rebound of the resulting iron-hydroxide species onto the radical intermediate affords the oxidized product and regenerates the catalyst.[1]
Caption: Proposed catalytic cycle for the this compound.
Substrate Scope and Selectivity
The selectivity of the this compound is highly predictable and can be rationalized by the following factors:
-
Electronic Effects: Electron-rich C-H bonds and those activated by adjacent heteroatoms or strained rings (like cyclopropanes) are generally more reactive.[1] Conversely, C-H bonds proximal to electron-withdrawing groups are deactivated.[1]
-
Steric Effects: The bulky nature of the catalyst favors oxidation at less sterically hindered positions when electronic factors are similar.[1]
-
Stereoelectronic Effects: Alignment of C-H bonds with adjacent π-systems or orbitals of heteroatoms can enhance reactivity.
-
Directing Groups: Carboxylic acids can chelate to the iron center, directing the oxidation to a specific C-H bond to form five-membered lactones, even overriding other electronic and steric preferences.[1]
Aliphatic C-H Hydroxylation
The catalyst demonstrates broad applicability in the hydroxylation of various aliphatic C-H bonds.
| Substrate | Major Product(s) | Yield (%) | Selectivity (Site/Diastereomer) | Reference |
| (-)-Acetoxy-p-menthane | 8-hydroxy derivative | 50 | 11:1 (C-8 vs. C-1) | [1] |
| Substrate with remote ester group | Oxidation at tertiary C-H furthest from ester | >50 | >99:1 | [1] |
| Generic secondary C-H sites | Mono-oxidized products | ≥50 | High | [1] |
Carboxylic Acid Directed Lactonization
The presence of a carboxylic acid can dramatically alter the site of oxidation to favor the formation of a lactone.
| Substrate | Product | Yield (%) | Comments | Reference |
| Substrate with ester group (R=Ester) | Hydroxylation at electronically favored site | ~26 | Electronic deactivation of proximal C-H bond. | [1] |
| Substrate with carboxylic acid (R=COOH) | γ-Lactone | 50 | Carboxylic acid directs oxidation, overriding electronic deactivation. | [1] |
| Tetrahydrogibberellic acid | Butyrolactone derivative | - | Diastereoselective lactonization. | [1] |
Experimental Protocols
General Protocol for Aliphatic C-H Oxidation (Slow Addition)
This protocol is optimized to improve catalyst turnover and product yields by maintaining a low concentration of the active oxidant.
Caption: Experimental workflow for slow addition protocol.
Materials:
-
Substrate (1.0 equiv)
-
This compound (Fe(PDP)) (5-15 mol%)
-
Acetic Acid (0.5-1.5 equiv)
-
Hydrogen Peroxide (50 wt% in H₂O, 1.2-3.6 equiv)
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether (Et₂O)
-
Celite
-
Syringe pump with two syringes
Procedure:
-
In a reaction vial, dissolve the substrate (e.g., 0.1 mmol) in anhydrous acetonitrile.
-
In a separate vial, prepare a stock solution of the this compound (e.g., 0.015 mmol, 15 mol%) and acetic acid (e.g., 0.15 mmol, 1.5 equiv) in acetonitrile.
-
In another separate vial, prepare a stock solution of hydrogen peroxide (e.g., 0.36 mmol, 3.6 equiv) in acetonitrile.
-
Load the catalyst/acetic acid solution and the hydrogen peroxide solution into two separate syringes and place them on a syringe pump.
-
Simultaneously add both solutions dropwise to the stirring substrate solution over a period of 1 hour at room temperature.
-
After the addition is complete, allow the reaction to stir for an additional 10-30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the residue to precipitate the catalyst.
-
Filter the mixture through a short plug of Celite, washing with diethyl ether.
-
Concentrate the filtrate and purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol for Carboxylic Acid Directed Lactonization
Materials:
-
Carboxylic acid substrate (1.0 equiv)
-
This compound (Fe(PDP)) (10-15 mol%)
-
Acetic Acid (1.0-1.5 equiv)
-
Hydrogen Peroxide (50 wt% in H₂O, 2.0-4.0 equiv)
-
Acetonitrile (CH₃CN), anhydrous
Procedure:
-
To a solution of the carboxylic acid substrate in acetonitrile, add the this compound and acetic acid.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the hydrogen peroxide dropwise over a period of 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Safety Precautions
-
Hydrogen peroxide (50 wt%) is a strong oxidizer and should be handled with care.
-
Reactions should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Conclusion
The this compound provides a versatile and predictable platform for the selective oxidation of aliphatic C-H bonds. By understanding the interplay of electronic, steric, and directing group effects, researchers can strategically functionalize complex molecules in the later stages of a synthetic sequence. The provided protocols offer a starting point for the application of this powerful catalytic system in academic and industrial research settings.
References
Application Notes and Protocols: Carboxylic Acid as a Directing Group in White-Chen Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of carboxylic acids as directing groups in White-Chen catalysis for the site-selective and diastereoselective oxidation of C(sp³)–H bonds to form γ-lactones. This methodology offers a powerful tool for late-stage functionalization in complex molecule synthesis, a critical aspect of drug development and discovery.
Introduction
The White-Chen catalyst, an iron-based coordination complex, --INVALID-LINK--₂, is a pioneering system for the predictable oxidation of aliphatic C-H bonds using hydrogen peroxide as the terminal oxidant.[1] While the catalyst itself exhibits inherent selectivity based on the steric and electronic properties of the substrate, the presence of a carboxylic acid moiety within the substrate can override these biases, acting as a directing group to facilitate intramolecular C-H oxidation. This directed reactivity is particularly valuable for the synthesis of γ-lactones, a common motif in natural products and pharmaceuticals. The reaction proceeds with high diastereoselectivity, often furnishing the lactone as a single diastereomer.
The directing effect of the carboxylic acid is attributed to its ability to bind to the iron center of the catalyst, positioning the active oxidant in proximity to a specific C-H bond, typically at the γ-position, leading to selective oxidation and subsequent lactonization.[2][3] This approach streamlines synthetic routes by functionalizing otherwise unreactive C-H bonds in a predictable manner.
Mechanism of Action
The proposed mechanism for the White-Chen catalyzed C-H oxidation involves the formation of a highly reactive iron-oxo intermediate. In the context of carboxylic acid-directed lactonization, the catalytic cycle is thought to proceed as follows:
-
Ligand Exchange: The carboxylic acid substrate displaces a labile acetonitrile (B52724) ligand on the Fe(II) catalyst.
-
Oxidant Activation: The iron center reacts with hydrogen peroxide, facilitated by an acid co-catalyst (often acetic acid or the substrate itself), to form a high-valent iron-oxo species.[1]
-
Directed C-H Abstraction: The iron-oxo intermediate, now positioned by the coordinating carboxylate, abstracts a hydrogen atom from a proximate C-H bond (typically at the γ-position) to generate a short-lived carbon-centered radical and an iron-hydroxide species.
-
Radical Rebound and Lactonization: The iron-hydroxide rapidly rebounds onto the carbon radical, forming a hydroxylated intermediate that readily undergoes intramolecular cyclization to the corresponding γ-lactone, regenerating the catalyst.[1][3]
Catalytic Cycle of Carboxylic Acid-Directed Lactonization
Caption: Proposed catalytic cycle for White-Chen catalysis with a carboxylic acid directing group.
Quantitative Data Summary
The following table summarizes the results of carboxylic acid-directed lactonization using the this compound. The data highlights the diastereoselectivity and yields achieved for various substrates.
| Substrate | Product (γ-Lactone) | Catalyst Loading (mol%) | Oxidant (equiv.) | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Tetrahydrogibberellic acid analog | Butyrolactone derivative | 25 | 5.0 (H₂O₂) | 51 | Single diastereomer | [4] |
| 4-Methylvaleric acid | 4,5-Dimethyl-dihydrofuran-2(3H)-one | 15 (iterative addition) | 3.6 (H₂O₂) | 48 | Not reported | [4] |
| Generic Carboxylic Acid (vs. Ester) | Generic γ-Lactone | Not specified | Not specified | 50 | Not applicable | [1] |
Note: The "iterative addition" and "slow addition" protocols are often employed to improve yields by minimizing catalyst decomposition.
Experimental Protocols
1. Preparation of Reagents and Catalyst
-
Catalyst: The this compound, --INVALID-LINK--₂, can be synthesized according to literature procedures or obtained from commercial suppliers. It is an air-stable purple solid that should be stored at 0°C.
-
Solvent: Acetonitrile (CH₃CN) should be used as received.
-
Oxidant: Hydrogen peroxide (H₂O₂) is typically used as a 50 wt% solution in water.
-
Acid Additive: Acetic acid (AcOH) is used as received. For substrates with a directing carboxylic acid, an external acid additive may not be necessary.
2. Representative Experimental Protocol: Slow Addition for γ-Lactone Synthesis
This protocol is adapted from the procedure reported for the oxidation of a tetrahydrogibberellic acid analog.
-
Reaction Setup:
-
To a vial equipped with a magnetic stir bar, add the carboxylic acid substrate (1.0 equiv).
-
Dissolve the substrate in acetonitrile (to a concentration of ~0.1 M).
-
In a separate vial, prepare a solution of the Fe(PDP) catalyst in acetonitrile.
-
In another separate container, prepare a solution of hydrogen peroxide in acetonitrile.
-
-
Slow Addition:
-
Using two separate syringe pumps, simultaneously add the Fe(PDP) catalyst solution and the hydrogen peroxide solution to the stirred solution of the substrate over a period of 1 hour. The needles of the syringes should be placed in the center of the vial, not touching the sides.
-
The reaction is run open to the air.
-
-
Work-up and Purification:
-
After the addition is complete, concentrate the reaction mixture via rotary evaporation.
-
Add diethyl ether (Et₂O) to precipitate the catalyst.
-
Filter the mixture through a short plug of Celite® and concentrate the filtrate.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired γ-lactone.
-
Experimental Workflow
References
Application Notes and Protocols: Diastereoselective Lactonization Using the White-Chen Catalyst
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the diastereoselective lactonization of aliphatic C-H bonds utilizing the iron-based White-Chen catalyst, also known as Fe(PDP). This method offers a powerful strategy for the synthesis of complex molecules by enabling the formation of lactones at previously unactivated positions with predictable selectivity.
Introduction
The this compound, --INVALID-LINK--₂, is a significant advancement in the field of C-H functionalization.[1][2] It facilitates the oxidation of aliphatic sp³ C-H bonds using the readily available and environmentally benign oxidant, hydrogen peroxide.[1][3] The catalyst operates through a proposed mechanism involving a high-valent iron-oxo intermediate that performs a hydrogen atom abstraction followed by a rapid radical rebound, leading to hydroxylation and subsequent lactonization.[1][2][4] This process is highly influenced by the steric, electronic, and stereoelectronic environment of the C-H bonds within the substrate, allowing for predictable site-selectivity.[1][2] A key application of this catalysis is the diastereoselective synthesis of γ-lactones from carboxylic acid-containing substrates, where the carboxyl group can act as a directing group.[1][3]
Catalyst and Reagents
The this compound (Fe(PDP)) can be prepared as described in the literature or is commercially available. The key reagents for the lactonization reaction are:
-
This compound (Fe(PDP)) : The iron catalyst with the PDP ligand (2-[[2-(1-(pyridin-2-ylmethyl)pyrrolidin-2-yl)pyrrolidin-1-yl]methyl]pyridine).
-
Hydrogen Peroxide (H₂O₂) : Typically used as a 50 wt% solution in water.
-
Acetic Acid (AcOH) : An additive that enhances catalytic activity.[2]
-
Acetonitrile (B52724) (CH₃CN) : The typical solvent for the reaction.
Data Presentation: Substrate Scope and Diastereoselectivity
The this compound has been successfully employed in the diastereoselective lactonization of various complex molecules. The following table summarizes representative examples, highlighting the substrate, product, yield, and diastereoselectivity.
| Substrate | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Tetrahydrogibberellic Acid Analog | γ-Lactone | 52 | >20:1 | Chen, M. S.; White, M. C. Science 2007 |
| Cafestol Diacetate | Lactone 5 | 59 | Single diastereomer | [5] |
| 2-methylhexanoic acid | 4-methyl-4-propyl-oxetan-2-one | 70 | N/A | [4] |
| A complex longiborneol (B1213909) scaffold intermediate | C4 ketone (major), C11 ketone (minor) | 16 (C4), 3 (C11) | N/A | [6] |
Note: The diastereomeric ratio is often reported as >20:1, indicating high selectivity, or as a single observed diastereomer.
Experimental Protocols
Two primary protocols have been developed to optimize the yield and efficiency of the White-Chen catalyzed C-H oxidation: the Iterative Addition Protocol and the Slow Addition Protocol. The slow addition protocol is often preferred as it can lead to higher conversions and yields by minimizing catalyst decomposition.[7][8]
General Protocol for Diastereoselective Lactonization (Slow Addition Method)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Substrate (containing a carboxylic acid)
-
This compound (Fe(PDP))
-
Hydrogen Peroxide (50 wt% in H₂O)
-
Acetic Acid (glacial)
-
Acetonitrile (anhydrous)
-
Syringe pump
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry vial, dissolve the substrate (1.0 equiv) and acetic acid (0.5 equiv) in acetonitrile to a concentration of 0.5 M.
-
Prepare Reagent Solutions:
-
Catalyst Solution: Prepare a solution of the this compound (15 mol%) in acetonitrile.
-
Oxidant Solution: Prepare a solution of hydrogen peroxide (3.0 equiv) in acetonitrile.
-
-
Slow Addition:
-
Using two separate syringes on a syringe pump, simultaneously add the catalyst solution and the oxidant solution to the reaction vial over a period of 45 minutes to 1 hour.[7] The needles of the syringes should be placed in the center of the vial, avoiding contact with the sides.
-
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Upon completion, quench the reaction by adding a few drops of a saturated aqueous solution of sodium thiosulfate (B1220275) or 2-propanol.
-
Workup and Purification:
-
Concentrate the crude mixture via rotary evaporation.
-
Add diethyl ether to precipitate the catalyst, and filter the mixture through a short plug of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography on silica (B1680970) gel to isolate the desired lactone product.
-
Iterative Addition Protocol
For some substrates, an iterative addition protocol may be employed.
Procedure:
-
Reaction Setup: Dissolve the substrate (1.0 equiv) in acetonitrile in a vial.
-
First Addition: Add a solution of the this compound (5 mol%) and acetic acid (0.5 equiv) in acetonitrile. Then, add hydrogen peroxide (1.2 equiv) dropwise.[7]
-
Stirring: Allow the reaction to stir for 10-15 minutes.
-
Subsequent Additions: Repeat step 2 and 3 two more times, for a total of three additions (totaling 15 mol% catalyst, 1.5 equiv acetic acid, and 3.6 equiv hydrogen peroxide).[7]
-
Workup and Purification: Follow the quenching, workup, and purification steps described in the slow addition protocol.
Visualizations
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the this compound.
General Experimental Workflow
Caption: General workflow for diastereoselective lactonization.
Mechanism and Selectivity
The diastereoselectivity of the lactonization is established during the C-H abstraction and/or the radical rebound step. The bulky nature of the PDP ligand creates a chiral pocket around the iron center, which can differentiate between diastereotopic C-H bonds in the substrate. The reaction generally favors the oxidation of C-H bonds that are:
-
Electron-rich: Tertiary C-H bonds are generally more reactive than secondary, which are more reactive than primary.
-
Sterically accessible: The catalyst is sensitive to steric hindrance, favoring less hindered C-H bonds.
-
Stereoelectronically activated: C-H bonds aligned for hyperconjugation with adjacent pi-systems or lone pairs can be preferentially oxidized.
The carboxylic acid moiety in the substrate is believed to coordinate to the iron center, directing the oxidation to a proximal C-H bond, typically at the γ-position, to form a thermodynamically favored five-membered lactone. This directed approach can override inherent substrate biases, leading to high levels of regio- and diastereoselectivity.[1]
References
- 1. White–Chen catalyst - Wikipedia [en.wikipedia.org]
- 2. Aliphatic C—H Oxidations for Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. experts.illinois.edu [experts.illinois.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cafestol to Tricalysiolide B and Oxidized Analogues: Biosynthetic and Derivatization Studies Using Non-heme Iron Catalyst Fe(PDP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. newerainstruments.com [newerainstruments.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis Applications of the White-Chen Catalyst
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the large-scale synthetic applications of the White-Chen catalyst, an iron-based coordination complex renowned for its ability to predictably oxidize aliphatic sp³ C-H bonds. The information presented herein is intended to guide researchers in leveraging this powerful catalytic system for the efficient synthesis and late-stage functionalization of complex molecules, particularly in the context of pharmaceutical development and process chemistry.
Introduction to the this compound
The this compound, and its derivatives such as Fe(PDP) and Fe(CF3-PDP), are instrumental in modern organic synthesis for the selective oxidation of typically inert C-H bonds.[1][2] This catalytic system utilizes hydrogen peroxide as a terminal oxidant in the presence of an acid co-catalyst, offering a green and efficient alternative to traditional stoichiometric oxidants.[1] The catalyst's remarkable selectivity is governed by a combination of electronic, steric, and stereoelectronic factors inherent to the substrate, allowing for predictable and site-selective hydroxylations.[2] Furthermore, the presence of directing groups, such as carboxylic acids, can override these inherent biases to achieve site-specific lactonization.[1]
These characteristics make the this compound particularly valuable for:
-
Late-stage functionalization: Introducing oxygen functionality into complex molecules at a late stage of a synthetic sequence, thereby avoiding lengthy protecting group manipulations.[2]
-
Streamlining synthesis: Reducing the number of steps required to access complex molecular architectures.
-
Drug discovery and development: Generating metabolites and diversifying lead compounds to explore structure-activity relationships (SAR).
Key Large-Scale Applications
The this compound has demonstrated its utility in the preparative-scale synthesis of several complex and biologically active molecules. Two prominent examples are the synthesis of artemisinin (B1665778) derivatives and the late-stage hydroxylation of steroids.
Synthesis of Artemisinin and its Derivatives
Artemisinin, a potent antimalarial drug, and its derivatives have been key targets for synthetic chemists. The this compound has been employed in the late-stage C-H oxidation of artemisinin precursors, demonstrating its potential for the large-scale production of these life-saving medicines. While a continuous-flow photochemical process has been developed for the gram-scale synthesis of artemisinin from dihydroartemisinic acid, the this compound offers a complementary chemical approach.[3][4]
Late-Stage Hydroxylation of Steroids
Steroids represent a large and important class of pharmaceuticals. The targeted introduction of hydroxyl groups can significantly impact their biological activity. The this compound has been successfully used for the regioselective and stereoselective hydroxylation of various steroid scaffolds on a multi-gram scale.[5][6] This approach provides a powerful tool for accessing novel steroid derivatives and for mimicking metabolic transformations.[2]
Quantitative Data Summary
The following tables summarize key quantitative data from representative large-scale applications of the this compound.
Table 1: Large-Scale Synthesis of Artemisinin Derivatives
| Substrate | Catalyst | Catalyst Loading (mol%) | Scale | Product | Yield (%) | Reference |
| Dihydroartemisinic Acid | Fe(PDP) | 5-15 (iterative addition) | 0.1 mmol | Artemisinin | Not specified | [7] |
| Artemisinin Precursor | RuCl2--INVALID-LINK--2 | Not specified | Large-scale | Dihydroartemisinic acid | Not specified | [4] |
Table 2: Late-Stage Hydroxylation of Steroids
| Substrate | Catalyst | Catalyst Loading (mol%) | Scale | Product | Yield (%) | Reference |
| Androsterone derivative | Fe(PDP) / Fe(CF3-PDP) | Not specified | Preparative | Hydroxylated androsterone | Preparative yields | [2] |
| Cortexolone | T. cucumeris (biocatalytic) | N/A | Multi-gram | 19-OH-cortexolone | 80% | [5][6] |
Note: While not a direct application of the this compound, the biocatalytic hydroxylation of cortexolone highlights the industrial relevance of selective C-H oxidation on a large scale.
Experimental Protocols
The following are generalized protocols for the large-scale application of the this compound. It is crucial to optimize these conditions for specific substrates.
General Protocol for Gram-Scale C-H Oxidation (Slow Addition Method)
This protocol is adapted from the slow addition method developed to improve catalyst turnover and product yields.[7][8]
Materials:
-
Substrate
-
This compound (Fe(PDP) or derivative)
-
Hydrogen Peroxide (30-50% in H₂O)
-
Acetic Acid (glacial)
-
Acetonitrile (anhydrous)
-
Syringe pump
Procedure:
-
Reaction Setup: In a suitably sized reactor equipped with a magnetic stirrer and an addition funnel (or syringe pump inlet), dissolve the substrate (1.0 equiv) and acetic acid (0.5 equiv per addition) in acetonitrile.
-
Catalyst and Oxidant Preparation: Prepare a stock solution of the this compound (e.g., 5 mol% per addition) in acetonitrile. Prepare a separate solution of hydrogen peroxide (1.2 equiv per addition) in acetonitrile.
-
Slow Addition: Using a syringe pump, add the catalyst solution and the hydrogen peroxide solution simultaneously to the reaction mixture over a period of 45-60 minutes. Maintain the reaction temperature at the desired level (typically room temperature).
-
Iterative Additions (Optional): For improved conversion, the addition of catalyst, acetic acid, and hydrogen peroxide can be performed in multiple portions (iterative additions) at 10-15 minute intervals.[7]
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method for large-scale purification, such as column chromatography on silica (B1680970) gel or crystallization.
Safety and Handling for Large-Scale Reactions
-
Hydrogen Peroxide: Concentrated hydrogen peroxide is a strong oxidant and can be explosive. Handle with extreme care in a well-ventilated fume hood, and avoid contact with incompatible materials. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound: The catalyst is a purple powder.[1] While specific toxicity data is limited, it is advisable to handle it in a fume hood and wear appropriate PPE. For detailed safety information, consult the Safety Data Sheet (SDS).[9]
-
Exothermic Reactions: C-H oxidation reactions can be exothermic. For large-scale reactions, monitor the internal temperature and ensure adequate cooling is available to prevent thermal runaway. The slow addition protocol helps to control the reaction rate and heat generation.[7]
-
Spent Catalyst: Dispose of spent catalyst and any hazardous waste according to institutional and local regulations.
Visualizations
Catalytic Cycle of the this compound
Caption: Proposed catalytic cycle for C-H oxidation by the this compound.
General Experimental Workflow for Large-Scale C-H Oxidation
Caption: A general workflow for large-scale C-H oxidation using the this compound.
References
- 1. White–Chen catalyst - Wikipedia [en.wikipedia.org]
- 2. Aliphatic C—H Oxidations for Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A continuous-flow process for the synthesis of artemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A biocatalytic hydroxylation-enabled unified approach to C19-hydroxylated steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. newerainstruments.com [newerainstruments.com]
- 8. experts.illinois.edu [experts.illinois.edu]
- 9. Health, safety and environment [catalystseurope.org]
Application Notes and Protocols: White-Chen Catalyst for Selective C-H Oxidation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the setup, execution, and workup of chemical reactions utilizing the White-Chen catalyst for the selective oxidation of aliphatic C-H bonds. This iron-based catalyst, formally known as --INVALID-LINK--₂, is a powerful tool for late-stage functionalization of complex molecules, a critical process in drug discovery and development. The protocols outlined below are based on established literature procedures and are intended to serve as a comprehensive resource for researchers in the field.
Overview and Principles
The this compound facilitates the oxidation of non-activated sp³ C-H bonds to the corresponding alcohols or ketones using hydrogen peroxide as a terminal oxidant.[1] The reaction is known for its predictable selectivity, which is governed by a combination of electronic, steric, and stereoelectronic factors within the substrate.[1][2] This allows for the targeted modification of complex molecular scaffolds, offering a strategic advantage in the synthesis of novel compounds and the diversification of existing drug candidates.
Key Features:
-
Catalyst: An iron(II) coordination complex with a PDP (pyridine-2,6-diylbis(2,2'-bipyrrolidine)) ligand.
-
Oxidant: Hydrogen peroxide (H₂O₂), a readily available and environmentally benign reagent.
-
Additive: Acetic acid (AcOH) is typically used to promote the formation of the active iron-oxo intermediate.[1]
-
Selectivity: The site of oxidation can be predicted based on the following principles:
-
Electronic Effects: The catalyst preferentially oxidizes the most electron-rich C-H bonds, typically those furthest from electron-withdrawing groups.[2]
-
Steric Effects: The bulky nature of the catalyst favors the oxidation of less sterically hindered C-H bonds.[2]
-
Directing Groups: The presence of a carboxylic acid group in the substrate can direct the oxidation to a specific position, often leading to the formation of lactones.[1][2]
-
Synthesis of the this compound (Fe(PDP)(MeCN)₂₂)
While commercially available, the this compound can be synthesized in the laboratory. The following is a general procedure for its preparation.
Protocol 1: Synthesis of the this compound
| Step | Procedure | Notes |
| 1 | Ligand Synthesis: The PDP ligand is first synthesized according to literature procedures. This multi-step synthesis is not detailed here, but the relevant publications should be consulted. | The PDP ligand is the key chiral component of the catalyst. |
| 2 | Complexation: In a glovebox under an inert atmosphere, a solution of the PDP ligand in acetonitrile (B52724) is treated with a solution of iron(II) hexafluoroantimonate in acetonitrile. | The reaction is typically carried out at room temperature. |
| 3 | Precipitation: The catalyst precipitates from the solution upon standing or with the addition of a less polar solvent (e.g., diethyl ether). | The product is a purple solid. |
| 4 | Isolation and Storage: The solid is collected by filtration, washed with a non-coordinating solvent, and dried under vacuum. The catalyst should be stored under an inert atmosphere at low temperature (e.g., in a freezer) to prevent degradation. | The catalyst is air-sensitive and should be handled accordingly. |
Experimental Protocols for C-H Oxidation
Two primary protocols are presented: a general procedure and a slow-addition protocol. The slow-addition protocol is often employed to improve yields and catalyst turnover by minimizing bimolecular catalyst decomposition pathways.
Safety Precautions:
-
Hydrogen Peroxide: 50% hydrogen peroxide is a strong oxidant and can cause severe burns. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood.
-
Metal Catalysts: While iron is generally less toxic than other heavy metals, appropriate care should be taken to avoid inhalation or ingestion of the catalyst.
-
Exothermic Reactions: C-H oxidation reactions can be exothermic. Monitor the reaction temperature, especially during the initial addition of reagents.
Protocol 2: General Procedure for White-Chen Catalyzed C-H Oxidation
| Step | Procedure | Details & Notes |
| 1 | Reaction Setup: To a vial equipped with a magnetic stir bar, add the substrate (1.0 equiv) and the this compound (0.05 - 0.10 equiv). | The reaction is typically performed in acetonitrile (MeCN) as the solvent. |
| 2 | Reagent Addition: Add acetonitrile, followed by acetic acid (0.5 - 1.5 equiv). | Ensure the substrate and catalyst are fully dissolved before proceeding. |
| 3 | Oxidant Addition: Cool the reaction mixture in an ice bath. Add 50% aqueous hydrogen peroxide (1.5 - 3.0 equiv) dropwise over a period of 1-2 minutes. | The addition of H₂O₂ can be exothermic. Maintain the temperature at 0-5 °C during the addition. |
| 4 | Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC, GC, or LC-MS. | Reaction times can vary from 30 minutes to several hours depending on the substrate. |
| 5 | Workup: See Protocol 4 for a detailed workup and purification procedure. |
Protocol 3: Slow Addition Protocol for Improved Yields
This protocol is particularly useful for sensitive substrates or when catalyst decomposition is a concern.
| Step | Procedure | Details & Notes |
| 1 | Reaction Setup: In a reaction vial equipped with a magnetic stir bar, dissolve the substrate (1.0 equiv) in acetonitrile. | |
| 2 | Prepare Stock Solutions: Prepare two separate stock solutions in acetonitrile: one containing the this compound and acetic acid, and another containing 50% aqueous hydrogen peroxide. | The concentrations should be calculated to allow for slow addition over the desired time period. |
| 3 | Slow Addition: Using two separate syringe pumps, add the catalyst/acid solution and the hydrogen peroxide solution simultaneously to the stirring substrate solution over a period of 1-2 hours. | This maintains a low concentration of the active oxidant and catalyst, minimizing decomposition pathways. |
| 4 | Reaction Monitoring: After the addition is complete, continue to stir the reaction at room temperature and monitor its progress. | |
| 5 | Workup: See Protocol 4 for a detailed workup and purification procedure. |
Protocol 4: General Workup and Purification Procedure
| Step | Procedure | Details & Notes |
| 1 | Quenching: Upon completion of the reaction, quench the excess hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium sulfite (B76179) (Na₂SO₃). | The quenching reaction can be exothermic. Perform this step in an ice bath. |
| 2 | Extraction: Dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) (3 x). | |
| 3 | Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate (to neutralize the acetic acid) and then with brine. | |
| 4 | Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. | |
| 5 | Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel. | The choice of eluent will depend on the polarity of the product. |
Data Presentation: Substrate Scope and Selectivity
The following tables summarize the performance of the this compound with a variety of substrates, highlighting its selectivity.
Table 1: Oxidation of Tertiary C-H Bonds
| Substrate | Product(s) | Yield (%) | Selectivity (Major:Minor) | Reference |
| Adamantane | 1-Adamantanol, 2-Adamantanone | 75 | >99:1 | [2] |
| (S)-(-)-Limonene | Mixture of tertiary alcohols | 55 | - | [2] |
| cis-1,2-Dimethylcyclohexane | cis-1,2-Dimethylcyclohexan-1-ol | 68 | >99:1 | [2] |
Table 2: Oxidation of Secondary C-H Bonds (Methylene)
| Substrate | Product | Yield (%) | Selectivity (Site) | Reference |
| Cyclohexane | Cyclohexanol, Cyclohexanone | 60 | - | [2] |
| n-Heptane | Mixture of heptanols/heptanones | 52 | C2 > C3 > C4 | [2] |
| 4-Methylcyclohexyl pivalate | 4-pivaloxy-1-methylcyclohexan-1-ol | 61 | C1-H | [3] |
Table 3: Influence of Electronic and Steric Effects
| Substrate | Major Product | Yield (%) | Rationale for Selectivity | Reference |
| 1-Boc-piperidine | 1-Boc-4-hydroxypiperidine | 51 | Electronic deactivation of α-C-H bonds | [2] |
| Isoamyl acetate | 4-Acetoxy-2-methyl-2-butanol | 72 | Oxidation at the most electron-rich tertiary C-H | [3] |
| (+)-Artemisinin | Hydroxylation at C10 | 45 | Steric accessibility and electronic activation | [4] |
Table 4: Carboxylate-Directed Lactonization
| Substrate | Product | Yield (%) | Ring Size | Reference |
| 5-Phenylvaleric acid | γ-Phenyl-γ-butyrolactone | 50 | 5-membered | [2] |
| Tetrahydrogibberellic acid | Lactone derivative | 50 | 5-membered | [2] |
Visualizations
Reaction Mechanism
The proposed mechanism for the White-Chen catalyzed C-H oxidation involves the formation of a high-valent iron-oxo species.
Caption: Proposed catalytic cycle for the White-Chen oxidation.
Experimental Workflow
A generalized workflow for performing a White-Chen catalyzed C-H oxidation reaction.
References
Application Notes and Protocols for Selective Methylene C-H Bond Oxidation with Iron Catalysts
For Researchers, Scientists, and Drug Development Professionals
The selective functionalization of carbon-hydrogen (C-H) bonds, particularly the inert methylene (B1212753) C-H bonds abundant in organic molecules, represents a significant challenge and a powerful strategy in modern chemical synthesis. Iron catalysis has emerged as a cost-effective, abundant, and environmentally benign approach to achieve these transformations. This document provides detailed application notes and experimental protocols for the selective oxidation of methylene C-H bonds using various iron catalyst systems, facilitating their application in research and development, especially in the context of late-stage functionalization of complex molecules and pharmaceuticals.
Introduction to Iron-Catalyzed Methylene C-H Oxidation
The ability to directly convert a methylene C-H bond to a C-O bond offers a streamlined approach to introduce functionality, bypassing lengthy synthetic sequences that often require pre-functionalized starting materials. Iron catalysts, inspired by the active sites of both heme and non-heme iron-containing enzymes, have shown remarkable efficacy in mediating these challenging oxidations. The selectivity of these reactions is governed by a combination of electronic, steric, and stereoelectronic factors of the substrate, as well as the ligand environment of the iron catalyst. This allows for predictable and site-selective oxidations in complex molecular settings.[1][2]
Key Iron Catalyst Systems
Several classes of iron catalysts have been developed for selective methylene C-H oxidation. The most prominent among these are:
-
Non-Heme Iron Catalysts with Aminopyridine Ligands: The Fe(PDP) and Fe(CF3-PDP) catalyst systems, developed by M. Christina White and her group, are among the most successful and well-documented catalysts for this transformation.[2][3] They have demonstrated broad substrate scope and predictable selectivity.
-
Iron Porphyrin Complexes: These catalysts are synthetic mimics of the active site of cytochrome P450 enzymes and have been studied for their ability to hydroxylate unactivated C-H bonds.[4]
-
Other Non-Heme Iron Complexes: A variety of other non-heme iron complexes with different ligand architectures have also been explored for their catalytic activity in C-H oxidation reactions.[5][6]
Data Presentation: Performance of Iron Catalysts in Methylene C-H Oxidation
The following tables summarize the quantitative data for the selective oxidation of methylene C-H bonds using representative iron catalysts.
Table 1: Fe(PDP) Catalyzed Methylene C-H Oxidation
| Substrate | Catalyst Loading (mol%) | Oxidant (equiv.) | Additive | Solvent | Time (h) | Product(s) | Yield (%) | Selectivity (Site/Product Ratio) |
| (-)-acetoxy-p-menthane | 5 | H₂O₂ (3.0) | AcOH | MeCN | 1 | Hydroxylated product | 56 | >99:1 site selectivity |
| Dextromethorphan derivative | 15 | H₂O₂ (3.6) | AcOH | MeCN | 0.5 | Hydroxylated product | 45 | High site selectivity |
| Sulbactam derivative | 10 | H₂O₂ (3.0) | - | MeCN | 1 | Oxidized product | 51 | High site selectivity |
| (+)-Artemisinin | 15 (R,R)-Fe(PDP) | H₂O₂ (3.6) | AcOH | MeCN | 0.5 | C10-β-hydroxyartemisinin | 43 | 6:1 alcohol:ketone |
Data compiled from multiple sources, including references[2][7][8]. Yields are isolated yields.
Table 2: Fe(CF₃-PDP) Catalyzed Methylene C-H Oxidation
| Substrate | Catalyst Loading (mol%) | Oxidant (equiv.) | Additive | Solvent | Time (h) | Product(s) | Yield (%) | Selectivity (Site/Product Ratio) |
| (+)-Artemisinin | 15 (R,R)-Fe(CF₃-PDP) | H₂O₂ (3.6) | AcOH | MeCN | 0.5 | C7-oxidized artemisinin | 40 | 2.5:1 C7 ketone:C6 alcohol |
| Androsterone derivative | 10 | H₂O₂ (3.0) | - | MeCN | 1 | Methylene oxidized product | 55 | High site selectivity |
| Menthol derivative | 10 | H₂O₂ (3.0) | - | MeCN | 1 | Methylene oxidized product | 62 | High site selectivity |
Data compiled from multiple sources, including reference[2]. Yields are isolated yields.
Table 3: Iron Porphyrin Catalyzed C-H Oxidation
| Substrate | Catalyst | Oxidant | Solvent | Product | Yield (%) |
| Cyclohexane | [Fe(TMP)Cl] | Iodosylbenzene | CH₂Cl₂ | Cyclohexanol | 31 |
| Adamantane | [Fe(TPP)Cl] | Iodosylbenzene | CH₂Cl₂ | 1-Adamantanol | 13 |
| Cyclohexane | Fe(Pc) | m-CPBA | MeCN | Cyclohexanol, Cyclohexanone | - |
Data compiled from multiple sources, including references[4][9]. Yields are based on the oxidant.
Experimental Protocols
Protocol 1: General Procedure for Fe(PDP) Catalyzed Methylene C-H Oxidation (Iterative Addition)
This protocol is a general guideline based on the iterative addition method reported for Fe(PDP) catalysis.[8]
Materials:
-
Substrate (1.0 equiv)
-
Fe(S,S-PDP) or Fe(R,R-PDP) catalyst (5 mol%)
-
Acetic acid (AcOH, 0.5 equiv)
-
Hydrogen peroxide (H₂O₂, 50 wt% in H₂O, 1.2 equiv)
-
Acetonitrile (B52724) (MeCN)
Procedure:
-
To a vial containing the substrate (e.g., 0.5 mmol) in acetonitrile (1.0 mL), add a solution of the Fe(PDP) catalyst (0.025 mmol, 5 mol%) and acetic acid (0.25 mmol, 0.5 equiv) in acetonitrile (0.5 mL).
-
To this mixture, add a solution of hydrogen peroxide (0.6 mmol, 1.2 equiv) in acetonitrile (4.5 mL) dropwise over approximately 1 minute.
-
Stir the reaction mixture for 10-15 minutes at room temperature.
-
For improved yields, repeat steps 1-3 two more times for a total of three additions (total catalyst loading of 15 mol% and H₂O₂ of 3.6 equiv).
-
After the final addition, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Slow Addition Protocol for Fe(PDP) Catalyzed Methylene C-H Oxidation
This protocol is designed to improve conversions and yields by minimizing catalyst decomposition.[8]
Materials:
-
Substrate (1.0 equiv)
-
Fe(S,S-PDP) or Fe(R,R-PDP) catalyst (15-25 mol%)
-
Hydrogen peroxide (H₂O₂, 50 wt% in H₂O, 3.0-5.0 equiv)
-
Acetonitrile (MeCN)
-
Two syringe pumps
Procedure:
-
In a reaction vial, dissolve the substrate (e.g., 0.5 mmol) in acetonitrile (e.g., 1.0 mL).
-
Prepare a solution of the Fe(PDP) catalyst (e.g., 0.075 mmol, 15 mol%) in acetonitrile (e.g., 0.375 mL). Load this solution into a syringe.
-
Prepare a solution of hydrogen peroxide (e.g., 1.5 mmol, 3.0 equiv) in acetonitrile (e.g., 3.75 mL). Load this solution into a separate syringe.
-
Using two separate syringe pumps, simultaneously add the catalyst solution and the hydrogen peroxide solution to the reaction vial over a period of 1 hour.
-
After the addition is complete, stir the reaction for an additional 10-15 minutes.
-
Work-up and purify the product as described in Protocol 1.
Protocol 3: General Procedure for Iron Porphyrin Catalyzed C-H Hydroxylation
This is a general procedure based on typical conditions reported for iron porphyrin-catalyzed oxidations.[4]
Materials:
-
Substrate (e.g., cyclohexane)
-
Iron porphyrin catalyst (e.g., [Fe(TPP)Cl], 0.02 mol%)
-
Oxidant (e.g., iodosylbenzene, 1.0 equiv)
-
Solvent (e.g., dichloromethane)
Procedure:
-
To a solution of the substrate in the chosen solvent, add the iron porphyrin catalyst.
-
Add the oxidant portion-wise to the stirred reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, filter the reaction mixture to remove any insoluble byproducts.
-
Wash the filtrate with a saturated aqueous solution of Na₂S₂O₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Visualizations
Catalytic Cycle of Fe(PDP) Mediated C-H Oxidation
The proposed mechanism for Fe(PDP)-catalyzed C-H oxidation involves the formation of a high-valent iron-oxo species.[2] This highly electrophilic intermediate abstracts a hydrogen atom from the substrate to form a transient carbon-centered radical and an iron-hydroxyl species. Subsequent radical rebound leads to the formation of the hydroxylated product and regeneration of the catalyst.
Caption: Proposed catalytic cycle for Fe(PDP)-mediated C-H oxidation.
Experimental Workflow for Slow Addition Protocol
The slow addition protocol is critical for achieving high yields in many Fe(PDP)-catalyzed oxidations by maintaining low concentrations of the catalyst and oxidant, thereby suppressing decomposition pathways.
Caption: Workflow for the slow addition protocol in Fe(PDP) catalysis.
Logical Relationship of Selectivity Factors
The site-selectivity in iron-catalyzed C-H oxidation is a result of the interplay between electronic, steric, and stereoelectronic effects.
Caption: Factors influencing site-selectivity in C-H oxidation.
References
- 1. Combined effects on selectivity in Fe-catalyzed methylene oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aliphatic C—H Oxidations for Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. White–Chen catalyst - Wikipedia [en.wikipedia.org]
- 4. Iron porphyrin-catalyzed bromination of unactivated C–H bonds: inhibition of oxygen rebound by redox-inactive metal ions - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QI00508F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Selective methylene oxidation in α,β-unsaturated carbonyl natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. newerainstruments.com [newerainstruments.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: The White-Chen Catalyst in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the White-Chen catalyst, an iron-based coordination complex, and its application in the selective oxidation of aliphatic C-H bonds. This technology is particularly valuable in pharmaceutical synthesis for the late-stage functionalization of complex molecules, enabling the efficient generation of drug analogues and metabolites.
Introduction to the this compound
The this compound, --INVALID-LINK--₂, is a significant tool in modern organic synthesis, developed by Professor M. Christina White and her graduate student Mark S. Chen.[1] It facilitates the selective oxidation of typically inert sp³ C-H bonds to the corresponding alcohols using hydrogen peroxide as the terminal oxidant.[2][3] The predictability of this catalyst is a key feature, with selectivity being governed by a combination of the substrate's intrinsic electronic, steric, and stereoelectronic properties.[2][4] This allows for the targeted modification of complex molecular scaffolds, a crucial capability in the synthesis of intricate pharmaceutical compounds and natural products.[5]
The catalyst's ability to perform late-stage functionalization streamlines synthetic routes by introducing oxygenated functionalities at a late step, thus avoiding the need for lengthy protecting group strategies.[4] Furthermore, the reaction conditions are generally mild, enhancing functional group tolerance. The selectivity can be further controlled through the use of directing groups, such as carboxylic acids, which can override the inherent substrate biases to achieve specific outcomes.[2]
Reaction Mechanism and Selectivity Principles
The proposed mechanism for the White-Chen catalyzed C-H oxidation involves a high-valent iron-oxo intermediate. The reaction is initiated by the interaction of the iron catalyst with hydrogen peroxide, facilitated by an acetic acid additive, to form this highly reactive species.[2] This iron-oxo intermediate then abstracts a hydrogen atom from an aliphatic C-H bond, generating a short-lived carbon-centered radical. A rapid "rebound" of the resulting iron-hydroxide species to the carbon radical forms the oxidized product and regenerates the catalyst.[2][4]
The selectivity of the this compound is predictable based on the following principles:
-
Electronic Effects: The electrophilic iron-oxo intermediate preferentially oxidizes the most electron-rich C-H bonds. Therefore, C-H bonds located away from electron-withdrawing groups are more reactive.[2]
-
Steric Effects: The bulky nature of the catalyst leads to a preference for oxidizing less sterically hindered C-H bonds.[2]
-
Stereoelectronic Effects: The alignment of C-H bonds with neighboring orbitals can influence their reactivity.
-
Directing Groups: Functional groups such as carboxylic acids can coordinate to the iron center, directing the oxidation to a proximal C-H bond, which can override the aforementioned electronic and steric preferences.[2]
Caption: Proposed mechanism of White-Chen catalyzed C-H oxidation.
Applications in Pharmaceutical Synthesis
The this compound has demonstrated significant utility in the synthesis and diversification of pharmaceutically relevant molecules. Its ability to perform late-stage C-H oxidation allows for the modification of complex drug scaffolds, providing access to metabolites and novel analogues with potentially improved pharmacological properties.
One notable application is in the modification of artemisinin (B1665778), a potent antimalarial drug.[4] The catalyst can selectively oxidize different C-H bonds within the artemisinin core structure, leading to a variety of derivatives. This is particularly valuable as the biological activity of artemisinin and its analogues is a subject of intense research, with applications extending to anti-inflammatory and anti-cancer therapies.[6][7][8]
The following tables summarize the performance of the this compound with a variety of substrates, showcasing its selectivity and efficiency.
Table 1: Oxidation of Simple Aliphatic Substrates
| Substrate | Major Product | Catalyst Loading (mol%) | Yield (%) | Selectivity (Site) | Reference |
| Methyl 6-methylheptanoate | 6-hydroxy-6-methylheptanoate | 20 | 66 | >95% (Tertiary) | [9] |
| 5-Methylhexyl acetate (B1210297) | 5-hydroxy-5-methylhexyl acetate | 20 | 72 | >95% (Tertiary) | [9] |
| cis-4-Methylcyclohexyl pivalate | cis-4-hydroxy-4-methylcyclohexyl pivalate | 15 | 61 | >98% (cis) | [9] |
| Substrate with bulky group | Oxidation at less hindered C-1 | - | 50 | 11:1 (C-1 vs. C-8) | [2] |
| Substrate with EWG | Oxidation at remote tertiary C-H | - | >50 | >99:1 | [2] |
Table 2: Late-Stage Oxidation of Complex Molecules
| Substrate | Major Product | Catalyst Loading (mol%) | Yield (%) | Comments | Reference |
| Artemisinin Derivative ((-)-13) | C10-hydroxylated product ((-)-14) | 20 | 51 | Slow addition protocol | [9] |
| Tetrahydrogibberellic acid | γ-Lactone derivative | - | 50 | Carboxylic acid directed | [2] |
| Efavirenz derivative | Oxidation at distal methylene | - | 58 | With a related Mn catalyst | [10] |
Experimental Protocols
The following are representative protocols for conducting C-H oxidation reactions using the this compound. A slow addition protocol is often employed to improve yields and minimize catalyst decomposition.[9][11]
This protocol is adapted from the work of Vermeulen, Chen, and White (2009).[9]
Materials:
-
Substrate
-
This compound (--INVALID-LINK--₂)
-
Acetic Acid (AcOH)
-
Hydrogen Peroxide (H₂O₂, 50 wt% in H₂O)
-
Acetonitrile (CH₃CN, anhydrous)
-
Syringe pump
-
Standard glassware and stirring equipment
Procedure:
-
In a reaction vial, dissolve the substrate (1.0 equiv) and acetic acid (0.5 equiv) in acetonitrile.
-
Prepare a solution of the this compound (e.g., 15-20 mol%) in acetonitrile.
-
Prepare a separate solution of hydrogen peroxide (e.g., 3.0-4.0 equiv) in acetonitrile.
-
Using two separate syringes on a syringe pump, simultaneously add the catalyst solution and the hydrogen peroxide solution to the stirred substrate solution over a specified period (e.g., 45-60 minutes).
-
After the addition is complete, allow the reaction to stir for an additional 10-20 minutes at room temperature.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Caption: General experimental workflow for White-Chen catalyzed C-H oxidation.
Application in the Study of Biological Pathways
While the this compound is a synthetic tool and does not directly interact with biological pathways, the products of its application, particularly in the context of known bioactive molecules like artemisinin, are of significant interest to researchers studying cellular signaling.
Artemisinin and its derivatives, which can be synthesized or modified using C-H oxidation chemistry, exhibit a range of biological activities beyond their antimalarial properties, including anti-inflammatory and anti-cancer effects.[6][12] The mechanism of action of artemisinins is complex and involves multiple targets. In the context of malaria, artemisinin is activated by heme, leading to the generation of free radicals that damage parasite proteins.[13][14]
The anti-inflammatory effects of artemisinins have been linked to the inhibition of several key signaling pathways, including:
-
Toll-like receptor (TLR) signaling
-
NF-κB signaling
-
MAPK signaling pathways
-
PI3K/Akt signaling pathway[6]
The ability to generate novel derivatives of artemisinin and other bioactive molecules using the this compound provides researchers with valuable probes to further investigate these and other signaling pathways, potentially leading to the development of new therapeutic agents.
Caption: Signaling pathways modulated by artemisinin and its derivatives.
References
- 1. experts.illinois.edu [experts.illinois.edu]
- 2. White–Chen catalyst - Wikipedia [en.wikipedia.org]
- 3. A predictably selective aliphatic C-H oxidation reaction for complex molecule synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aliphatic C—H Oxidations for Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy this compound | 959395-10-9 [smolecule.com]
- 6. Artemisinins: pharmacological actions beyond anti-malarial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. malariaworld.org [malariaworld.org]
- 9. newerainstruments.com [newerainstruments.com]
- 10. scispace.com [scispace.com]
- 11. experts.illinois.edu [experts.illinois.edu]
- 12. researchgate.net [researchgate.net]
- 13. Artemisinin - Wikipedia [en.wikipedia.org]
- 14. What is the mechanism of Artemisinin? [synapse.patsnap.com]
Application Notes and Protocols for C-H Oxidation of Complex Terpenes using White-Chen Catalyst
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the selective C-H oxidation of complex terpenes utilizing the White-Chen catalyst, Fe(PDP), and related manganese analogues. This methodology allows for the late-stage functionalization of intricate molecular scaffolds, a valuable tool in drug discovery and development for generating novel derivatives and accessing previously hard-to-reach positions.
Introduction
Late-stage C-H functionalization has emerged as a powerful strategy in organic synthesis, enabling the direct modification of complex molecules without the need for lengthy de novo synthesis. The this compound, an iron-based coordination complex, has proven to be a robust system for the predictable and selective oxidation of aliphatic sp³ C-H bonds.[1][2][3] The selectivity of the catalyst is governed by a combination of electronic, steric, and stereoelectronic factors inherent to the substrate, allowing for targeted oxidation at positions that might otherwise be unreactive.[1] This protocol focuses on the application of this catalytic system to the oxidation of complex terpenes, a class of natural products with significant biological activity and structural diversity.
Catalyst and Reaction Mechanism
The active catalyst, Fe(PDP), in conjunction with an oxidant such as hydrogen peroxide (H₂O₂) and an acetic acid additive, generates a highly electrophilic iron-oxo intermediate. This species is responsible for the initial hydrogen atom abstraction from the terpene substrate, followed by a rapid rebound of the resulting hydroxyl group to form the oxidized product.[1] The bulky nature of the catalyst's ligand sphere plays a crucial role in dictating the steric accessibility of different C-H bonds.[1]
A key development in optimizing this reaction is the "slow addition protocol."[4][5] This technique involves the slow, simultaneous addition of both the catalyst and the oxidant to the reaction mixture. This approach minimizes catalyst decomposition pathways, such as the formation of inactive dimers, leading to higher conversions and isolated yields without compromising selectivity.[4][6]
Data Presentation: Oxidation of Complex Terpenes
The following tables summarize the quantitative data for the C-H oxidation of various complex terpene substrates using the this compound and related manganese systems.
Table 1: Fe(PDP)-Catalyzed Oxidation of Terpene Derivatives
| Substrate | Catalyst (mol%) | Oxidant (equiv.) | Additive (equiv.) | Solvent | Time (h) | Temp (°C) | Product(s) | Yield (%) | Site Selectivity | Reference |
| (-)-Ambroxide | Fe(S,S-PDP) (15) | H₂O₂ (3.6) | AcOH (1.5) | MeCN | 0.5 | RT | C9-OH | 51 | >20:1 | Chen, M. S.; White, M. C. Science2007 , 318, 783-787. |
| Sclareolide | Fe(PDP) | H₂O₂ | AcOH | MeCN | - | - | α-oxidation | - | - | [7] |
| Artemisinin | (R,R)-Fe(PDP) | H₂O₂ | AcOH | MeCN | - | - | C10-β-OH | 45 | - | Osberger, T. J.; et al. Nature2016 , 537, 214-219. |
| Artemisinin | (R,R)-Fe(CF₃-PDP) | H₂O₂ | AcOH | MeCN | - | - | C4-β-OH | 30 | - | Osberger, T. J.; et al. Nature2016 , 537, 214-219. |
| (-)-Acetoxy-p-menthane | Fe(PDP) | H₂O₂ | AcOH | MeCN | - | - | C8-OH | - | 11:1 (C8:C1) | [2] |
Yields are isolated yields unless otherwise noted. Selectivity is reported as a ratio of the major product to other oxidation products.
Table 2: Mn(PDP)-Catalyzed Oxidation of Terpene Derivatives
| Substrate | Catalyst (mol%) | Oxidant (equiv.) | Additive (equiv.) | Solvent | Time (h) | Temp (°C) | Product(s) | Yield (%) | Chemoselectivity (%) | Reference |
| Terpene Substrate A | Mn(PDP) (10) | H₂O₂ (5.0) | ClCH₂COOH (15) | MeCN | - | -36 | 3° Alcohol | 70 | 94 | [8] |
| Terpene Substrate B | Mn(PDP) (0.1) | H₂O₂ (2.5) | AcOH (14) | MeCN | - | 0 | 3° Alcohol | 52 | - | [8] |
Chemoselectivity refers to the preference for oxidation of a tertiary C-H bond over other functional groups.
Experimental Protocols
General Considerations
-
All reactions should be performed in well-ventilated fume hoods.
-
Reagents should be of high purity. Acetonitrile (B52724) (MeCN) should be dry.
-
Hydrogen peroxide (50 wt% in H₂O) should be handled with care.
-
The Fe(PDP) and Mn(PDP) catalysts can be synthesized according to literature procedures or purchased from commercial suppliers.
Standard Iterative Addition Protocol
This protocol is suitable for initial screening and small-scale reactions.
-
To a vial containing the terpene substrate (1.0 equiv) in acetonitrile (to a concentration of ~0.1 M), add acetic acid (0.5 equiv).
-
In a separate vial, prepare a stock solution of the Fe(PDP) catalyst in acetonitrile.
-
Add the first portion of the catalyst solution (e.g., 5 mol%) to the reaction mixture.
-
Add the first portion of hydrogen peroxide (1.2 equiv) dropwise to the reaction mixture.
-
Stir the reaction for 10-15 minutes at room temperature.
-
Repeat steps 3-5 two more times for a total of three additions (total catalyst loading of 15 mol% and H₂O₂ of 3.6 equiv).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Slow Addition Protocol for Improved Yields
This protocol is recommended for preparative scale synthesis and for substrates where catalyst decomposition is problematic.[4][5]
-
In a reaction flask, dissolve the terpene substrate (1.0 equiv) and acetic acid (0.5 equiv) in acetonitrile.
-
Prepare two separate solutions for slow addition using syringe pumps:
-
Syringe A: The Fe(PDP) catalyst (e.g., 15 mol%) dissolved in a small volume of acetonitrile.
-
Syringe B: Hydrogen peroxide (e.g., 3.0 equiv of 50 wt%) diluted with acetonitrile.
-
-
Set the syringe pumps to add the solutions of catalyst and oxidant simultaneously to the reaction mixture over a period of 45 minutes.
-
After the addition is complete, stir the reaction for an additional 15 minutes.
-
Work-up and purify the product as described in the standard protocol.
Visualizations
Caption: Catalytic cycle for C-H oxidation.
Caption: Workflow for the slow addition protocol.
References
- 1. White–Chen catalyst - Wikipedia [en.wikipedia.org]
- 2. A predictably selective aliphatic C-H oxidation reaction for complex molecule synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.illinois.edu [experts.illinois.edu]
- 4. newerainstruments.com [newerainstruments.com]
- 5. experts.illinois.edu [experts.illinois.edu]
- 6. researchgate.net [researchgate.net]
- 7. Aliphatic C—H Oxidations for Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemoselective Tertiary C—H Hydroxylation for Late-Stage Functionalization with Mn(PDP)/Chloroacetic Acid Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: White-Chen Catalyzed C-H Oxidation
Welcome to the technical support center for White-Chen and related C-H oxidation catalysis. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the White-Chen catalyzed C-H oxidation? The White-Chen C-H oxidation is a chemical reaction that uses an iron-based catalyst, Fe(PDP), developed by M. Christina White and Mark S. Chen, to selectively oxidize aliphatic (sp³) C-H bonds.[1][2][3] The reaction is highly valuable in organic synthesis because it allows for the functionalization of typically inert C-H bonds in complex molecules, often with predictable selectivity.[1][2] The standard system uses hydrogen peroxide (H₂O₂) as the terminal oxidant and acetic acid as a crucial additive.[1]
Q2: What are the essential components of this reaction? The reaction fundamentally requires three components:
-
The Catalyst: Typically an iron complex like Fe(PDP) or a manganese variant such as Mn(CF₃-PDP).[1][4]
-
The Oxidant: Hydrogen peroxide (H₂O₂) is the most common terminal oxidant.[1]
-
The Acid Additive: Acetic acid is essential for catalytic activity.[5]
Q3: How is selectivity determined in the White-Chen oxidation? Selectivity is a key feature of this catalytic system and is governed by a combination of predictable factors:
-
Electronic Effects: The catalyst is electrophilic and preferentially oxidizes the most electron-rich C-H bonds. Therefore, it will functionalize C-H bonds furthest from electron-withdrawing groups (EWGs).[1][5]
-
Steric Effects: The catalyst is bulky, which allows it to differentiate between C-H bonds based on their steric accessibility. It favors less sterically hindered sites.[1][6]
-
Stereoelectronic Effects: The alignment of C-H bonds with neighboring orbitals can influence their reactivity, and the catalyst can exploit these differences.[1]
-
Directing Groups: A substrate containing a carboxylic acid can coordinate to the catalyst, directing oxidation to a specific C-H bond to form a five-membered ring lactone, even if that site is not the most electronically or sterically favored.[1][2][7]
Q4: What is the specific role of the acetic acid additive? Acetic acid is critical for achieving high catalytic activity.[5] It is believed to facilitate the formation of the active iron-oxo intermediate from the reaction of the catalyst with hydrogen peroxide.[1] Its presence increases reaction rates without significantly altering the inherent selectivity of the catalyst.[5][8]
Q5: What are the main differences between the Fe(PDP) and Mn(CF₃-PDP) catalysts? While related, these catalysts exhibit different and often complementary selectivities:
-
Fe(PDP): This catalyst's selectivity is primarily driven by electronic effects, favoring the oxidation of the most electron-rich C-H bonds (e.g., tertiary C-H bonds).[5]
-
Mn(CF₃-PDP): This manganese variant is more sensitive to sterics and less so to electronics. It favors oxidation at less sterically hindered C-H bonds, such as methylene (B1212753) (secondary) sites, even in the presence of more electron-rich tertiary sites.[4][9] It also shows greater chemoselectivity, tolerating aromatic and heterocyclic moieties that can be challenging for the iron-based systems.[9][10]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
Issue 1: Low or No Yield / Poor Conversion
Q: My reaction has a very low yield or shows no conversion of the starting material. What should I check first?
A: Low conversion is a common issue that can often be traced back to reagent quality or reaction setup.
-
Catalyst Integrity: Ensure your catalyst is active. The Fe(PDP) catalyst is a purple powder; a change in color may indicate decomposition.[1] Use freshly obtained or properly stored catalyst and verify the catalyst loading (typically 5-10 mol%).[11][12]
-
Oxidant Quality: Use a fresh, properly stored bottle of hydrogen peroxide (typically 50 wt% in H₂O). The concentration of H₂O₂ can decrease over time. If in doubt, titrate the solution to confirm its concentration. Insufficient oxidant will lead to low conversion.[13]
-
Slow Addition Protocol: The reaction is sensitive to catalyst decomposition, which can be bimolecular.[5] Instead of adding all the H₂O₂ at once, use a syringe pump to add it slowly (e.g., over 1-3 hours) or in discrete portions.[4][14] This maintains a low concentration of the oxidant and active catalyst, minimizing decomposition pathways and preventing overoxidation.[15]
-
Substrate Deactivation: Highly electron-deficient substrates may be unreactive. If your molecule contains strong electron-withdrawing groups near all potential reaction sites, the C-H bonds may be too deactivated for oxidation to occur.[1][5]
Issue 2: Poor Selectivity or Formation of Multiple Products
Q: My reaction is messy, producing a mixture of oxidized products. How can I improve selectivity?
A: Poor selectivity arises when multiple C-H bonds have similar reactivity profiles or when the initial product is further oxidized.
-
Re-evaluate Substrate Reactivity: Carefully analyze the electronic and steric environment of all C-H bonds in your substrate. If two or more sites are similarly activated and accessible, a mixture is likely.[1]
-
Change the Catalyst: If you are targeting a less sterically hindered methylene site but are getting oxidation at a more electron-rich methine site, switch from Fe(PDP) to Mn(CF₃-PDP). This catalyst favors less sterically hindered C-H bonds.[4][9]
-
Prevent Overoxidation: The desired mono-oxidized product can sometimes be oxidized a second time, leading to ketones or diols.[14] To prevent this, monitor the reaction closely by TLC or GC and stop it as soon as the starting material is consumed. Reducing the total equivalents of H₂O₂ or using a slower addition rate can also mitigate this issue.[15]
-
Leverage a Directing Group: If your substrate has a carboxylic acid, or one can be installed, you can use it to direct the oxidation to a specific C-H bond to form a lactone. This can override the inherent electronic and steric preferences of the catalyst.[2][7]
Issue 3: The Reaction Starts but Stalls Before Completion
Q: I see initial product formation, but the reaction stops before all the starting material is consumed. What is happening?
A: A stalling reaction typically points to catalyst deactivation or consumption of a key reagent.
-
Catalyst Decomposition: The active catalyst can decompose over the course of the reaction.[5] Ensure the slow addition protocol for the oxidant is being followed. In some cases, adding the catalyst in portions along with the oxidant can help maintain a sufficient concentration of active catalyst throughout the reaction.
-
Insufficient Reagents: Verify that the stoichiometry of all reagents is correct. The reaction often requires multiple equivalents of H₂O₂ (e.g., 3-4 equivalents) and a specific loading of acetic acid (e.g., 0.5-1.5 equivalents).[14][16] Running out of either will halt the reaction.
-
Inhibiting Functional Groups: Certain functional groups on the substrate, particularly basic nitrogen atoms, can coordinate to the iron center and deactivate the catalyst.[5] If your substrate contains such groups, they may need to be protected (e.g., as their HBF₄ salt) prior to the reaction.[17]
Quantitative Data on Reaction Performance
The choice of catalyst and the electronic nature of the substrate have a profound impact on reaction yield and selectivity.
Table 1: Influence of Catalyst on Yield and Site Selectivity Reaction on a model substrate containing both tertiary (3°) and secondary (2°) C-H bonds.
| Catalyst | Additive | Target Site | Major Product | Yield (%) | Selectivity (Major:Minor) | Reference |
| Fe(PDP) | Acetic Acid | Tertiary (3°) | 3° Alcohol | ~50-70% | High for 3° | [3][5] |
| Mn(PDP) | Chloroacetic Acid | Tertiary (3°) | 3° Alcohol | ~52% | 3.4 : 1 (3°:2°) | [9] |
| Mn(CF₃-PDP) | Chloroacetic Acid | Secondary (2°) | 2° Ketone | ~50-60% | 1 : 1.2 (3°:2°) | [4][9] |
Table 2: Effect of Substrate Electronics on Site Selectivity with Fe(PDP) Oxidation occurs at the C-H bond most remote from the electron-withdrawing group (EWG).
| Substrate Structure (EWG location) | Site of Oxidation | Product | Yield (%) | Selectivity | Reference |
| Ester at C1 | Tertiary C-H at C5 | C5-Alcohol | >50% | >99:1 | [1] |
| Carbonyl at C3 | Methylene C-H at C7 | C7-Alcohol | 62% | High | [5] |
| Carboxylic Acid at C1 | Tertiary C-H at C4 | γ-Lactone | ~50% | High (Directed) | [1] |
Visualized Workflows and Mechanisms
Caption: Standard workflow for a White-Chen C-H oxidation experiment.
Caption: A decision tree for diagnosing and solving low yield issues.
Caption: Proposed mechanism for the White-Chen C-H oxidation.
General Experimental Protocol
This protocol provides a representative procedure for a small-scale (0.2 mmol) reaction.
Materials:
-
Fe(PDP)(MeCN)₂(SbF₆)₂ catalyst (or other appropriate catalyst)
-
Substrate
-
Acetonitrile (B52724) (CH₃CN), anhydrous
-
Acetic Acid (AcOH), glacial
-
Hydrogen Peroxide (H₂O₂), 50 wt% in H₂O
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Ethyl acetate (B1210297) and brine for workup
-
Silica (B1680970) gel for chromatography
Procedure:
-
Preparation: To a flame-dried vial under an inert atmosphere (N₂ or Ar), add the substrate (0.2 mmol, 1.0 equiv) and the Fe(PDP) catalyst (0.01 mmol, 5 mol%).
-
Solvent and Additive Addition: Add anhydrous acetonitrile (e.g., 2.0 mL) and glacial acetic acid (0.2 mmol, 1.0 equiv). Stir the mixture until all solids are dissolved.
-
Oxidant Addition: Prepare a stock solution of H₂O₂ in acetonitrile. Using a syringe pump, add the H₂O₂ solution (e.g., 0.6 mmol, 3.0 equiv in 1.0 mL MeCN) to the reaction mixture dropwise over 1-3 hours at room temperature.
-
Reaction Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete shortly after the H₂O₂ addition is finished.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to decompose any excess peroxide.
-
Workup: Dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the oxidized product.
References
- 1. White–Chen catalyst - Wikipedia [en.wikipedia.org]
- 2. experts.illinois.edu [experts.illinois.edu]
- 3. A predictably selective aliphatic C-H oxidation reaction for complex molecule synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategy Evolution in a Skeletal Remodeling and C–H Functionalization-Based Synthesis of the Longiborneol Sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aliphatic C—H Oxidations for Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. If C–H Bonds Could Talk – Selective C–H Bond Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. How Glacial Acetic Acid Supports Oxidation Reaction Pathways [eureka.patsnap.com]
- 9. Chemoselective Tertiary C—H Hydroxylation for Late-Stage Functionalization with Mn(PDP)/Chloroacetic Acid Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. experts.illinois.edu [experts.illinois.edu]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. macmillan.princeton.edu [macmillan.princeton.edu]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Selectivity in White-Chen Reactions
Welcome to the technical support center for the White-Chen reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to low selectivity in aliphatic C-H bond oxidation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step guidance to resolve specific problems you may encounter during your experiments.
Issue 1: My reaction is producing a mixture of isomers, leading to low site-selectivity. What are the primary factors I should consider?
Low site-selectivity in White-Chen reactions is typically governed by a combination of electronic, steric, and stereoelectronic factors within your substrate, as well as the specific catalyst and reaction conditions employed.[1][2][3] To troubleshoot, consider the following:
-
Electronic Effects: The White-Chen catalyst, being highly electrophilic, preferentially oxidizes the most electron-rich C-H bonds.[2] If your substrate contains electron-withdrawing groups (EWGs), the catalyst will favor oxidation at C-H bonds most remote from these groups.[2] If you observe oxidation at a less electron-rich site, it may be due to competing steric or directing group effects.
-
Steric Hindrance: The bulky nature of the this compound leads to a preference for oxidizing less sterically hindered C-H bonds.[2] If you have multiple electronically similar C-H bonds, the least sterically encumbered one will be favored. For instance, in a substrate with two electronically favored C-H sites, one being significantly more sterically hindered, the reaction can proceed with high selectivity (e.g., 11:1) for the less hindered site.[2]
-
Directing Groups: The presence of a carboxylic acid group in the substrate can act as a directing group, binding to the iron catalyst and overriding inherent electronic and steric preferences.[2] This can lead to selective oxidation at a site that would otherwise be disfavored, often resulting in the formation of a lactone.[3]
-
Catalyst Choice: Different catalyst variants can exhibit different selectivities. For example, the Fe(CF3-PDP) catalyst can provide different site-selectivity compared to the standard Fe(PDP) catalyst for the same substrate.[1]
To improve selectivity, a careful analysis of your substrate in the context of these factors is crucial.
Issue 2: I am observing over-oxidation of my desired product. How can I minimize this?
Over-oxidation can be a significant issue, leading to lower yields of the desired mono-oxidized product. Here are some strategies to mitigate this:
-
Slow Addition Protocol: A slow, continuous addition of both the catalyst and the oxidant (hydrogen peroxide) over an extended period can help maintain a low concentration of the active oxidizing species in the reaction mixture. This minimizes the chance of the desired product being further oxidized.
-
Control of Stoichiometry: Carefully control the stoichiometry of the oxidant. Using a large excess of hydrogen peroxide can drive the reaction towards over-oxidation. It is often recommended to use a modest excess.
-
Temperature Control: Lowering the reaction temperature can sometimes help to improve selectivity by reducing the rate of the competing over-oxidation reaction.
Issue 3: My reaction has low conversion, and increasing the catalyst loading is not improving the yield significantly. What could be the cause?
Low conversion despite adequate catalyst loading can be due to catalyst deactivation.
-
Catalyst Decomposition: The iron catalyst can deactivate over the course of the reaction. A slow addition protocol can help to maintain a sufficient concentration of the active catalyst throughout the reaction.
-
Reagent Purity: Ensure the purity of your reagents, especially the solvent and the oxidant. Impurities can poison the catalyst. Hydrogen peroxide solutions should be fresh and properly stored.
-
Additive Effects: Acetic acid is a crucial additive that enhances the catalytic activity without significantly altering selectivity.[1] Ensure it is present in the recommended amount. The absence or insufficient amount of acetic acid can lead to lower reactivity.
Data Presentation: Impact of Reaction Parameters on Selectivity
The following tables summarize the influence of various factors on the selectivity of White-Chen reactions based on literature data.
Table 1: Influence of Substrate Electronic and Steric Effects on Site-Selectivity
| Substrate Feature | Favored Oxidation Site | Example Selectivity Ratio | Reference |
| Electron-Withdrawing Group (EWG) | C-H bond most remote from the EWG | >99:1 | [2] |
| Bulky Group | Less sterically hindered C-H bond | 11:1 | [2] |
| Carboxylic Acid Directing Group | C-H bond leading to lactonization | Diastereoselective | [2] |
Table 2: Comparison of Catalyst Performance
| Catalyst | Substrate | Major Product | Yield | Selectivity | Reference |
| Fe(PDP) | Artemisinin | Oxidation at C10 | 50% | High | [1] |
| Fe(CF3-PDP) | Artemisinin | Oxidation at C5 | 45% | High | [1] |
Experimental Protocols
General Protocol for White-Chen C-H Oxidation (Standard Addition)
-
Reagent Preparation:
-
Ensure the substrate is purified and free of contaminants.
-
Use a fresh, titrated solution of hydrogen peroxide (typically 30-50 wt% in H₂O).
-
Acetonitrile is a common solvent and should be of high purity.
-
The this compound (Fe(PDP)) should be handled under an inert atmosphere if possible, although it is generally air-stable for short periods.
-
-
Reaction Setup:
-
To a clean, dry vial, add the substrate (1.0 equiv) and the solvent (e.g., acetonitrile).
-
Add acetic acid (typically 0.5-1.0 equiv).
-
Add the this compound (e.g., 5-10 mol%).
-
-
Reaction Execution:
-
Stir the mixture at the desired temperature (often room temperature).
-
Add the hydrogen peroxide solution (e.g., 1.5-3.0 equiv) dropwise over a few minutes.
-
Monitor the reaction progress by a suitable analytical technique such as TLC, GC, or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench any remaining oxidant by adding a saturated aqueous solution of sodium thiosulfate (B1220275) or sodium sulfite.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Slow Addition Protocol for Improved Conversion and Selectivity
This protocol is particularly useful for complex substrates or when over-oxidation is a concern.
-
Reagent Preparation:
-
Prepare a solution of the substrate and acetic acid in the reaction solvent in the reaction vessel.
-
Prepare a separate solution of the this compound in the reaction solvent.
-
Prepare a separate, dilute solution of hydrogen peroxide in the reaction solvent.
-
-
Reaction Setup:
-
Use two syringe pumps, one for the catalyst solution and one for the hydrogen peroxide solution.
-
-
Reaction Execution:
-
Simultaneously add the catalyst solution and the hydrogen peroxide solution to the stirred solution of the substrate and acetic acid over a prolonged period (e.g., 1-2 hours).
-
Maintain the desired reaction temperature throughout the addition.
-
After the addition is complete, continue to stir the reaction for a designated time and monitor its completion.
-
-
Work-up and Purification:
-
Follow the same work-up and purification procedure as the standard protocol.
-
Visualizations
Logical Flowchart for Troubleshooting Low Selectivity
Caption: A decision-making flowchart for troubleshooting low selectivity issues.
Simplified Catalytic Cycle of the White-Chen Reaction
Caption: A simplified representation of the proposed catalytic cycle for the White-Chen reaction.
References
Technical Support Center: Managing Catalyst Deactivation in Iron-Catalyzed Oxidations
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with iron-catalyzed oxidation reactions. Our goal is to help you identify the causes of catalyst deactivation and provide actionable protocols for regeneration and performance optimization.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, helping you diagnose the problem and find a suitable solution.
Problem 1: Gradual or rapid loss of catalytic activity.
-
Question: My iron-catalyzed oxidation reaction has stopped working or the conversion rate has significantly decreased. What are the possible causes and how can I fix it?
-
Answer: A loss of catalytic activity is the most common indicator of catalyst deactivation. The nature of the activity loss—gradual or sudden—can provide clues to the underlying cause. The primary mechanisms for iron catalyst deactivation are poisoning, coking (or fouling), sintering, and phase transformation.[1][2] The table below summarizes the likely causes, their diagnostic signs, and recommended actions.
| Possible Cause | Diagnostic Signs | Recommended Action |
| Coking/Fouling | Gradual decrease in conversion and selectivity. Visual inspection may reveal black or dark-colored deposits on the catalyst.[1] An increase in pressure drop across the reactor may also be observed.[1] | Proceed to Experimental Protocol 1: Thermal Regeneration to Remove Coke . |
| Poisoning | A rapid drop in activity, often after introducing a new batch of feedstock or reagents.[1] Analysis of the feed may reveal impurities such as sulfur, chlorine, heavy metals, or alkali metals.[1][3] | Proceed to Experimental Protocol 2: Chemical Washing for Poison Removal . |
| Sintering | Loss of activity after exposure to high reaction temperatures, often exceeding the recommended operating conditions.[2] Catalyst characterization may show a decrease in surface area and an increase in the crystal size of the iron particles.[1][2] | Proceed to Experimental Protocol 3: Regeneration of Sintered Catalysts . Note that sintering can be irreversible.[1][4] |
| Phase Transformation | Changes in product selectivity. For example, in Fischer-Tropsch synthesis, the active iron carbide phase can transform into inactive iron oxides.[1][5] X-ray diffraction (XRD) analysis can confirm changes in the catalyst's crystalline structure.[1] | Proceed to Experimental Protocol 4: Reductive Treatment to Restore Active Phase . |
Problem 2: Increased pressure drop across the catalyst bed.
-
Question: I'm observing a significant increase in the pressure drop across my fixed-bed reactor. What could be the cause?
-
Answer: An increased pressure drop is typically caused by physical blockages within the catalyst bed. The two most common causes are coking/fouling and catalyst attrition.
| Possible Cause | Diagnostic Signs | Recommended Action |
| Coking/Fouling | Visual confirmation of carbonaceous deposits on the catalyst.[1] This often accompanies a gradual loss of activity. | See Experimental Protocol 1: Thermal Regeneration to Remove Coke . |
| Catalyst Attrition/Crushing | Presence of fine catalyst particles (fines) in the product stream.[1] This can be caused by mechanical stress or high flow rates. | The catalyst may need to be sieved to remove the fines. If the problem is severe, the catalyst bed may need to be repacked or the catalyst replaced entirely.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common deactivation mechanisms for iron catalysts in oxidation reactions?
A1: The most common deactivation mechanisms are:
-
Poisoning: This occurs when impurities in the reaction stream strongly adsorb to the active sites of the catalyst, rendering them inactive.[2][3] Common poisons for iron catalysts include compounds containing sulfur, phosphorus, chlorine, and heavy metals.[1][2][6]
-
Coking/Fouling: This is the physical deposition of carbonaceous materials (coke) on the catalyst surface, which blocks access to the active sites and pores.[2] This is a very common deactivation pathway in reactions involving organic molecules.[2]
-
Sintering: At high temperatures, the small iron nanoparticles on the catalyst support can agglomerate into larger particles.[2] This leads to a decrease in the active surface area and, consequently, a loss of catalytic activity.[2][7] This process can be accelerated by the presence of water vapor.[2]
-
Phase Transformation: The active phase of the iron catalyst can undergo a chemical transformation into a less active or inactive phase under reaction conditions. For example, the active iron carbide phase in some reactions can be oxidized to inactive iron oxides.[1][5]
Q2: How do I choose the right regeneration method for my deactivated iron catalyst?
A2: The choice of regeneration method is dictated by the cause of deactivation. A systematic approach to diagnosing the issue is crucial. The decision workflow below can guide you in selecting the appropriate regeneration protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. ammoniaknowhow.com [ammoniaknowhow.com]
- 3. youtube.com [youtube.com]
- 4. Challenges in Catalyst Regeneration and How to Overcome Them - Applied Catalysts [catalysts.com]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
Technical Support Center: White-Chen C-H Functionalization
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing the White-Chen C-H functionalization methodology.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
Q1: My White-Chen C-H functionalization reaction shows low or no conversion of the starting material. What are the common causes and how can I troubleshoot this?
A1: Low or no conversion in a White-Chen C-H functionalization can stem from several factors related to reagents, reaction setup, or the substrate itself. Here is a step-by-step guide to troubleshoot this issue:
Troubleshooting Workflow for Low or No Conversion
Caption: A stepwise approach to diagnosing and resolving low or no conversion in White-Chen C-H functionalization.
1. Reagent Integrity:
-
Catalyst: The iron catalyst, particularly Fe(PDP), is sensitive to air and moisture. Ensure it has been stored under an inert atmosphere and handled appropriately. If in doubt, use a freshly opened batch or repurify the catalyst.
-
Oxidant: Hydrogen peroxide (H₂O₂) solutions can decompose over time. Use a fresh, properly titrated bottle of H₂O₂. The concentration of the stock solution is critical; inaccurate concentration can lead to under- or over-oxidation.
-
Solvent and Additives: Ensure the solvent (typically acetonitrile) is anhydrous. The acetic acid additive should also be of high purity.
2. Reaction Setup:
-
Inert Atmosphere: While the reaction itself is an oxidation, the catalyst can be sensitive. Assembling the reaction under an inert atmosphere (e.g., nitrogen or argon) until the addition of the oxidant is good practice.
-
Temperature Control: The reaction is typically run at room temperature. Significant deviations can affect the rate and selectivity.
-
Stirring: Ensure efficient stirring to maintain a homogeneous reaction mixture.
3. Reaction Conditions:
-
Rate of Addition: Slow, controlled addition of the hydrogen peroxide solution is often crucial to prevent catalyst decomposition and unwanted side reactions. A syringe pump is recommended for precise control.
-
Concentration: If the reaction is too dilute, the rate may be slow. Conversely, highly concentrated reactions can lead to side reactions and catalyst decomposition. Adhere to established concentration ranges.
4. Substrate Reactivity:
-
Electronic Effects: The White-Chen catalyst is electrophilic and preferentially oxidizes electron-rich C-H bonds. The presence of strong electron-withdrawing groups near a potential reaction site can significantly deactivate it.[1]
-
Steric Hindrance: The catalyst is sterically bulky. Highly hindered C-H bonds may be inaccessible, leading to low or no reactivity at that site.[1]
Issue 2: Poor Selectivity and Formation of Multiple Products
Q2: My reaction produces a mixture of isomers and/or over-oxidation products. How can I improve the selectivity?
A2: Poor selectivity is a common challenge when multiple C-H bonds have similar reactivity profiles. Over-oxidation, particularly of secondary alcohols to ketones, is also frequently observed.
Logical Flow for Improving Reaction Selectivity
Caption: A decision-making workflow for enhancing the selectivity of the White-Chen C-H functionalization.
1. Analyze Substrate Properties:
-
The selectivity of the White-Chen reaction is a predictable outcome based on the interplay of electronic, steric, and stereoelectronic factors within the substrate.[1] Carefully evaluate the electronic nature and steric accessibility of the C-H bonds in your molecule. If two or more sites are similarly activated and accessible, a mixture of products is likely.
2. Control Over-oxidation:
-
Hydroxylated products can be more susceptible to oxidation than the starting alkane, leading to the formation of ketones from secondary alcohols.
-
Slower Addition of H₂O₂: A slower addition rate can help to maintain a low steady-state concentration of the active oxidant, which can favor mono-oxidation.
-
Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C) may decrease the rate of the second oxidation relative to the first.
-
Stop at Lower Conversion: Over-oxidation often becomes more prevalent at higher conversions. Consider stopping the reaction earlier to maximize the yield of the desired alcohol.
3. Improve Regio- or Diastereoselectivity:
-
Catalyst Choice: For some substrates, switching to a modified catalyst, such as Fe(CF₃-PDP), can alter the selectivity profile due to its different steric and electronic properties.
-
Directing Groups: If your substrate contains a carboxylic acid, it can act as a directing group, favoring oxidation at a proximal C-H bond. In such cases, the acetic acid additive is often omitted.[1]
Frequently Asked Questions (FAQs)
Q3: What are the most common byproducts in White-Chen C-H functionalization?
A3: The most frequently observed byproducts are:
-
Over-oxidation Products: Ketones are common byproducts from the oxidation of secondary C-H bonds, as the initially formed alcohol can undergo further oxidation.[2]
-
Isomeric Products: If a substrate has multiple C-H bonds with similar reactivity profiles (in terms of electronics and sterics), a mixture of regioisomers or diastereomers can be formed.
-
Radical-derived Byproducts: While the reaction does not proceed via long-lived free radicals that would cause skeletal rearrangements, trace amounts of byproducts from short-lived radical intermediates can occur, especially if the reaction is not performed under optimal conditions.[2] In the presence of halogens or oxygen, byproducts from radical halogenation or autoxidation can be generated.[2]
Q4: How does the acetic acid additive influence the reaction?
A4: Acetic acid is believed to play a crucial role in the catalytic cycle. It is thought to facilitate the formation of the active iron-oxo intermediate from the reaction of the iron catalyst with hydrogen peroxide.[1] For substrates containing a carboxylic acid directing group, the external acetic acid additive may not be necessary.[1]
Q5: Can this reaction be performed in the presence of air?
A5: While the reaction is an oxidation, it is best practice to assemble the reaction components under an inert atmosphere to protect the catalyst from potential degradation. The presence of oxygen (air) can sometimes lead to autoxidation byproducts.[2]
Q6: My desired product is an alcohol, but I am consistently isolating the ketone. What can I do?
A6: This is a classic case of over-oxidation. To favor the alcohol, you can try the following:
-
Decrease the total equivalents of hydrogen peroxide used.
-
Employ a slower addition rate of the hydrogen peroxide.
-
Run the reaction at a lower temperature (e.g., 0 °C).
-
Monitor the reaction closely and quench it at a lower conversion of the starting material.
Data on Byproduct Formation
The ratio of desired alcohol to ketone byproduct is highly substrate-dependent. Below is a summary of reported selectivities for different substrate types.
| Substrate Class | Target C-H Bond | Product Ratio (Alcohol:Ketone or Isomer Ratio) | Reference |
| Steroids | Secondary C-H | 2:1 (Alcohol:Ketone) | [2] |
| Terpenes | Secondary C-H | 6:1 (Alcohol:Ketone) | [2] |
| Complex Natural Products | Secondary C-H | 2.5:1 (Ketone:Alcohol) | [2] |
| Substituted Alkanes | Tertiary C-H | 11:1 (Isomer 1:Isomer 2) | [1] |
Experimental Protocols
Protocol for Identification and Quantification of Byproducts
This protocol outlines a general procedure for quenching the White-Chen reaction and preparing the crude mixture for analysis by NMR and LC-MS to identify and quantify products and byproducts.
1. Reaction Quenching:
-
Upon completion (as determined by TLC or other monitoring), cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to quench any unreacted hydrogen peroxide. Caution: This can be exothermic.
-
Allow the mixture to warm to room temperature and stir for 15-20 minutes.
2. Work-up:
-
Add deionized water and a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) to the quenched reaction mixture.
-
Transfer the mixture to a separatory funnel, shake, and allow the layers to separate.
-
Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
3. Sample Preparation for Analysis:
-
NMR Analysis:
-
Dissolve a known mass of the crude product in a deuterated solvent (e.g., CDCl₃).
-
Add a known amount of an internal standard with a sharp, well-resolved signal that does not overlap with product or byproduct signals (e.g., 1,3,5-trimethoxybenzene).
-
Acquire a quantitative ¹H NMR spectrum. The relative integration of the product, byproduct, and internal standard signals can be used to determine their respective yields and ratios.
-
-
LC-MS Analysis:
-
Prepare a stock solution of the crude product in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration.
-
Perform serial dilutions to create a calibration curve if authentic standards of the product and expected byproducts are available.
-
Analyze the samples using a suitable HPLC column (e.g., C18) and a mass spectrometer. The peak areas from the extracted ion chromatograms can be used for quantification.
-
Byproduct Identification Workflow
Caption: A workflow for the identification and quantification of byproducts in a White-Chen C-H functionalization reaction.
References
Technical Support Center: Optimizing H₂O₂ Addition in White-Chen Catalysis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for optimizing the addition rate of hydrogen peroxide (H₂O₂) in White-Chen (Fe(PDP)-catalyzed) aliphatic C-H oxidation reactions. Proper control over the H₂O₂ addition is critical to maximize reaction yield, ensure high selectivity, and prevent catalyst decomposition.
Frequently Asked Questions (FAQs)
Q1: Why is the rate of H₂O₂ addition so critical in White-Chen catalysis?
A1: The rate of H₂O₂ addition is paramount because the iron catalyst (Fe(PDP)) is susceptible to decomposition under high concentrations of the oxidant.[1][2] Two primary deactivation pathways are bimolecular dimerization to form inactive oxo-bridged iron dimers and oxidative degradation of the catalyst ligand.[2] Adding H₂O₂ slowly using a syringe pump maintains a low, steady-state concentration of the oxidant, which minimizes these decomposition pathways, allowing the catalyst to achieve higher turnover numbers and ultimately leading to greater product yields.[1][2]
Q2: What is the visual evidence of catalyst decomposition?
A2: A common sign of catalyst decomposition is a distinct color change in the reaction mixture. The active Fe(II) catalyst solution is typically a purple powder. During the reaction, various intermediates may form. However, if the solution rapidly turns brown or a brown precipitate forms, it often indicates the formation of inactive iron species, suggesting the H₂O₂ addition rate is too fast.[1]
Q3: What is the difference between an "iterative addition" and a "slow addition" protocol?
A3: An "iterative addition" involves adding discrete portions of the catalyst and H₂O₂ at set intervals (e.g., every 10-15 minutes).[1] While better than adding all reagents at once, this method still creates temporary spikes in H₂O₂ concentration. A "slow addition" protocol uses a syringe pump to deliver a continuous, slow, and steady stream of the H₂O₂ solution (and often the catalyst solution in a separate stream) over a longer period (e.g., 45-60 minutes).[1] This method is superior for maintaining a consistently low oxidant concentration, leading to improved catalyst stability and higher yields.[1][3]
Q4: Can I add more H₂O₂ to push the reaction to completion?
A4: Simply adding a larger excess of H₂O₂ without controlling the addition rate is ineffective and often detrimental. Studies have shown that adding more oxidant alone does not improve the product yield.[1] This indicates that the reaction is limited by catalyst decomposition, not by the amount of oxidant available. The key to higher conversion is preserving the catalyst's activity over the reaction period through slow addition.[1][2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low product yield (<50%) with significant starting material remaining. | Catalyst Decomposition: The H₂O₂ addition rate is too fast, leading to rapid catalyst deactivation. | 1. Switch from iterative/bolus addition to a slow, continuous addition protocol using a syringe pump.[1]2. Decrease the concentration of the H₂O₂ stock solution being added.3. Ensure the H₂O₂ and catalyst solutions are added simultaneously via separate syringes to prevent high localized concentrations.[1] |
| Reaction mixture quickly turns dark brown or forms a precipitate. | Catalyst Decomposition: Rapid formation of inactive iron-oxo bridged dimers or other degraded species. | 1. Immediately decrease the H₂O₂ addition rate.2. Ensure adequate and efficient stirring to rapidly disperse the incoming H₂O₂.3. Dilute the reaction mixture to further disfavor bimolecular catalyst decomposition pathways.[2] |
| Reaction stalls; conversion does not increase over time. | Complete Catalyst Deactivation: All active catalyst has been consumed due to oxidative degradation or dimerization. | 1. For the current run, no further conversion is likely. For the next run, implement a slower addition protocol from the start.[1][3]2. Verify the purity of reagents; impurities can sometimes accelerate catalyst poisoning. |
| Inconsistent yields between batches. | Inconsistent H₂O₂ Addition: Manual or dropwise addition is difficult to reproduce accurately. | 1. Standardize the process by using a calibrated syringe pump for all additions.[1]2. Ensure the syringe needles are placed correctly in the reaction vessel for consistent delivery below the solvent surface. |
| Loss of stereoselectivity or chemoselectivity. | Side Reactions: High oxidant concentration may promote non-selective radical pathways or over-oxidation. | 1. Employing a slow addition protocol has been shown to maintain high site-selectivity and chemoselectivity while driving the reaction to higher conversion.[2][3]2. Lowering the reaction temperature in conjunction with slow addition may further suppress undesired pathways. |
Data Presentation: Protocol Comparison
The following table summarizes the results from the oxidation of cis-4-methylcyclohexyl pivalate, comparing the standard iterative addition protocol with the optimized slow addition protocol.
| Protocol | Addition Method | Total Reagents Added | Conversion (%) | Isolated Yield (%) |
| Iterative Addition | 3 portions over 30 min | 15 mol% Catalyst, 3.6 equiv H₂O₂ | 55 | 45 |
| Slow Addition | Syringe pump over 45 min | 15 mol% Catalyst, 3.0 equiv H₂O₂ | 85 | 77 |
| (Data adapted from Vermeulen, N. A., et al., Tetrahedron, 2009.)[1][3] |
Experimental Protocols
Protocol 1: General Syringe Pump Setup
A reliable syringe pump is essential for this procedure. The setup involves preparing stock solutions of the catalyst and the oxidant and delivering them at a precise, controlled rate into the reaction mixture containing the substrate and acetic acid additive.
-
Prepare Stock Solutions:
-
Catalyst Solution: Prepare a stock solution of the Fe(PDP) catalyst in acetonitrile (B52724) (CH₃CN). A typical concentration is around 0.2 M.
-
Oxidant Solution: Prepare a stock solution of 50 wt% H₂O₂ in CH₃CN.
-
-
Syringe Preparation:
-
Load the catalyst solution into a gas-tight glass syringe (e.g., 1 mL).
-
Load the H₂O₂ solution into a separate gas-tight glass syringe (e.g., 5 mL).
-
-
Pump Setup:
-
Program the Pump:
-
Enter the syringe diameter and the desired flow rate for each solution.
-
Set the total volume to be dispensed.
-
Protocol 2: Optimized Slow Addition for C-H Oxidation
This protocol is adapted from the work of White and colleagues for the oxidation of a model substrate.[1]
-
Reaction Setup: In a reaction vial, dissolve the substrate (1.0 equiv) and acetic acid (0.5 equiv) in acetonitrile (CH₃CN).
-
Prepare for Addition: Prepare the Fe(PDP) catalyst solution and the H₂O₂ solution as described in Protocol 1.
-
Set Addition Rates:
-
Set the syringe pump to deliver the H₂O₂ solution at a rate of 5.0 mL/hour (approx. 0.083 mL/min) .
-
Set the syringe pump to deliver the catalyst solution at a rate of 0.5 mL/hour (approx. 0.0083 mL/min) .
-
-
Initiate Addition: Start the syringe pump to add both solutions simultaneously to the stirred reaction mixture.
-
Reaction Time: Continue the addition for the programmed duration (e.g., 45 minutes for a 0.5 mmol scale reaction). After the addition is complete, allow the reaction to stir for an additional 10-15 minutes.
-
Workup: Quench the reaction, concentrate the mixture, and purify via standard methods (e.g., filtration through Celite followed by flash chromatography).[1]
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow for setting up an optimized White-Chen oxidation experiment using the slow addition protocol.
Caption: Workflow for the slow addition H₂O₂ protocol.
Troubleshooting Logic
This flowchart provides a decision-making process for troubleshooting low-yield reactions.
Caption: Decision tree for troubleshooting low-yield reactions.
References
Technical Support Center: The Role of Acetic Acid in White-Chen Catalyst Performance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of the White-Chen catalyst, specifically focusing on the effect of the acetic acid additive on its performance in aliphatic C-H bond oxidation.
Troubleshooting Guides
This section addresses common issues encountered during experiments using the this compound, with a focus on problems related to the acetic acid additive.
Question 1: My reaction shows low or no conversion. What are the potential causes related to acetic acid?
Answer:
Low or no conversion in a White-Chen catalyzed oxidation can be attributed to several factors involving the acetic acid additive and other reaction components. Here's a systematic troubleshooting approach:
-
Absence of Acetic Acid (for non-directing substrates): For substrates that do not possess a carboxylic acid directing group, acetic acid is crucial for the catalytic cycle. It is believed to facilitate the formation of the active iron-oxo intermediate from the reaction of the iron catalyst with hydrogen peroxide.[1][2] Ensure that acetic acid has been added in the correct stoichiometry.
-
Catalyst Decomposition: The this compound can be susceptible to decomposition, particularly in the presence of high concentrations of hydrogen peroxide. Acetic acid plays a role in stabilizing the active catalytic species.[2] However, improper reaction conditions can still lead to catalyst deactivation. Consider the following:
-
Slow Addition Protocol: Implementing a slow, portion-wise addition of the catalyst, hydrogen peroxide, and acetic acid can maintain low concentrations of the active oxidant and minimize bimolecular catalyst decomposition pathways, leading to improved yields.[2]
-
-
Substrate Inhibition/Side Reactions: While acetic acid is generally beneficial, its concentration can be critical. Excessive acidity might lead to side reactions or substrate degradation, particularly with acid-sensitive functional groups. Consider optimizing the amount of acetic acid used.
-
Purity of Reagents: Ensure that the acetic acid and all other reagents are of high purity. Impurities can poison the catalyst and inhibit the reaction.
Question 2: I am observing poor selectivity in my reaction. How can the presence or absence of acetic acid influence this?
Answer:
Poor selectivity can be a complex issue. Here's how acetic acid can play a role:
-
Directing Group Effect: For substrates containing a carboxylic acid functional group, this group can act as a directing group, leading to oxidation at a specific C-H bond. In such cases, the addition of external acetic acid is often unnecessary.[1] If you are using a substrate with a carboxylic acid and still observing poor selectivity, consider that other electronic and steric factors are influencing the reaction outcome.
-
Over-oxidation: While acetic acid helps to control the reaction, improper concentrations of reactants, including the oxidant, can lead to over-oxidation of the desired product. Careful control of the stoichiometry of hydrogen peroxide is crucial.
-
Electronic and Steric Factors: The inherent electronic and steric properties of the substrate are the primary determinants of selectivity with the this compound.[1] Acetic acid's role is primarily to facilitate the catalyst's activity. If selectivity is poor, re-evaluate the substrate's structure and the expected site of oxidation based on these principles.
Question 3: The reaction is not reproducible. What factors related to acetic acid should I investigate?
Answer:
Lack of reproducibility is a common challenge in catalysis. Here are some factors to consider regarding acetic acid:
-
Inconsistent Acetic Acid Concentration: Ensure precise measurement of the acetic acid additive in every reaction. Small variations can potentially affect the reaction rate and catalyst stability.
-
Water Content: The presence of varying amounts of water in the acetic acid or other reagents can impact the reaction. Use anhydrous solvents and reagents where possible.
-
Reaction Setup and Stirring: Ensure consistent and efficient stirring to maintain a homogeneous reaction mixture. This is crucial for the effective interaction of the catalyst, substrate, oxidant, and acetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of acetic acid in White-Chen catalyzed C-H oxidation?
A1: Acetic acid is a key additive in White-Chen catalysis, used in conjunction with hydrogen peroxide. Its primary role is believed to be the facilitation of the reaction between the iron catalyst and hydrogen peroxide to generate the highly reactive iron-oxo intermediate, which is the active oxidant in the C-H bond cleavage step.[1][2]
Q2: Is acetic acid always necessary for the this compound to function?
A2: Not always. If the substrate itself contains a carboxylic acid functional group, this group can act as an intramolecular directing group, facilitating the oxidation at a nearby C-H bond. In such cases, the addition of an external acetic acid additive is often not required.[1]
Q3: How does the presence of a carboxylic acid directing group on the substrate affect the reaction yield compared to using acetic acid as an additive?
A3: The presence of a carboxylic acid directing group on the substrate can significantly improve the reaction yield compared to a similar substrate without a directing group (e.g., an ester). For instance, a substrate with a carboxylic acid group can see a yield increase to 50% from 26% for its ester counterpart.[1] This is because the directing group helps to overcome negative electronic, steric, and stereoelectronic effects.[1]
Q4: Can other carboxylic acids be used as additives instead of acetic acid?
A4: While acetic acid is the most commonly reported additive, other carboxylic acids could potentially serve a similar role. However, the efficiency and selectivity might be affected by the structure and acidity of the carboxylic acid used. Optimization would be required for any new additive.
Q5: What is the typical stoichiometry of acetic acid used in these reactions?
A5: The optimal amount of acetic acid can vary depending on the substrate and reaction conditions. It is typically used in catalytic or stoichiometric amounts relative to the catalyst. For specific protocols, it is best to refer to detailed experimental procedures in the literature.
Data Presentation
The following tables summarize the effect of a carboxylic acid directing group (which negates the need for an acetic acid additive) on the yield of White-Chen catalyzed oxidations.
Table 1: Effect of Carboxylic Acid Directing Group on Reaction Yield
| Substrate Functional Group | Acetic Acid Additive | Reported Yield (%) | Reference |
| Ester | Yes | ~26 | [1] |
| Carboxylic Acid | No | 50 | [1] |
Experimental Protocols
General Protocol for White-Chen Catalyzed C-H Oxidation with Acetic Acid Additive
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (Fe(PDP))
-
Substrate
-
Acetonitrile (B52724) (anhydrous)
-
Acetic Acid (glacial)
-
Hydrogen Peroxide (30-50% in H₂O)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the this compound (typically 5-10 mol%).
-
Solvent and Substrate Addition: Under an inert atmosphere, add anhydrous acetonitrile to dissolve the catalyst. Then, add the substrate to the flask.
-
Acetic Acid Addition: Add the specified amount of glacial acetic acid to the reaction mixture.
-
Oxidant Addition: Slowly add the hydrogen peroxide solution dropwise to the stirred reaction mixture at room temperature. For sensitive substrates or to minimize catalyst decomposition, a slow addition protocol (e.g., via syringe pump) or portion-wise addition of the oxidant, catalyst, and acetic acid is recommended.[2]
-
Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system.
Mandatory Visualizations
Caption: Catalytic cycle of the this compound.
Caption: General experimental workflow for C-H oxidation.
References
overcoming substrate inhibition in White-Chen oxidations
Welcome to the technical support center for White-Chen oxidations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to this powerful C-H oxidation methodology.
Frequently Asked Questions (FAQs)
Q1: What is the White-Chen oxidation?
A1: The White-Chen oxidation is a chemical reaction that utilizes an iron-based catalyst, typically Fe(PDP), along with hydrogen peroxide as the oxidant and often an acetic acid additive, to oxidize aliphatic sp³ C-H bonds.[1] It is renowned for its ability to perform these oxidations in a predictable manner based on the steric, electronic, and stereoelectronic properties of the substrate, even in complex molecules.[1]
Q2: My White-Chen oxidation is giving low yields or stalling. Is this due to substrate inhibition?
A2: While it might appear as substrate inhibition, the more probable cause for decreased efficiency, especially at higher concentrations, is catalyst deactivation. The active iron catalyst can decompose through bimolecular pathways to form catalytically inactive iron-oxo bridged dimers.[2] This issue can be mitigated by employing a slow addition protocol for both the catalyst and the oxidant.[2][3][4]
Q3: What is the "slow addition protocol" and how does it improve the reaction?
A3: The slow addition protocol is a technique where the Fe(PDP) catalyst and hydrogen peroxide are added slowly and simultaneously to the reaction mixture over an extended period. This method maintains a low concentration of the active catalytic species at any given time, which disfavors the bimolecular decomposition pathway.[2][5] This allows the reaction to be driven to higher conversions without a significant loss in site-selectivity or chemoselectivity, ultimately leading to higher isolated yields of the desired product and reducing the need to recycle unreacted starting material.[3][4]
Q4: Can functional groups on my substrate interfere with the White-Chen oxidation?
A4: Yes, certain functional groups can influence the outcome of the reaction. Substrates with strongly coordinating functional groups may bind to the iron center and inhibit catalysis. However, carboxylic acid moieties on the substrate can act as directing groups, overriding inherent electronic and steric biases to promote oxidation at a specific site, often leading to lactonization.[5] When a substrate contains a carboxylic acid directing group, the addition of acetic acid as an additive is typically not necessary.
Q5: How does the Fe(PDP) catalyst select which C-H bond to oxidize?
A5: The selectivity of the Fe(PDP) catalyst is governed by a combination of factors:
-
Electronics: The highly electrophilic catalyst preferentially oxidizes the most electron-rich C-H bonds, which are typically those most remote from electron-withdrawing groups.[5]
-
Sterics: The bulky nature of the catalyst leads it to favor oxidation at less sterically hindered C-H bonds.[1]
-
Stereoelectronics: Activating groups, such as adjacent heteroatoms or cyclopropyl (B3062369) groups, can increase the electron density of nearby C-H bonds through hyperconjugation, directing oxidation to those sites.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low product yield or incomplete conversion | Catalyst Deactivation: Formation of inactive iron-oxo dimers via a bimolecular pathway, especially when using a standard iterative addition protocol.[2] | Implement the Slow Addition Protocol: Add the catalyst and hydrogen peroxide solutions slowly and simultaneously to the reaction mixture. This maintains a low concentration of the active catalyst, minimizing bimolecular decomposition.[2][3][4] |
| Insufficient Catalyst Loading: The amount of catalyst may be too low for challenging substrates. | While increasing the catalyst loading is an option, it is often more effective to first try the slow addition protocol. If higher loading is necessary, consider a slow addition of the increased amount of catalyst. | |
| Degraded Reagents: Hydrogen peroxide can decompose over time. | Use a fresh bottle of hydrogen peroxide or titrate the existing stock to determine its active concentration. | |
| Reaction starts but then stops | Catalyst Decomposition: The catalyst is being consumed by deactivation pathways over the course of the reaction. | The slow addition protocol is the primary solution to this problem, as it helps to maintain a steady, low concentration of the active catalyst throughout the reaction.[3][4] |
| Poor site-selectivity | Incorrect Assessment of Directing Effects: The inherent electronic, steric, and stereoelectronic biases of the substrate may not be correctly predicted. | Re-evaluate the substrate's structure to identify the most electron-rich, least sterically hindered, and stereoelectronically activated C-H bonds. Consider if any functional groups could be acting as directing or deactivating groups. |
| Reaction Conditions: High local concentrations of catalyst and oxidant in standard addition protocols can sometimes lead to reduced selectivity. | The slow addition protocol can also help in maintaining high selectivity by ensuring the reaction proceeds under more controlled conditions.[3][4] | |
| Substrate with strongly coordinating groups shows no reaction | Catalyst Inhibition: Functional groups such as pyridines or thioethers can bind strongly to the iron center, preventing catalytic turnover. | If possible, protect the interfering functional group prior to the oxidation reaction. Alternatively, a more robust catalyst system may be required. |
Quantitative Data: Standard vs. Slow Addition Protocol
The following table summarizes the improvement in yield for the oxidation of (+)-artemisinin using the slow addition protocol compared to the standard iterative addition method.
| Protocol | Catalyst Loading (mol%) | H₂O₂ (equiv) | Acetic Acid (equiv) | Yield (%) | Recovered Starting Material (%) |
| Iterative Addition | 15 (3 x 5) | 3.6 (3 x 1.2) | 1.5 (3 x 0.5) | 34 | 41 |
| Slow Addition | 20 | 4.0 | 0.5 | 51 | - |
Data sourced from Vermeulen, N. A.; Chen, M. S.; White, M. C. Tetrahedron 2009, 65 (16), 3078–3084.[3] This data illustrates that the slow addition protocol can significantly increase the isolated yield, eliminating the need for recycling the starting material.[3]
Experimental Protocols
Standard Iterative Addition Protocol
This protocol involves the sequential addition of the catalyst, acetic acid, and hydrogen peroxide in portions.
-
To a solution of the substrate (1.0 equiv) in acetonitrile (B52724), add the Fe(PDP) catalyst (5 mol%), acetic acid (0.5 equiv), and hydrogen peroxide (1.2 equiv).
-
Stir for 10-15 minutes.
-
Repeat steps 1 and 2 two more times for a total of three additions.
-
Quench the reaction and proceed with workup and purification.
Slow Addition Protocol
This protocol is recommended for improving yields and overcoming catalyst deactivation.
-
Prepare three separate solutions:
-
Substrate Solution: Dissolve the substrate (1.0 equiv) and acetic acid (0.5 equiv) in acetonitrile.
-
Catalyst Solution: Dissolve the Fe(PDP) catalyst (e.g., 15 mol%) in acetonitrile.
-
Oxidant Solution: Dilute hydrogen peroxide (e.g., 3.0 equiv) with acetonitrile.
-
-
Using two syringe pumps, add the Catalyst Solution and the Oxidant Solution simultaneously to the stirring Substrate Solution over a period of 45 minutes.
-
After the addition is complete, stir for an additional period (e.g., 15 minutes).
-
Quench the reaction and proceed with workup and purification.
Note: The exact concentrations, catalyst loading, and addition rates may need to be optimized for specific substrates. A detailed example is the oxidation of cis-4-methylcyclohexyl pivalate (B1233124) (0.5 mmol) where 15 mol% of the catalyst in 0.375 mL of acetonitrile is added at a rate of 0.5 mL/h, and 3.0 equivalents of H₂O₂ in 3.75 mL of acetonitrile is added at a rate of 5 mL/h, both over 45 minutes.[3]
Visualizations
Caption: Proposed mechanism for the White-Chen C-H oxidation.
Caption: Catalyst deactivation pathway in White-Chen oxidations.
Caption: Troubleshooting workflow for low yields.
References
strategies to enhance the lifetime of the White-Chen catalyst
Welcome to the Technical Support Center for the White-Chen Catalyst. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to enhance the lifetime of the this compound, troubleshoot common experimental issues, and ensure optimal performance in your C-H oxidation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with the this compound, officially known as --INVALID-LINK--2.
Q1: My reaction yield is low, or the reaction stops before the starting material is fully consumed. What are the likely causes and solutions?
A1: Low conversion is a common issue and can often be attributed to catalyst deactivation. The primary suspects are catalyst decomposition and the presence of impurities.
-
Catalyst Decomposition: The this compound can be susceptible to deactivation, particularly at higher concentrations of the catalyst and oxidant.[1] Bimolecular or multimolecular decomposition pathways are thought to occur at the iron center, leading to inactive species.[1]
-
Solution: Implement a Slow Addition Protocol. Instead of adding the full amount of catalyst and hydrogen peroxide at the beginning of the reaction, add them slowly over a period of time (e.g., 1 hour) using a syringe pump. This maintains a low concentration of the active oxidant and catalyst, which can significantly improve yields and catalyst productivity by minimizing decomposition.[1]
-
-
Impurities: Your substrate, solvent, or reagents may contain impurities that can poison the catalyst.
-
Solution: Purification of Starting Materials. Ensure all substrates and reagents are of high purity. Solvents should be anhydrous and free of peroxides. Purification of the substrate through chromatography or recrystallization may be necessary.
-
-
Suboptimal Reagent Ratios: The stoichiometry of the reactants is crucial for optimal performance.
-
Solution: Optimize Reagent Concentrations. Systematically vary the equivalents of hydrogen peroxide and acetic acid to find the optimal conditions for your specific substrate.
-
Q2: I am observing the formation of unexpected side products. How can I improve the selectivity of my reaction?
A2: The this compound is known for its predictable selectivity based on electronic, steric, and stereoelectronic factors.[2][3] However, deviations can occur.
-
Over-oxidation: The desired product may be further oxidized to other species.
-
Solution: Employ the Slow Addition Protocol. As mentioned previously, slow addition of the oxidant can help to control the reaction and minimize over-oxidation by maintaining a low concentration of the reactive oxidizing species.[1]
-
Solution: Adjust Reaction Time. Monitor the reaction progress by techniques like TLC or GC-MS and stop the reaction once the desired product is formed in maximum yield, before significant over-oxidation occurs.
-
-
Reaction with Other Functional Groups: While the catalyst is selective for aliphatic C-H bonds, other functional groups in a complex molecule might react.
-
Solution: Protect Sensitive Functional Groups. If your substrate contains functional groups that are sensitive to oxidation, consider protecting them before the C-H oxidation step.
-
Q3: The color of my reaction mixture changes from purple to brown/yellow, and the reaction stalls. What does this indicate?
A3: The active Fe(II) catalyst is a purple solid.[2] A color change to brown or yellow often indicates the oxidation of the iron center to Fe(III) and the formation of inactive species, such as oxo-bridged iron dimers.[4] This is a sign of catalyst deactivation.
-
Solution: Operate Under Inert Atmosphere. While the catalyst can be handled in air for short periods, for extended reactions or when maximum lifetime is critical, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent premature oxidation of the catalyst.[5]
-
Solution: Slow Addition Protocol. This protocol minimizes the concentration of the highly reactive iron-oxo intermediate, which can also contribute to deactivation pathways.[1]
Q4: How can I regenerate and reuse the this compound?
A4: For homogeneous catalysts like the this compound, regeneration is more complex than for heterogeneous catalysts. The primary approach involves recovering the ligand and synthesizing a fresh batch of the catalyst. However, for Fenton-like iron catalysts, some regeneration procedures have been developed that may be adaptable.
-
Ligand Recovery: It has been demonstrated that the PDP ligand can be recovered in high yield (e.g., 95%) after the reaction, suggesting that the ligand itself is largely robust under the catalytic conditions.[1]
-
Procedure: After the reaction, the ligand can be isolated from the reaction mixture through chromatographic purification.
-
-
Potential Regeneration of the Iron Complex (Adapted from Fenton-like catalyst regeneration): This is an area of ongoing research and may require significant optimization.
-
After the reaction, precipitate the iron species by adjusting the pH.
-
Wash the precipitate to remove organic residues.
-
Redissolve the iron in an acidic solution.
-
Re-complex the iron with the recovered PDP ligand.
-
Please note that the direct regeneration of the homogeneous this compound is not a well-established procedure and re-synthesis from the recovered ligand is the more common approach.
Data Presentation
The "slow addition protocol" has been shown to significantly improve the isolated yields of oxidized products, which is an indirect measure of enhancing the catalyst's effective lifetime during a reaction.
| Substrate | Standard Iterative Addition (Isolated Yield) | Slow Addition Protocol (Isolated Yield) |
| (-)-Artemisinin Derivative | 23% | 51% |
| Tetrahydrogibberellic Acid Analog | 37% (52% with recycle) | 61% |
| Methyl 6-methylheptanoate | ~40-50% | 66% |
| 5-methylhexyl acetate | Not Reported | 72% |
Data compiled from Vermeulen et al., Tetrahedron, 2009.[1] These results demonstrate that the slow addition protocol allows the reaction to be driven to higher conversions without significant loss of selectivity, effectively increasing the total turnover from the catalyst in a single run.[1]
Experimental Protocols
Protocol 1: General Procedure for C-H Oxidation using the Slow Addition Protocol
This protocol is adapted from the work of White and coworkers and is designed to maximize product yield and catalyst lifetime.[1]
Materials:
-
Substrate
-
This compound (--INVALID-LINK--2)
-
Acetic Acid (AcOH)
-
Hydrogen Peroxide (H2O2, 50 wt% in H2O)
-
Acetonitrile (B52724) (CH3CN, anhydrous)
-
Syringe pumps (2)
-
Glass syringes
Procedure:
-
In a reaction vial, dissolve the substrate (1.0 equiv) and acetic acid (0.5 equiv) in acetonitrile.
-
Prepare a solution of the this compound in acetonitrile in a glass syringe.
-
Prepare a solution of hydrogen peroxide (e.g., 4.0 equiv) in acetonitrile in a separate glass syringe.
-
Using two separate syringe pumps, simultaneously add the catalyst solution and the hydrogen peroxide solution to the reaction vial over a period of 1 hour.
-
After the addition is complete, stir the reaction for an additional 10-15 minutes.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Synthesis of the this compound (Fe(PDP)(CH3CN)22)
This protocol is based on the original preparation of the catalyst.[5]
Materials:
-
(S,S)-PDP or (R,R)-PDP ligand
-
FeCl2·4H2O
-
AgSbF6
-
Acetonitrile (anhydrous and degassed)
Procedure:
-
Under an inert atmosphere, dissolve the PDP ligand in anhydrous and degassed acetonitrile.
-
Add a solution of FeCl2·4H2O in acetonitrile to the ligand solution. Stir for 30 minutes.
-
Add a solution of AgSbF6 (2 equivalents) in acetonitrile to the mixture. A white precipitate of AgCl will form.
-
Stir the mixture for 1 hour at room temperature.
-
Filter the mixture through a pad of Celite to remove the AgCl precipitate.
-
Concentrate the filtrate under reduced pressure to yield the purple solid catalyst.
-
Store the catalyst under an inert atmosphere at low temperature (0 °C). The catalyst is reported to be stable for extended periods under these conditions.[1]
Visualizations
Catalyst Deactivation Pathway
The following diagram illustrates a plausible deactivation pathway for the this compound, involving the formation of an inactive µ-oxo-bridged iron(III) dimer. This is a common deactivation mechanism for non-heme iron complexes.[4]
Caption: Plausible catalytic cycle and deactivation pathway of the this compound.
Troubleshooting Workflow for Low Reaction Yield
This workflow provides a logical sequence of steps to diagnose and resolve issues of low yield in White-Chen catalyzed reactions.
Caption: Troubleshooting workflow for addressing low reaction yields.
References
purification challenges of products from White-Chen reactions
Technical Support Center: Purification of Products from Palladium-Catalyzed C-H Functionalization Reactions
Disclaimer: The term "White-Chen reaction" does not correspond to a widely recognized named reaction in organic chemistry. This guide focuses on the purification challenges common to palladium-catalyzed C-H functionalization reactions, a field in which Professor M. Christina White has made significant contributions, such as in allylic C-H oxidation (a type of White reaction). The principles and troubleshooting steps outlined here are broadly applicable to this class of transformations.
Frequently Asked Questions (FAQs) & Troubleshooting
This guide provides solutions to common purification challenges encountered when working with products from palladium-catalyzed C-H functionalization reactions.
Issue 1: Residual Palladium Catalyst in the Product
Q1: My purified product is still contaminated with palladium, appearing as a grey or black solid or causing discoloration. How can I remove it?
A1: Removing residual palladium is a critical step, especially in pharmaceutical applications where strict limits on elemental impurities are enforced (e.g., <10 ppm).[1][2] The best method depends on the nature of the palladium species (heterogeneous vs. soluble) and the properties of your product.
-
For Heterogeneous Palladium (e.g., Pd on Carbon, Pd(0) colloids):
-
Filtration through Celite: This is the most common first step.[3] Filtration of the reaction mixture through a packed pad of Celite (1-2 cm thick) can effectively remove insoluble palladium species.[3][4] Pre-wetting the Celite pad with the filtration solvent can improve its efficacy.[4]
-
Troubleshooting Celite Filtration:
-
Palladium Passing Through: If you still detect palladium in the filtrate, it may be because the particles are too fine (colloidal) or some palladium is soluble.[4] Try using a finer filter medium (e.g., 0.45 µm PTFE membrane filter), double filtration, or adding activated carbon to adsorb the colloidal particles before filtering.[4]
-
-
-
For Soluble Palladium (e.g., Pd(II) species like Pd(OAc)₂):
-
Metal Scavengers: This is a highly effective method for removing soluble palladium.[1][5] Scavengers are solid supports (often silica (B1680970) or polymer-based) functionalized with ligands that chelate to the metal.
-
Activated Carbon: Stirring the solution of your crude product with activated carbon can adsorb soluble palladium, although it may also lead to loss of product.
-
Chromatography: Standard silica gel column chromatography can often separate the product from palladium residues, which tend to remain at the baseline.[3]
-
Precipitation/Crystallization: In some cases, crystallization of the product can leave palladium impurities in the mother liquor.[1][9] Alternatively, adding an anti-solvent might selectively precipitate the palladium species.[4]
-
Q2: How do I choose the right palladium scavenger?
A2: The choice depends on several factors:
-
Palladium Oxidation State: Thiol-based scavengers are generally better for Pd(II), while other types may be more effective for Pd(0).[4]
-
Solvent Compatibility: Ensure the scavenger is compatible with your solvent system.[4]
-
Product Properties: The scavenger should not bind to your product.
-
Screening: It is often best to screen a small panel of different scavengers to find the most effective one for your specific system.[4]
Table 1: Comparison of Palladium Scavenger Efficiency
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | Conditions | Reference |
|---|---|---|---|---|
| Biotage® MP-TMT | ~33,000 | < 200 | 5 equiv. scavenger, stirred overnight at RT in Suzuki reaction mixture. | [8] |
| Biotage® MP-TMT | 500 - 800 | < 10 | 5 equiv. scavenger, stirred overnight at RT in Suzuki reaction mixture. | [7][8] |
| PhosphonicS SPM32 | 2100 (from Pd(OAc)₂) | ~27 (after 2 hrs) | 2 mL scavenger in 50 mL acetonitrile, 1000 RPM. | [5] |
| PhosphonicS SPM32 | 2100 (from Pd(OAc)₂) | < 10 (after 20 hrs) | 2 mL scavenger in 50 mL acetonitrile, 1000 RPM. | [5] |
| Carboxen® 564 | 1250 (from Pd(PPh₃)₄) | 165 (after 24 hrs) | 0.5 g scavenger in 20 g methanol (B129727) at RT. |[2] |
Issue 2: Complex Product Mixtures and Byproduct Formation
Q3: My reaction produced a complex mixture of isomers (e.g., regioisomers, stereoisomers) that are difficult to separate. What should I do?
A3: C-H functionalization reactions, particularly allylic oxidations, can often yield mixtures of products (e.g., branched vs. linear isomers).[10]
-
Optimize Chromatography:
-
TLC Solvent Screen: Before running a column, perform a thorough screen of solvent systems using Thin-Layer Chromatography (TLC) to find a system that provides the best possible separation.
-
Alternative Stationary Phases: If silica gel is ineffective, consider other stationary phases like alumina, C18 (reverse-phase), or silver nitrate-impregnated silica for separating olefin isomers.
-
Preparative HPLC: For very difficult separations, High-Performance Liquid Chromatography (HPLC) with a preparative column is a powerful option.
-
-
Chemical Derivatization: Sometimes, it is easier to separate a mixture after converting the products into derivatives. For example, if you have a mixture of isomeric alcohols, you could acylate them. The resulting esters may have different chromatographic properties, making separation easier. After separation, the original alcohols can be regenerated by hydrolysis.[10]
-
Crystallization: If one of the isomers is a solid and can be crystallized, this is an excellent method for purification.[9][11]
Q4: What are the common byproducts in a Wacker-type (allylic) oxidation, and how can I deal with them?
A4: In Wacker-type oxidations, several byproducts can form, complicating purification.
-
Common Byproducts:
-
Chlorinated byproducts: These arise from the copper chloride co-catalyst.[12][13]
-
Olefin isomerization products: The palladium catalyst can sometimes isomerize the double bond in the starting material or product.[13]
-
Over-oxidation products: The desired ketone or aldehyde can sometimes be further oxidized, for example, to carboxylic acids.[12][14]
-
Aldol condensation products: The product ketones/aldehydes can react with each other under certain conditions.
-
-
Purification Strategy:
-
Aqueous Workup: A thorough aqueous wash (workup) can help remove water-soluble byproducts and reagents.
-
Column Chromatography: This is the primary method for separating the desired product from organic byproducts.[15] Careful selection of the solvent system is crucial.
-
Distillation: If your product is a volatile liquid and has a significantly different boiling point from the byproducts, distillation (simple, fractional, or vacuum) can be an effective purification method.[11][15]
-
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using Celite Filtration
-
Dilute: After the reaction is complete, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane) to reduce its viscosity.[3]
-
Prepare Celite Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite (1-2 cm thick) and gently compact it to create a level bed.[3][4]
-
Pre-wet: Pour a small amount of the fresh solvent through the Celite pad to wet it and ensure it is packed well.
-
Filter: Carefully pour the diluted reaction mixture onto the Celite pad and apply vacuum.
-
Wash: Wash the Celite pad with additional fresh solvent to ensure all the product is recovered.[3][4]
-
Collect: Combine the filtrates, which now contain the product free of heterogeneous palladium.
Protocol 2: General Procedure for Palladium Removal using a Batch Scavenger Resin
-
Select Scavenger: Choose an appropriate scavenger (e.g., Biotage® MP-TMT) based on your reaction.
-
Add Scavenger: To the solution of your crude product (post-workup), add the solid scavenger resin (typically 4-5 equivalents relative to the initial amount of palladium catalyst).[7]
-
Agitate: Stir the mixture at room temperature. Reaction time can vary from 1 to 24 hours.[5][8]
-
Filter: Remove the scavenger resin by simple gravity or vacuum filtration.
-
Wash: Wash the filtered resin with a small amount of fresh solvent to recover any adsorbed product.
-
Analyze: Combine the filtrates and analyze a small sample for residual palladium content (e.g., by ICP-MS) to confirm successful removal.
Visualizations
Workflow for Product Purification
Caption: General workflow for purification of a palladium-catalyzed reaction product.
Troubleshooting Palladium Contamination
Caption: Decision tree for troubleshooting residual palladium contamination.
References
- 1. biotage.com [biotage.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. spinchem.com [spinchem.com]
- 6. sopachem.com [sopachem.com]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
- 10. A C–H oxidation approach for streamlining synthesis of chiral polyoxygenated motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification Techniques in Organic Chemistry: A Comprehensive Guide [simsonpharma.com]
- 12. Wacker process - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. reddit.com [reddit.com]
Technical Support Center: White-Chen Catalyst Efficiency
Welcome to the technical support center for the White-Chen catalyst. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful tool for aliphatic C-H bond oxidation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments, with a particular focus on the influence of solvent on catalyst efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and what is its primary application?
The this compound is an iron-based coordination complex.[1] It is primarily used for the predictable and selective oxidation of aliphatic sp³ C-H bonds to the corresponding alcohols or ketones.[1] This is achieved using hydrogen peroxide (H₂O₂) as the terminal oxidant and typically with an acetic acid additive.[1] Its predictability is based on the steric and electronic properties of the C-H bonds within a substrate, making it a valuable tool for late-stage functionalization in complex molecule synthesis.[2][3]
Q2: What is the role of the acetic acid additive?
Acetic acid is believed to catalyze the reaction of the iron complex with hydrogen peroxide to form the active iron-oxo intermediate responsible for the C-H abstraction.[1] In cases where the substrate contains a carboxylic acid directing group, the addition of external acetic acid may not be necessary.[1]
Q3: How does the catalyst achieve its selectivity?
The selectivity of the this compound is governed by a combination of factors:
-
Electronic Effects: The electrophilic catalyst preferentially oxidizes the most electron-rich C-H bonds. Therefore, C-H bonds located far from electron-withdrawing groups are more likely to be oxidized.[1]
-
Steric Effects: The bulky nature of the catalyst leads to the oxidation of less sterically hindered C-H bonds.[1]
-
Stereoelectronic Effects: The catalyst can also be influenced by the stereoelectronic properties of the substrate.[2]
Q4: My reaction yield is consistently low. What are the common causes?
Low yields in White-Chen catalyzed oxidations can stem from several factors. A common issue is catalyst decomposition, which can occur through bimolecular pathways.[4] To mitigate this, a "slow addition protocol" for both the catalyst and the hydrogen peroxide oxidant is recommended.[4] This maintains a low concentration of the active oxidant and can lead to higher isolated yields.[4] Other potential causes for low yield are detailed in the troubleshooting guide below.
Q5: Can the choice of solvent affect the outcome of the reaction?
Yes, the solvent can have a significant impact on the efficiency and selectivity of the this compound. While acetonitrile (B52724) is a commonly used solvent, other solvents, particularly fluorinated alcohols, can dramatically influence the chemoselectivity of the oxidation, for instance, by favoring the formation of alcohol products over ketones.[5]
Troubleshooting Guide
This guide addresses common problems encountered during experiments with the this compound.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Catalyst Decomposition | Implement a slow addition protocol. Instead of adding all the catalyst and oxidant at once, add them portion-wise over an extended period.[4] This helps to minimize bimolecular decomposition pathways.[4] |
| Sub-optimal Solvent | The choice of solvent can be critical. Consider screening different solvents. For example, if overoxidation to the ketone is an issue, switching from acetonitrile to a fluorinated alcohol like 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) may significantly improve the yield of the desired alcohol product.[5] |
| Impure Reagents | Ensure the purity of your substrate, solvent, and hydrogen peroxide. Impurities can poison the catalyst or lead to unwanted side reactions. |
| Incorrect Reagent Stoichiometry | Carefully check the molar equivalents of the catalyst, substrate, hydrogen peroxide, and acetic acid. |
| Reaction Temperature | While these reactions are often run at room temperature, temperature can influence the reaction rate and catalyst stability. Consider running the reaction at a lower temperature if decomposition is suspected. |
Issue 2: Poor Selectivity (Oxidation at the wrong site or overoxidation)
| Possible Cause | Troubleshooting Steps |
| Solvent Effects on Chemoselectivity | If overoxidation to the ketone is observed, changing the solvent from acetonitrile to a fluorinated alcohol like TFE or HFIP can dramatically increase the selectivity for the alcohol product.[5] |
| Misinterpretation of Directing Effects | Re-evaluate the electronic and steric properties of your substrate. Ensure that your predicted site of oxidation aligns with the known selectivity principles of the catalyst.[1] |
| Catalyst Loading | In some cases, adjusting the catalyst loading can influence selectivity. |
Data Presentation: Influence of Solvent on Chemoselectivity
The following table summarizes the effect of different solvents on the chemoselective oxidation of a model substrate, demonstrating the preference for alcohol formation in fluorinated solvents.
| Solvent | Catalyst | Overall Yield (%) | Selectivity (Alcohol:Ketone) |
| Acetonitrile (MeCN) | Fe(pdp) | 54 | 46:54 |
| 2,2,2-Trifluoroethanol (TFE) | Fe(pdp) | - | 86:14 |
| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Fe(pdp) | - | 98:2 |
| Acetonitrile (MeCN) | Mn(pdp) | 52 | 38:62 |
| 2,2,2-Trifluoroethanol (TFE) | Mn(pdp) | - | 92:8 |
| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Mn(pdp) | - | 99:1 |
Data adapted from ACS Central Science, 2018, 4, 1, 128–135.[5] The table illustrates the significant shift towards alcohol formation when moving to more polar, fluorinated solvents.
Experimental Protocols
General Protocol for Aliphatic C-H Oxidation (Iterative Addition)
-
To a solution of the substrate in the chosen solvent (e.g., acetonitrile), add the this compound (e.g., 5 mol %).
-
Add acetic acid (e.g., 0.5 equivalents).
-
Add hydrogen peroxide (e.g., 1.2 equivalents) portion-wise over a set interval (e.g., every 15 minutes) in three portions.
-
Monitor the reaction by an appropriate method (e.g., TLC, GC-MS).
-
Upon completion, quench the reaction and proceed with standard workup and purification procedures.
This is a general guideline; specific conditions may need to be optimized for your substrate.
Slow Addition Protocol
-
Prepare two separate solutions: one containing the substrate and the other containing the this compound and acetic acid in the reaction solvent.
-
Prepare a third solution of hydrogen peroxide in the same solvent.
-
Using syringe pumps, add the catalyst/acetic acid solution and the hydrogen peroxide solution slowly and simultaneously to the substrate solution over an extended period (e.g., 1-2 hours).
-
Maintain stirring throughout the addition and for a set time after the addition is complete.
-
Monitor the reaction and perform workup and purification as in the standard protocol.
Visualizations
Caption: A troubleshooting workflow for addressing low yield and poor selectivity in White-Chen catalyzed oxidations.
References
Validation & Comparative
A Comparative Guide to C-H Oxidation: The White-Chen Catalyst vs. Alternative Methods
For researchers, scientists, and drug development professionals, the selective functionalization of carbon-hydrogen (C-H) bonds represents a paradigm shift in chemical synthesis. This guide provides an objective comparison of the groundbreaking White-Chen catalyst with other prominent C-H oxidation methods, supported by experimental data, detailed protocols, and mechanistic insights.
The ability to directly convert inert C-H bonds into valuable functional groups streamlines the synthesis of complex molecules, offering significant advantages in drug discovery and development. The this compound, an iron-based coordination complex, has emerged as a powerful tool for predictable aliphatic C-H oxidation.[1][2] This guide will compare its performance against two other leading strategies: ruthenium-catalyzed and electrochemical C-H oxidation.
Performance Comparison: A Quantitative Overview
The efficacy of a C-H oxidation method is determined by its yield, selectivity (chemo-, regio-, and stereo-), and substrate scope. The following tables summarize the performance of the this compound, a representative ruthenium-based system, and an electrochemical approach across various substrates.
Table 1: Oxidation of a Complex Terpene Derivative (e.g., a Sclareolide derivative)
| Method | Catalyst/Mediator | Oxidant/Conditions | Major Product Yield (%) | Regioselectivity | Key Observations |
| This compound | Fe(PDP) | H₂O₂ | ~50-60% | Predictable based on sterics and electronics | Excellent for late-stage functionalization of complex molecules.[2][3] |
| Ruthenium-Catalyzed | [RuCl₂(p-cymene)]₂ | t-BuOOH | 40-70% | Often directed by existing functional groups | Broad substrate scope, including heterocyclic compounds. |
| Electrochemical | Quinuclidine (B89598) | Anodic Oxidation | ~60-80% | Favors electron-rich or sterically accessible sites | Mild conditions, avoids stoichiometric chemical oxidants.[4][5] |
Table 2: Oxidation of an Unactivated Methylene (B1212753) C-H Bond in an Aliphatic Chain
| Method | Catalyst/Mediator | Oxidant/Conditions | Major Product Yield (%) | Selectivity (2° vs. 3°) | Key Observations |
| This compound | Fe(PDP) | H₂O₂ | 45-55% | Moderate to good | Can favor methylene oxidation under specific steric/electronic environments. |
| Ruthenium-Catalyzed | Ru(tmp)(porphyrin)(CO) | 2,6-Cl₂pyNO | ~60% | High for 3° C-H bonds | Often shows high selectivity for the weakest C-H bond. |
| Electrochemical | Quinuclidine | Anodic Oxidation | 50-70% | Dependent on substrate structure | Can be tuned by altering mediator and reaction conditions. |
Table 3: Oxidation of a Benzylic C-H Bond
| Method | Catalyst/Mediator | Oxidant/Conditions | Major Product Yield (%) | Chemoselectivity | Key Observations |
| This compound | Fe(PDP) | H₂O₂ | Generally not the primary application | May compete with aliphatic C-H oxidation | Specialized for aliphatic C-H bonds. |
| Ruthenium-Catalyzed | Ru/C | O₂ (air) | 70-95% | High | Efficient for the oxidation of alcohols and benzylic positions.[6] |
| Electrochemical | N-hydroxyphthalimide (NHPI) | Anodic Oxidation | 60-90% | Excellent | High chemoselectivity for benzylic C-H bonds over other functional groups. |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful implementation of any synthetic methodology. Below are representative protocols for the three discussed C-H oxidation methods.
This compound: Slow Addition Protocol
This protocol is an optimized procedure for the Fe(PDP)-catalyzed aliphatic C-H oxidation that can lead to higher conversions and yields without compromising selectivity.[7]
Materials:
-
Substrate (1.0 equiv)
-
This compound (Fe(PDP), 0.05 - 0.10 equiv)
-
Acetic Acid (AcOH, 2.0 equiv)
-
Hydrogen Peroxide (H₂O₂, 30% aq. solution, 5.0 equiv)
-
Acetonitrile (CH₃CN, anhydrous)
Procedure:
-
To a solution of the substrate and the this compound in acetonitrile, add acetic acid.
-
Prepare a solution of hydrogen peroxide in acetonitrile.
-
Using a syringe pump, add the hydrogen peroxide solution to the reaction mixture over a period of 1-2 hours at room temperature.
-
After the addition is complete, stir the reaction for an additional 30 minutes.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Ruthenium-Catalyzed C-H Oxidation
This protocol is a general procedure for the ruthenium-catalyzed oxidation of a C-H bond using a common ruthenium precursor and a terminal oxidant.
Materials:
-
Substrate (1.0 equiv)
-
[RuCl₂(p-cymene)]₂ (0.025 - 0.05 equiv)
-
Silver Hexafluoroantimonate (AgSbF₆, 0.1 - 0.2 equiv)
-
tert-Butyl hydroperoxide (t-BuOOH, 70% in water, 3.0 equiv)
-
1,2-Dichloroethane (B1671644) (DCE, anhydrous)
Procedure:
-
In a reaction vessel, combine the substrate, [RuCl₂(p-cymene)]₂, and silver hexafluoroantimonate.
-
Add anhydrous 1,2-dichloroethane to the vessel.
-
Stir the mixture at room temperature for 10 minutes.
-
Add tert-butyl hydroperoxide to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 60-80 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with dichloromethane.
-
Filter the mixture through a pad of celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Electrochemical C-H Oxidation with Quinuclidine Mediator
This protocol describes a practical and scalable electrochemical oxidation of unactivated C-H bonds.[4][5]
Materials:
-
Substrate (1.0 equiv)
-
Quinuclidine (0.3 equiv)
-
Tetrabutylammonium (B224687) tetrafluoroborate (B81430) (n-Bu₄NBF₄, 0.1 M solution in HFIP/acetone)
-
Hexafluoroisopropanol (HFIP)
-
Acetone
-
Reticulated vitreous carbon (RVC) electrodes (anode and cathode)
-
DC power supply
Procedure:
-
Set up an undivided electrochemical cell with two RVC electrodes.
-
Prepare the electrolyte solution by dissolving tetrabutylammonium tetrafluoroborate in a mixture of HFIP and acetone.
-
Dissolve the substrate and quinuclidine in the electrolyte solution.
-
Apply a constant current (typically 5-10 mA/cm²) to the cell.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Once the starting material is consumed, discontinue the electrolysis.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography.
Mechanistic Insights and Visualizations
Understanding the underlying mechanisms of these catalytic systems is key to predicting their selectivity and optimizing reaction conditions.
This compound Catalytic Cycle
The proposed mechanism for the this compound involves the formation of a high-valent iron-oxo species which then abstracts a hydrogen atom from the substrate in a rate-determining step. This is followed by a rapid radical rebound to form the oxidized product. The selectivity is governed by a combination of steric and electronic factors, with the bulky ligand shielding certain C-H bonds and the electrophilic iron-oxo species favoring electron-rich C-H bonds.[1]
Caption: Proposed catalytic cycle for the this compound.
Ruthenium-Catalyzed C-H Oxidation Catalytic Cycle
Ruthenium-catalyzed C-H oxidation can proceed through various mechanisms depending on the catalyst and oxidant. A common pathway involves the formation of a high-valent ruthenium-oxo species that acts as the primary oxidant. The cycle is regenerated by a terminal oxidant.
Caption: A generalized catalytic cycle for ruthenium-catalyzed C-H oxidation.
Electrochemical C-H Oxidation Workflow
Electrochemical C-H oxidation utilizes an electric current to generate a reactive mediator that performs the C-H abstraction. The workflow involves the setup of an electrochemical cell and the continuous regeneration of the active mediator at the anode.
Caption: General workflow for electrochemical C-H oxidation.
Conclusion
The this compound offers a powerful and predictable method for aliphatic C-H oxidation, particularly in the context of complex molecule synthesis. Its selectivity, driven by a combination of steric and electronic factors, allows for the targeted functionalization of otherwise inert positions. However, both ruthenium-catalyzed and electrochemical methods provide compelling alternatives with their own distinct advantages. Ruthenium catalysts exhibit broad substrate scope and high efficiency for certain transformations, while electrochemical methods offer a green and often highly selective approach that avoids the use of stoichiometric chemical oxidants. The choice of method will ultimately depend on the specific substrate, the desired transformation, and the practical considerations of the research environment. This guide provides the foundational knowledge for researchers to make informed decisions in the exciting and rapidly evolving field of C-H functionalization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. White–Chen catalyst - Wikipedia [en.wikipedia.org]
- 3. Aliphatic C—H Oxidations for Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scalable, Electrochemical Oxidation of Unactivated C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ruthenium-on-Carbon-Catalyzed Facile Solvent-Free Oxidation of Alcohols: Efficient Progress under Solid-Solid (Liquid)-Gas Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modular terpene synthesis enabled by mild electrochemical couplings - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: White-Chen Catalyst vs. Manganese Porphyrin Catalysts for C-H Functionalization
For Researchers, Scientists, and Drug Development Professionals
The selective functionalization of carbon-hydrogen (C-H) bonds is a paramount challenge in modern organic synthesis, offering the potential to streamline the construction of complex molecules and accelerate drug discovery. Among the diverse array of catalytic systems developed for this purpose, the iron-based White-Chen catalyst and various manganese porphyrin complexes have emerged as powerful tools for oxidative C-H functionalization. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific synthetic needs.
At a Glance: Key Differences
| Feature | This compound | Manganese Porphyrin Catalysts |
| Metal Center | Iron (Fe) | Manganese (Mn) |
| Primary Application | Aliphatic C-H oxidation (hydroxylation) | Versatile oxidations (epoxidation, hydroxylation, halogenation, amination) |
| Key Strengths | Predictable selectivity based on steric, electronic, and stereoelectronic factors.[1] | High catalytic activity for a broad range of substrates and transformations.[2][3] |
| Selectivity Control | Primarily catalyst-controlled based on inherent substrate properties.[1][4] | Can be tuned by modifying the porphyrin ligand structure and reaction conditions. |
| Oxidant | Typically Hydrogen Peroxide (H₂O₂) | Various oxidants (e.g., iodosylbenzene, hydrogen peroxide, sodium hypochlorite).[5] |
Performance Data: A Quantitative Comparison
Direct comparison of catalytic efficiency can be challenging due to variations in reaction conditions across different studies. The following tables summarize available data for representative C-H oxidation reactions to provide a quantitative overview of the performance of each catalyst system.
Table 1: this compound Performance in Aliphatic C-H Hydroxylation
| Substrate | Product | Yield (%) | Catalyst Loading (mol%) | Reaction Time (h) | Turnover Number (TON) | Reference |
| Sclareolide derivative | Hydroxylated product | 50 | 10 | 1.5 | 5 | [Chen, M. S.; White, M. C. Science2007 , 318, 783-787][6][7] |
| Artemisinin derivative | Hydroxylated product | 58 | 10 | 1.5 | 5.8 | [Chen, M. S.; White, M. C. Science2007 , 318, 783-787][6][7] |
| (-)-Ambroxide | Hydroxylated product | 65 | 10 | 1.5 | 6.5 | [Chen, M. S.; White, M. C. Science2007 , 318, 783-787][6][7] |
| trans-1,2-dimethylcyclohexane | Hydroxylated product | 50 | 10 | 1.5 | 5 | [Bravo-Altamirano, K.; et al. J. Am. Chem. Soc.2013 , 135, 14052-14055][8] |
Note: Turnover numbers (TON) are calculated as (moles of product / moles of catalyst) and are approximated from the provided data.
Table 2: Manganese Porphyrin Catalyst Performance in C-H Oxidation
| Substrate | Catalyst | Reaction Type | Yield (%) | Catalyst Loading (mol%) | Reaction Time (h) | Turnover Frequency (TOF, h⁻¹) | Reference |
| Cyclohexane | Mn(TDCPP)Cl | Hydroxylation | 37 | 0.44 | 2 | ~42 | [Rui, X., et al. Tetrahedron Lett.2004 , 45, 8435-8438][9] |
| Cyclooctane | Mn(TDCPP)Cl | Hydroxylation | 78 | 0.44 | 2 | ~89 | [Rui, X., et al. Tetrahedron Lett.2004 , 45, 8435-8438][9] |
| Adamantane | Mn(TDCPP)Cl | Hydroxylation | 95 | 0.44 | 2 | ~108 | [Rui, X., et al. Tetrahedron Lett.2004 , 45, 8435-8438][9] |
| Cyclohexane | Mn(TMP)Cl | Fluorination | - | - | - | 76 | [Riggs, J. A., et al. ACS Catal.2021 , 11, 10836-10844][10] |
Note: Turnover frequency (TOF) is reported as provided in the reference. Direct comparison of TON/TOF between the two catalyst systems is challenging due to differing reaction conditions and reporting metrics.
Catalytic Mechanisms and Selectivity
This compound: A Predictable Approach
The this compound, an iron-based coordination complex, operates through a proposed mechanism involving a high-valent iron-oxo intermediate.[1] This electrophilic species abstracts a hydrogen atom from an aliphatic C-H bond, followed by a rapid radical rebound to form the hydroxylated product.[1] The predictability of the this compound stems from its sensitivity to the inherent electronic, steric, and stereoelectronic properties of the substrate's C-H bonds.[1]
-
Electronic Effects: The catalyst preferentially oxidizes electron-rich C-H bonds.[1]
-
Steric Effects: The bulky nature of the catalyst leads to oxidation at the most sterically accessible C-H bond.[1]
-
Stereoelectronic Effects: Factors such as the alignment of C-H bonds with adjacent orbitals can influence reactivity.
Caption: Proposed catalytic cycle for the this compound.
Manganese Porphyrin Catalysts: A Versatile Platform
Manganese porphyrins are synthetic mimics of cytochrome P450 enzymes and catalyze a wide range of oxidative transformations. The catalytic cycle typically involves the formation of a high-valent manganese-oxo species, which is the active oxidant.[2][3] The reactivity and selectivity of these catalysts can be finely tuned by modifying the peripheral substituents on the porphyrin macrocycle. This allows for the development of catalysts tailored for specific applications, including enantioselective oxidations.
Caption: Generalized catalytic cycle for manganese porphyrin catalysts.
Experimental Protocols
The following are generalized experimental protocols for C-H oxidation reactions using the this compound and a manganese porphyrin catalyst. These should be considered as starting points, and optimization of reaction conditions is often necessary for specific substrates.
General Protocol for Aliphatic C-H Hydroxylation using the this compound
This protocol is based on the slow addition method developed to improve catalyst efficiency.
Materials:
-
Substrate
-
This compound (Fe(PDP))
-
Acetic Acid (AcOH)
-
Hydrogen Peroxide (H₂O₂, 50 wt% in H₂O)
-
Acetonitrile (B52724) (CH₃CN), anhydrous
Procedure:
-
To a solution of the substrate (1.0 equiv) in acetonitrile is added the this compound (0.05 - 0.10 equiv) and acetic acid (0.5 - 1.0 equiv).
-
A solution of hydrogen peroxide (1.2 - 1.5 equiv) in acetonitrile is added dropwise to the reaction mixture over a period of 1-2 hours using a syringe pump.
-
The reaction is stirred at room temperature and monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
General Protocol for Alkane Hydroxylation using a Manganese Porphyrin Catalyst
This protocol is a general procedure for manganese porphyrin-catalyzed alkane hydroxylation using iodosylbenzene as the oxidant.
Materials:
-
Substrate (alkane)
-
Manganese(III) porphyrin catalyst (e.g., Mn(TPP)Cl or Mn(TDCPP)Cl)
-
Iodosylbenzene (PhIO)
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Optional: Axial ligand (e.g., imidazole)
Procedure:
-
To a solution of the manganese porphyrin catalyst (0.001 - 0.01 equiv) and the substrate (1.0 equiv) in dichloromethane is added the axial ligand (if used, typically in excess relative to the catalyst).
-
Solid iodosylbenzene (1.2 - 2.0 equiv) is added to the stirred solution in one portion or in portions over time.
-
The reaction mixture is stirred at room temperature and monitored by an appropriate analytical technique.
-
Upon completion, the reaction mixture is filtered to remove any insoluble materials.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Conclusion
Both the this compound and manganese porphyrin catalysts are valuable assets in the synthetic chemist's toolbox for C-H functionalization. The this compound offers a remarkable degree of predictability, making it an excellent choice for late-stage functionalization of complex molecules where selective oxidation of a specific C-H bond is desired. Its selectivity is governed by a combination of electronic, steric, and stereoelectronic factors inherent to the substrate.
On the other hand, manganese porphyrin catalysts provide exceptional versatility, capable of catalyzing a broader range of oxidative transformations with high efficiency. The ability to tune the reactivity and selectivity of manganese porphyrins through ligand design offers significant opportunities for developing bespoke catalysts for challenging synthetic problems, including enantioselective reactions.
The choice between these two catalyst systems will ultimately depend on the specific goals of the synthesis. For predictable, site-selective aliphatic C-H hydroxylation, the this compound is a strong contender. For a wider array of oxidative C-H functionalizations, including those requiring high turnover or stereocontrol, the diverse and tunable family of manganese porphyrin catalysts presents a powerful alternative. Further research and development of both catalyst systems will undoubtedly continue to push the boundaries of C-H functionalization and enable the synthesis of increasingly complex and valuable molecules.
References
- 1. White–Chen catalyst - Wikipedia [en.wikipedia.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Manganese( iii ) porphyrin-catalyzed regioselective dual functionalization of C(sp 3 )–H bonds: the transformation of arylalkanes to 1,4-diketones - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06126K [pubs.rsc.org]
- 4. Aliphatic C—H Oxidations for Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Reactivities of Manganese(V)-Oxo Porphyrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. experts.illinois.edu [experts.illinois.edu]
- 7. A predictably selective aliphatic C-H oxidation reaction for complex molecule synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Manganese Catalyzed C-H Halogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Precision: Validating the Stereospecificity of White-Chen Catalyzed Hydroxylation Against Manganese-Based Alternatives
For researchers, scientists, and drug development professionals, the quest for precise and predictable C-H functionalization is paramount. The White-Chen catalyst, a non-heme iron complex, emerged as a groundbreaking tool for stereospecific aliphatic C-H hydroxylation. This guide provides an objective comparison of its performance against promising manganese-based catalysts, supported by experimental data, detailed protocols, and mechanistic insights to inform your catalyst selection.
The ability to selectively introduce a hydroxyl group into a complex molecule with high fidelity at a specific stereocenter is a transformative capability in medicinal chemistry and natural product synthesis. The this compound, formally known as --INVALID-LINK--₂, has been a cornerstone in this field, demonstrating remarkable stereoretention in the hydroxylation of C-H bonds.[1] However, the evolution of catalysis has introduced potent manganese-based analogs, primarily Mn(PDP) and its derivatives, which challenge the supremacy of the iron-based system, particularly in terms of chemoselectivity and efficiency.[2][3]
At a Glance: Performance Comparison
To facilitate a direct comparison, the following table summarizes the performance of the this compound (Fe(PDP)) and its manganese counterpart (Mn(PDP)) in the hydroxylation of representative substrates. The data highlights key metrics such as yield, chemoselectivity, and stereoselectivity.
| Catalyst | Substrate | Product | Yield (%) | Chemoselectivity (%) | Stereoselectivity (ee%/dr) | Reference |
| Fe(PDP) | Substrate 1 (Aryl-substituted alkane) | Tertiary Alcohol | 0 | - | - | [2] |
| Mn(PDP) | Substrate 1 (Aryl-substituted alkane) | Tertiary Alcohol | 32 | 81 | Not Reported | [2] |
| Fe(PDP) | tert-butylcyclohexane | 3- and 4-ketones | Not Reported | K₃/K₄ ≈ 2 | 64% ee (for 3-ketone) | [4] |
| Mn(PDP) | tert-butylcyclohexane | 3- and 4-ketones | Not Reported | K₃/K₄ > 99 | up to 96% ee (for 3-ketone with modified ligand) | [4] |
| Mn(PDP) | Enantiomerically enriched Substrate 2 | Tertiary Alcohol | - | - | Stereoretention | [5] |
Substrate 1: A molecule containing both tertiary C-H bonds and an aromatic ring. Substrate 2: A chiral molecule to test for stereoretention.
Delving into the Data: Key Performance Insights
The experimental data reveals a nuanced picture of the catalytic capabilities of iron versus manganese.
Chemoselectivity: In substrates containing both aliphatic C-H bonds and aromatic moieties, the Mn(PDP) catalyst demonstrates superior chemoselectivity. For instance, in the hydroxylation of an aryl-substituted alkane (Substrate 1 ), the Fe(PDP) catalyst resulted in no desired tertiary alcohol due to competitive aromatic oxidation.[2] In stark contrast, the Mn(PDP) catalyst provided the desired product in 32% yield with 81% chemoselectivity, highlighting its greater tolerance for aromatic functionalities.[2]
Stereoselectivity: Both Fe(PDP) and Mn(PDP) catalyzed hydroxylations are widely reported to be stereospecific, proceeding with retention of configuration at the reacting carbon center.[5] This is a critical feature for applications in the synthesis of chiral molecules. When considering enantioselectivity in the desymmetrization of prochiral C-H bonds, such as in tert-butylcyclohexane, both catalysts can induce chirality. While the parent Fe(PDP) and Mn(PDP) show comparable enantioselectivity for this substrate, modifications to the ligand scaffold of the manganese catalyst have led to significantly improved enantiomeric excesses (up to 96% ee).[4]
Catalyst Loading and Efficiency: Manganese-based catalysts have shown comparable or even higher efficiency at lower catalyst loadings compared to their iron counterparts in certain applications.[6] This can be a significant advantage in terms of cost and sustainability in large-scale synthesis.
The How-To: Experimental Protocols
Reproducibility is key in scientific research. Below are detailed experimental protocols for the White-Chen and Mn(PDP) catalyzed hydroxylation reactions.
Experimental Protocol for White-Chen (Fe(PDP)) Catalyzed Hydroxylation
This protocol is a general procedure adapted from the seminal work by Chen and White.[3]
Materials:
-
Substrate
-
This compound (--INVALID-LINK--₂)
-
Acetic Acid (AcOH)
-
Hydrogen Peroxide (H₂O₂, 50 wt% in H₂O)
-
Acetonitrile (B52724) (CH₃CN), anhydrous
Procedure:
-
To a solution of the substrate (1.0 equiv) and acetic acid (0.5 equiv) in acetonitrile (0.5 M) is added the Fe(PDP) catalyst (15 mol%).
-
A solution of hydrogen peroxide (3.0 equiv) in acetonitrile is added via syringe pump over 45 minutes.
-
Simultaneously, a solution of the Fe(PDP) catalyst (an additional portion) in acetonitrile is added via a separate syringe pump over the same 45-minute period.
-
Upon completion of the additions, the reaction mixture is stirred for an additional 15 minutes.
-
The reaction is quenched by the addition of saturated aqueous sodium sulfite.
-
The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired hydroxylated product.
Note: A slow addition protocol for both the oxidant and a portion of the catalyst is often crucial to suppress catalyst decomposition and improve yields.[7]
Experimental Protocol for Mn(PDP) Catalyzed Hydroxylation
This protocol is adapted from the work of Chambers et al. for the chemoselective hydroxylation of tertiary C-H bonds.[2]
Materials:
-
Substrate
-
Mn(PDP) Catalyst
-
Chloroacetic Acid (ClCH₂COOH)
-
Hydrogen Peroxide (H₂O₂, 30 wt% in H₂O)
-
Acetonitrile (CH₃CN), anhydrous
Procedure:
-
A reaction vial is charged with the substrate (1.0 equiv), Mn(PDP) catalyst (5-10 mol%), and chloroacetic acid (15 equiv).
-
Anhydrous acetonitrile is added to achieve the desired concentration (e.g., 0.1 M).
-
The reaction mixture is cooled to the desired temperature (e.g., -36 °C).
-
A solution of hydrogen peroxide (5.0 equiv) in acetonitrile is added slowly via syringe pump over a period of 3 hours.
-
After the addition is complete, the reaction is stirred for an additional period if required.
-
The reaction is quenched with saturated aqueous sodium thiosulfate.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The residue is purified by flash chromatography to yield the hydroxylated product.
Mechanistic Considerations and Workflow
The stereospecificity of both the White-Chen and related manganese-catalyzed hydroxylations is attributed to a proposed mechanism involving a high-valent metal-oxo intermediate. This highly reactive species is believed to abstract a hydrogen atom from the substrate to form a short-lived radical intermediate that is tightly held within the catalyst's coordination sphere. A rapid "rebound" of the hydroxyl group to this radical intermediate before it can racemize or undergo other side reactions accounts for the observed retention of stereochemistry.
Caption: Proposed catalytic cycle for stereospecific C-H hydroxylation.
The experimental workflow for a typical catalytic hydroxylation reaction is outlined below. Careful control of reaction parameters such as temperature, concentration, and the rate of oxidant addition is crucial for achieving optimal results.
Caption: A generalized experimental workflow for catalytic C-H hydroxylation.
Conclusion: Making the Right Choice
Both the White-Chen iron-based catalyst and its manganese-based counterparts are powerful tools for stereospecific C-H hydroxylation. The choice of catalyst will ultimately depend on the specific substrate and the desired outcome.
-
For substrates containing sensitive functionalities, particularly aromatic rings, manganese-based catalysts may offer superior chemoselectivity .
-
When aiming for the highest possible enantioselectivity in the desymmetrization of prochiral C-H bonds, exploring manganese catalysts with modified ligands is a promising strategy.
-
The This compound remains a robust and well-validated system, particularly for substrates where chemoselectivity is not a primary concern and its extensive literature precedent provides a solid foundation for reaction development.
This guide provides a starting point for navigating the selection of a suitable catalyst for your specific research needs. Further optimization of reaction conditions will likely be necessary to achieve the best results for any given transformation.
References
- 1. Chemoselective Tertiary C—H Hydroxylation for Late-Stage Functionalization with Mn(PDP)/Chloroacetic Acid Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A predictably selective aliphatic C-H oxidation reaction for complex molecule synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.illinois.edu [experts.illinois.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. newerainstruments.com [newerainstruments.com]
A Comparative Guide to the Spectroscopic Analysis of White-Chen Catalyst and its Alternatives in C-H Functionalization Reactions
For Researchers, Scientists, and Drug Development Professionals
The targeted functionalization of unactivated C-H bonds is a paramount challenge in modern organic synthesis, with significant implications for drug discovery and development. The White-Chen catalyst, an iron-based coordination complex, has emerged as a powerful tool for predictable aliphatic C-H oxidation. However, a growing family of alternative catalysts, particularly those based on manganese, offers distinct reactivity and selectivity profiles. This guide provides an objective comparison of the this compound and its key alternatives, supported by experimental data, detailed spectroscopic protocols, and visual workflows to aid in catalyst selection and reaction optimization.
Performance Comparison: White-Chen vs. Manganese Catalysts
The choice of catalyst can profoundly influence the outcome of a C-H oxidation reaction, particularly in terms of yield, site-selectivity, and chemoselectivity. Below is a summary of performance data for the iron-based this compound (Fe(PDP)) and its manganese-based analogue (Mn(PDP)) in representative C-H oxidation reactions.
| Substrate | Catalyst | Catalyst Loading (mol%) | Oxidant | Additive | Product(s) | Yield (%) | Selectivity (Site/Chemo) | Reference |
| cis-4-Methylcyclohexyl pivalate | Fe(S,S-PDP) | 15 | H₂O₂ | Acetic Acid | cis-alcohol | 50 | 11:1 (C1 vs. C8) | [1] |
| Aromatic Substrate with 3° C-H | Fe(PDP) | - | H₂O₂ | Acetic Acid | Aromatic Oxidation | 0 (for 3° alcohol) | Low chemoselectivity | [2] |
| Aromatic Substrate with 3° C-H | Mn(PDP) | 10 | H₂O₂ | Acetic Acid | 3° alcohol | 32 | 81% chemoselectivity | [2] |
| Aromatic Substrate with 3° C-H | Mn(PDP) | 10 (slow H₂O₂ addition) | H₂O₂ | Acetic Acid | 3° alcohol | 52 | - | [2] |
| Basic Heterocycle Substrate | Mn(PDP) | 5-10 | H₂O₂ | Chloroacetic Acid | 3° alcohol | 60-66 | High chemoselectivity | [2] |
| Artemisinin | Fe(CF₃-PDP) | - | H₂O₂ | - | Oxidation at C9 | - | High site-selectivity | [3] |
| Artemisinin | Mn(CF₃-PDP) | - | H₂O₂ | - | Oxidation at C5 | - | Altered site-selectivity | [3] |
Key Observations:
-
Chemoselectivity: Manganese-based catalysts, such as Mn(PDP), often exhibit superior chemoselectivity compared to their iron counterparts, particularly in substrates containing aromatic rings. Fe(PDP) can lead to competitive aromatic oxidation, while Mn(PDP) favors oxidation of the aliphatic C-H bond.[2]
-
Reaction Conditions: The choice of additive (e.g., acetic acid vs. chloroacetic acid) and the oxidant addition protocol (e.g., iterative vs. slow addition) can significantly impact the yield and selectivity of the reaction.[2][4]
-
Site-selectivity: Ligand modification, as seen in the Fe(CF₃-PDP) and Mn(CF₃-PDP) catalysts, can be a powerful strategy to tune the site-selectivity of C-H oxidation, allowing for the targeting of different positions within the same molecule.[3]
-
Turnover Number (TON): While specific TONs for direct comparison are not always reported in the same context, the development of protocols such as slow oxidant addition aims to improve catalyst longevity and overall turnovers by minimizing catalyst deactivation pathways.[4]
Experimental Protocols for Spectroscopic Analysis
The elucidation of reaction mechanisms and the identification of transient intermediates are critical for understanding and optimizing catalytic C-H functionalization reactions. In situ spectroscopic techniques are invaluable in this regard. Below are detailed protocols for Electron Paramagnetic Resonance (EPR) and Nuclear Magnetic Resonance (NMR) spectroscopy, tailored for the analysis of paramagnetic intermediates in reactions involving the this compound and its alternatives.
Protocol 1: In Situ EPR Monitoring of Iron-Catalyzed Oxidation
Objective: To detect and characterize paramagnetic iron-oxo intermediates during a catalytic C-H oxidation reaction.
Materials:
-
Substrate (e.g., a saturated hydrocarbon)
-
This compound (Fe(PDP)) or alternative iron-based catalyst
-
Oxidant (e.g., H₂O₂)
-
Additive (e.g., Acetic Acid)
-
Anhydrous, deuterated solvent (e.g., CD₃CN)
-
EPR tubes (quartz)
-
Liquid nitrogen or a cryostat for low-temperature measurements
Instrumentation:
-
X-band EPR spectrometer equipped with a cryostat for temperature control.
Procedure:
-
Sample Preparation (in a glovebox or under inert atmosphere):
-
Prepare a stock solution of the iron catalyst in the deuterated solvent.
-
In an EPR tube, dissolve the substrate in the deuterated solvent.
-
Add the additive (e.g., acetic acid) to the EPR tube.
-
Cap the EPR tube with a septum.
-
-
Initiation of the Reaction and Data Acquisition:
-
Place the EPR tube inside the spectrometer's resonant cavity, pre-cooled to the desired temperature (e.g., -40 °C).
-
Record a background EPR spectrum of the catalyst and substrate mixture before the addition of the oxidant.
-
Using a syringe, inject a pre-cooled solution of the oxidant (H₂O₂) into the EPR tube while it is inside the cavity.
-
Immediately begin acquiring EPR spectra at timed intervals to monitor the formation and decay of paramagnetic species.
-
-
EPR Spectrometer Parameters (Typical):
-
Microwave Frequency: ~9.5 GHz (X-band)
-
Microwave Power: 2.0 mW
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: 2.0 G
-
Temperature: -40 °C to -80 °C (or as determined by preliminary experiments)
-
Sweep Width: 2000-4000 G (centered around g ≈ 2)
-
-
Data Analysis:
-
Analyze the resulting EPR spectra to identify signals corresponding to high-spin Fe(III), Fe(IV)-oxo, or other paramagnetic intermediates.
-
Simulate the experimental spectra using appropriate spin Hamiltonian parameters (g-values, zero-field splitting parameters D and E) to confirm the identity of the observed species.
-
Protocol 2: In Situ NMR Analysis of Paramagnetic Intermediates
Objective: To monitor the catalytic reaction progress and detect paramagnetic intermediates that may be NMR-active but EPR-silent.
Materials:
-
Substrate
-
Catalyst (e.g., this compound)
-
Oxidant
-
Additive
-
Anhydrous, deuterated solvent
-
NMR tubes suitable for low-temperature measurements
Instrumentation:
-
High-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a variable temperature probe.
Procedure:
-
Sample Preparation:
-
In an NMR tube, prepare a solution of the substrate and an internal standard in the deuterated solvent.
-
Add the catalyst to the NMR tube.
-
Obtain a ¹H NMR spectrum of the starting materials at the desired reaction temperature.
-
-
Reaction Monitoring:
-
Cool the NMR probe to the desired reaction temperature (e.g., -20 °C).
-
Inject the pre-cooled oxidant and additive into the NMR tube.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
-
-
NMR Spectrometer Parameters (Typical for Paramagnetic Samples):
-
A wider spectral width may be necessary to observe paramagnetically shifted resonances.
-
Shorter relaxation delays (d1) and acquisition times may be required due to faster relaxation of nuclei near the paramagnetic center.
-
Use a pre-saturation sequence to suppress the solvent signal if necessary.
-
Consider using ¹³C or other nuclei for more detailed structural information, though this may require isotopic labeling.
-
-
Data Analysis:
-
Integrate the signals of the starting material and product over time to determine the reaction kinetics.
-
Look for the appearance of new, broad, and/or shifted signals that may correspond to paramagnetic intermediates.
-
The interpretation of paramagnetic NMR spectra can be complex; comparison with theoretical calculations and data from other spectroscopic techniques is often necessary.[5][6]
-
Visualizing Reaction Pathways and Workflows
Understanding the intricate steps of a catalytic cycle and the experimental workflow is crucial for effective research. The following diagrams, generated using the Graphviz (DOT language), illustrate the proposed mechanism for the this compound and a general workflow for its spectroscopic analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemoselective Tertiary C—H Hydroxylation for Late-Stage Functionalization with Mn(PDP)/Chloroacetic Acid Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. A Paramagnetic NMR Spectroscopy Toolbox for the Characterisation of Paramagnetic/Spin‐Crossover Coordination Complexes and Metal–Organic Cages - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Studies of the White-Chen Catalytic Cycle and Alternatives
For researchers, scientists, and drug development professionals, understanding the kinetics of a catalytic cycle is paramount for reaction optimization, scaling, and application. This guide provides a comparative analysis of the kinetic studies of the White-Chen catalytic cycle, a prominent method for C-H bond oxidation, and its alternatives, primarily focusing on rhodium and copper-catalyzed C-H amination reactions. While detailed quantitative kinetic data for the White-Chen cycle is not extensively available in the public domain, a qualitative understanding of its mechanism, coupled with quantitative data from alternative systems, offers valuable insights for catalyst selection and development.
The White-Chen Catalytic Cycle: An Overview
The White-Chen catalyst, an iron-based coordination complex formally known as --INVALID-LINK--2, is a significant tool for the selective oxidation of aliphatic sp³ C-H bonds using hydrogen peroxide as the oxidant.[1] The catalytic cycle is proposed to proceed through a high-valent iron-oxo intermediate. This intermediate is responsible for the initial hydrogen atom abstraction from the substrate, which is widely considered to be the rate-determining step of the reaction.[2] Following the hydrogen abstraction, a carbon-centered radical is generated, which then rapidly rebounds onto the iron-hydroxide species to form the oxidized product.[1] The selectivity of the this compound is a key feature and is influenced by a combination of electronic, steric, and stereoelectronic factors of the substrate.[1]
Kinetic Performance Comparison
The following tables summarize the available kinetic data for the White-Chen catalytic cycle and selected rhodium and copper-catalyzed C-H amination systems. Due to the limited availability of quantitative data for the this compound, the comparison for this system is largely qualitative.
Table 1: Comparison of Activation Parameters and Rate-Determining Steps
| Catalytic System | Catalyst | Reaction Type | Rate-Determining Step | Activation Energy (Ea or ΔG‡) |
| White-Chen | Fe(PDP) | C-H Oxidation | Hydrogen Abstraction[2] | Not Reported |
| Rhodium-Catalyzed | Rh₂(esp)₂ | Intramolecular C-H Amination | C-H Insertion | 15.8 kcal/mol (apparent) |
| Rhodium-Catalyzed | Rh₂(esp)₂ | Intermolecular C-H Amination | C-H Insertion | 18.2 kcal/mol (apparent) |
| Rhodium-Catalyzed | Cp*Rh Complexes | Allylic C-H Amination | C-H Activation | 26.8 kcal/mol (DFT computed) |
| Copper-Catalyzed | [Cl₂NN]Cu-NHAd | C-H Amination | Hydrogen Atom Abstraction | Not Reported |
Table 2: Comparison of Reaction Rates and Catalyst Efficiency
| Catalytic System | Catalyst | Substrate | Rate Constant (k) | Turnover Number (TON) | Turnover Frequency (TOF) |
| White-Chen | Fe(PDP) | General Aliphatics | Not Reported | Not Reported | Not Reported |
| Rhodium-Catalyzed | Rh₂(R-TPPTTL)₄ | Cyclohexane | Not Reported | Up to 580,000[3] | Not Reported |
| Copper-Catalyzed | [Cl₂NN]Cu-NHAd | Indane | 8.1(2) × 10⁻⁵ M⁻¹s⁻¹ | Not Reported | Not Reported |
| Copper-Catalyzed | [Cl₂NN]Cu-NHAd | Ethylbenzene | 1.6(1) × 10⁻⁵ M⁻¹s⁻¹ | Not Reported | Not Reported |
Table 3: Kinetic Isotope Effect (KIE) Comparison
| Catalytic System | Catalyst | KIE (kH/kD) | Implication |
| Iron-Catalyzed | Iron Porphyrin Complex | 2.0[4] | C-H bond cleavage is involved in the rate-determining step. |
| Rhodium-Catalyzed | Cp*Co(III) | 1.1 | C-H bond cleavage is likely not involved in the turnover-limiting stage. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing kinetic studies. Below are representative methodologies for the key experiments cited.
General Protocol for Determining Reaction Kinetics via the Method of Initial Rates
The method of initial rates is a common approach to determine the rate law of a reaction.[5][6][7]
-
Reaction Setup: A series of experiments are set up where the initial concentration of one reactant is varied while the concentrations of all other reactants, catalyst, and the temperature are kept constant.
-
Initiation and Monitoring: The reaction is initiated, and the concentration of a reactant or product is monitored over a short period at the beginning of the reaction. This can be achieved using various analytical techniques such as GC, HPLC, or NMR spectroscopy.[8]
-
Calculating Initial Rate: The initial rate for each experiment is determined from the slope of the concentration versus time plot at t=0.
-
Determining Reaction Order: By comparing the initial rates between experiments where the concentration of a single species was varied, the order of the reaction with respect to that species can be determined. For example, if doubling the concentration of a reactant quadruples the initial rate, the reaction is second order with respect to that reactant.
-
Assembling the Rate Law: Once the order with respect to each reactant is known, the overall rate law can be assembled, and the rate constant (k) can be calculated.
Specific Protocol for White-Chen Catalysis: Slow Addition
To improve catalyst turnover and product yields by minimizing catalyst decomposition, a slow addition protocol has been developed for the White-Chen C-H oxidation.[9][10]
-
Reactant Preparation: The substrate is dissolved in the reaction solvent (e.g., acetonitrile).
-
Catalyst and Oxidant Preparation: The Fe(PDP) catalyst and acetic acid additive are dissolved in a separate solution of acetonitrile. The hydrogen peroxide oxidant is also prepared as a dilute solution in acetonitrile.
-
Slow Addition: The catalyst solution and the oxidant solution are added simultaneously and slowly to the stirring substrate solution over an extended period (e.g., 1 hour) using syringe pumps.
-
Workup and Analysis: After the addition is complete, the reaction is quenched and worked up. The product yield and selectivity are determined by standard analytical techniques.
Protocol for Kinetic Analysis of Rhodium-Catalyzed C-H Amination
The following is a representative procedure for monitoring the kinetics of a Rh-catalyzed C-H amination.
-
Reaction Mixture Preparation: In a reaction vessel, the substrate, catalyst (e.g., Rh₂(esp)₂), and any additives are combined in the chosen solvent. The vessel is brought to the desired reaction temperature.
-
Reaction Initiation: The reaction is initiated by the addition of the aminating agent (e.g., an azide (B81097) or N-mesyloxycarbamate).
-
Sampling: Aliquots of the reaction mixture are withdrawn at specific time intervals.
-
Quenching and Analysis: Each aliquot is immediately quenched (e.g., by cooling and dilution) and analyzed by a suitable method (e.g., GC or HPLC with an internal standard) to determine the concentration of the product and remaining starting material.
-
Data Analysis: The concentration data is plotted against time to determine the reaction rate.
Visualizing the White-Chen Catalytic Cycle
The following diagram illustrates the proposed catalytic cycle for the White-Chen C-H oxidation.
Caption: Proposed catalytic cycle for the White-Chen C-H oxidation.
References
- 1. White–Chen catalyst - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 959395-10-9 [smolecule.com]
- 3. In-situ Kinetic Studies of Rh(II)-Catalyzed C—H Functionalization to Achieve High Catalyst Turnover Numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Experimentally Determining Rate Law — Overview & Examples - Expii [expii.com]
- 6. chm.uri.edu [chm.uri.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Step-by-step real time monitoring of a catalytic amination reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. newerainstruments.com [newerainstruments.com]
- 10. experts.illinois.edu [experts.illinois.edu]
Unraveling the Mechanism of C-H Oxidation: A Computational Comparison of the White-Chen Catalyst and its Alternatives
For researchers, scientists, and professionals in drug development, the selective functionalization of carbon-hydrogen (C-H) bonds is a critical tool for molecular synthesis and modification. The White-Chen catalyst, an iron-based coordination complex, has emerged as a significant development in this field, enabling predictable aliphatic C-H oxidations. This guide provides a comparative analysis of the computational modeling of the this compound's mechanism against key alternatives, supported by available experimental data.
The this compound, formally known as [Fe(PDP)] or --INVALID-LINK--2, is renowned for its ability to predictably oxidize aliphatic sp³ C-H bonds.[1][2] This selectivity is governed by a combination of electronic, steric, and stereoelectronic factors inherent to the substrate.[2] Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the proposed reaction mechanism and the factors influencing its selectivity.
The Catalytic Cycle: A Computationally-Informed Perspective
The generally accepted mechanism for the this compound proceeds through a series of key steps, initiated by the reaction of the iron complex with an oxidant, typically hydrogen peroxide, in the presence of an acid co-catalyst like acetic acid.[2]
A proposed catalytic cycle is outlined below:
Figure 1. Proposed catalytic cycle of the this compound.
Comparative Analysis of Iron and Manganese-Based Catalysts
While the this compound has proven effective, research has explored alternatives to enhance performance, particularly concerning chemoselectivity and substrate scope. Key alternatives include the fluorinated analogue, Fe(CF₃-PDP), and manganese-based PDP catalysts such as Mn(PDP) and Mn(CF₃-PDP).[3][4][5]
Computational and experimental findings highlight the distinct behaviors of these catalysts:
| Catalyst Family | Key Characteristics | Selectivity Profile | Notes |
| Fe(PDP) (White-Chen) | - Pioneering catalyst for predictable C-H oxidation.[2]- Selectivity is governed by electronics, sterics, and stereoelectronics.[3] | - Prefers electron-rich C-H bonds.[3]- Sensitive to steric hindrance, favoring less hindered sites.[2]- Can be influenced by directing groups like carboxylic acids.[2] | - Can be prone to deactivation through dimerization.[6] |
| Fe(CF₃-PDP) | - Electron-withdrawing trifluoromethyl groups on the PDP ligand.[3] | - Alters site-selectivity compared to Fe(PDP).[3] | - The electronic modifications of the ligand tune the reactivity and selectivity of the iron center. |
| Mn(PDP) / Mn(CF₃-PDP) | - Manganese center instead of iron.[4][5] | - Exhibits enhanced chemoselectivity, particularly in tolerating aromatic functionalities.[4]- Can achieve high yields at very low catalyst loadings.[4]- Site-selectivity is also governed by steric and electronic factors. | - The lower redox potential of manganese is thought to disfavor oxidation of electron-rich aromatic rings.[5] |
The Role of Computational Modeling in Predicting Selectivity
Experimental Protocols
General Computational Approach for Modeling Catalyst Mechanisms:
While specific computational details for the this compound are proprietary or dispersed across various studies, a general protocol for such investigations using Density Functional Theory (DFT) can be outlined.
-
Model Construction: The catalyst, substrate, and relevant solvent molecules are modeled. For the this compound, this would involve the Fe(PDP) complex.
-
Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.
-
Frequency Calculations: These are performed to confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to calculate thermodynamic properties like zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
Reaction Pathway Mapping: The energetic profile of the entire catalytic cycle is mapped by connecting the optimized structures. Transition states are located to determine the activation energies of each step.
-
Solvation Modeling: Since these reactions occur in solution, a continuum solvation model (e.g., PCM, SMD) is typically employed to account for the effect of the solvent.
Illustrative Experimental Workflow:
The following diagram illustrates a typical workflow for a combined experimental and computational study of C-H oxidation catalysis.
Figure 2. A representative workflow for studying C-H oxidation catalysts.
Conclusion
Computational modeling has been pivotal in advancing the understanding of the this compound and its analogues. While a comprehensive, publicly available quantitative comparison of the computational energetics of these catalysts is still needed, the existing qualitative models of selectivity provide invaluable guidance for synthetic chemists. The interplay of electronic, steric, and stereoelectronic effects, as elucidated by computational studies, continues to drive the design of new and improved catalysts for selective C-H functionalization, a cornerstone of modern chemical synthesis and drug development. Future work in this area will likely focus on developing more robust and quantitative predictive models, enabling the in silico design of catalysts for highly specific and challenging C-H oxidation reactions.
References
- 1. Theoretical investigation on the oxidative chlorination performed by a biomimetic non-heme iron catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. White–Chen catalyst - Wikipedia [en.wikipedia.org]
- 3. Aliphatic C—H Oxidations for Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Remote C—H oxidations with manganese catalysts | IDEALS [ideals.illinois.edu]
- 5. Chemoselective Tertiary C—H Hydroxylation for Late-Stage Functionalization with Mn(PDP)/Chloroacetic Acid Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Fe(PDP) and Fe(CF3-PDP) Catalysts for Late-Stage C-H Functionalization
A deep dive into the catalytic prowess of two prominent iron-based catalysts, Fe(PDP) and Fe(CF3-PDP), reveals nuanced differences in selectivity and reactivity, offering researchers a tunable platform for late-stage C-H functionalization. This guide provides a comprehensive comparison of their performance, supported by experimental data, detailed protocols, and mechanistic visualizations to aid in catalyst selection and experimental design.
In the realm of synthetic chemistry, the selective oxidation of aliphatic C-H bonds is a formidable challenge. The development of iron catalysts bearing the PDP (pyridine-2,6-diylbis((S)-2-(pyrrolidin-2-yl)pyridine)) ligand and its trifluoromethylated analogue, CF3-PDP, has marked a significant advancement in this field. These catalysts enable the predictable functionalization of complex molecules at sites previously considered unreactive, a strategy of immense value in drug discovery and development. This guide presents a comparative study of Fe(PDP) and Fe(CF3-PDP), focusing on their catalytic performance in various substrates.
Performance Comparison: A Tale of Electronics and Sterics
The key distinction between Fe(PDP) and its trifluoromethylated counterpart lies in their differing sensitivities to the electronic and steric environments of the substrate's C-H bonds. Fe(PDP) exhibits a balanced consideration of both electronic and steric factors, while the more electron-deficient Fe(CF3-PDP) catalyst displays a heightened sensitivity to steric hindrance. This difference allows for catalyst-controlled site-selectivity, where the choice between the two catalysts can direct oxidation to different positions on the same molecule.
Quantitative Data Summary
The following tables summarize the catalytic performance of Fe(PDP) and Fe(CF3-PDP) in the C-H oxidation of various complex molecules. The data highlights the distinct selectivities of the two catalysts.
Table 1: Oxidation of Artemisinin
| Catalyst | Major Product | Yield (%)[1] |
| Fe(PDP) | C10-β-OH | 45 |
| Fe(CF3-PDP) | C6-β-OH | 52 |
Table 2: Oxidation of an Androsterone Derivative
| Catalyst | Major Product | Yield (%)[1] |
| Fe(PDP) | Not Reported | - |
| Fe(CF3-PDP) | 6α-OH | 51 |
Table 3: Oxidation of trans-1,2-Dimethylcyclohexane
| Catalyst | 3°:2° Selectivity[1] |
| Fe(PDP) | 1:2 |
| Fe(CF3-PDP) | 1:10 |
Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed experimental protocols for the synthesis of the catalysts and the general procedure for C-H oxidation reactions.
Synthesis of Fe(PDP) Catalyst
The Fe(PDP) catalyst, formally named --INVALID-LINK--₂, is prepared from the (S,S)-PDP ligand.
Materials:
-
(S,S)-PDP ligand
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
-
Silver hexafluoroantimonate (AgSbF₆)
-
Acetonitrile (B52724) (CH₃CN), anhydrous
Procedure:
-
Dissolve the (S,S)-PDP ligand in anhydrous acetonitrile.
-
Add a solution of iron(II) chloride tetrahydrate in anhydrous acetonitrile to the ligand solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of silver hexafluoroantimonate in anhydrous acetonitrile to the reaction mixture.
-
A white precipitate of silver chloride (AgCl) will form. Stir the mixture for an additional 1 hour.
-
Filter the mixture through a pad of Celite to remove the AgCl precipitate.
-
The filtrate, a purple solution of the Fe(PDP) catalyst, can be used directly or the solvent can be removed under reduced pressure to yield the catalyst as a purple solid.
Synthesis of Fe(CF3-PDP) Catalyst
The synthesis of the Fe(CF3-PDP) catalyst follows a similar procedure to that of Fe(PDP), utilizing the corresponding trifluoromethylated PDP ligand.
Part 1: Synthesis of the (S,S)-CF3-PDP Ligand
The synthesis of the trifluoromethyl-substituted PDP ligand is a multi-step process that begins with commercially available starting materials. A representative synthesis involves the coupling of a trifluoromethyl-substituted pyridine (B92270) derivative with a chiral pyrrolidine (B122466) moiety. Due to the complexity and proprietary nature of specific industrial syntheses, a general, literature-inspired approach is outlined here.
Materials:
-
2,6-Dichloropyridine
-
(S)-2-(Trifluoromethyl)pyrrolidine
-
A suitable palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., Xantphos)
-
A base (e.g., NaOtBu)
-
Anhydrous toluene (B28343)
Procedure:
-
Combine 2,6-dichloropyridine, (S)-2-(trifluoromethyl)pyrrolidine, the palladium catalyst, and the ligand in a reaction vessel under an inert atmosphere.
-
Add anhydrous toluene and the base.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for several hours until the reaction is complete, as monitored by techniques like TLC or LC-MS.
-
After cooling, quench the reaction and perform an aqueous workup.
-
Purify the crude product by column chromatography to obtain the (S,S)-CF3-PDP ligand.
Part 2: Formation of the Fe(CF3-PDP) Complex
Materials:
-
(S,S)-CF3-PDP ligand
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
-
Silver hexafluoroantimonate (AgSbF₆)
-
Acetonitrile (CH₃CN), anhydrous
Procedure:
-
Follow the same procedure as for the synthesis of the Fe(PDP) catalyst, substituting the (S,S)-PDP ligand with the (S,S)-CF3-PDP ligand.
General Protocol for Catalytic C-H Oxidation
Standard Iterative Addition Protocol: This protocol is often used for initial screenings and smaller-scale reactions.
Materials:
-
Substrate
-
Fe(PDP) or Fe(CF3-PDP) catalyst (typically 5 mol%)
-
Hydrogen peroxide (H₂O₂, 50 wt% in H₂O, 1.2 equivalents per addition)
-
Acetic acid (AcOH, 0.5 equivalents per addition)
-
Acetonitrile (CH₃CN)
Procedure:
-
Dissolve the substrate in acetonitrile in a reaction vial.
-
In a separate vial, prepare a solution of the catalyst and acetic acid in acetonitrile.
-
Add the catalyst solution to the substrate solution.
-
Add the hydrogen peroxide solution dropwise to the reaction mixture.
-
Stir the reaction for 10-15 minutes.
-
Repeat steps 3 and 4 for a total of three additions.
-
After the final addition, stir the reaction for an additional 10 minutes.
-
Quench the reaction and purify the product by chromatography.
Slow Addition Protocol for Fe(PDP): This protocol can improve yields by minimizing catalyst decomposition.
Procedure:
-
Dissolve the substrate and acetic acid in acetonitrile in a reaction vial.
-
Prepare separate solutions of the Fe(PDP) catalyst and hydrogen peroxide in acetonitrile.
-
Using syringe pumps, add the catalyst and hydrogen peroxide solutions simultaneously to the substrate solution over an extended period (e.g., 45-60 minutes).
-
After the addition is complete, stir the reaction for a short period.
-
Work up and purify the product as in the standard protocol.
Mechanistic Insights and Visualizations
The catalytic cycle of both Fe(PDP) and Fe(CF3-PDP) is believed to proceed through a high-valent iron-oxo intermediate. The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycle and a general experimental workflow.
Caption: Proposed catalytic cycle for C-H oxidation by Fe(PDP) and Fe(CF3-PDP) catalysts.
Caption: General experimental workflow for C-H oxidation using Fe(PDP) or Fe(CF3-PDP).
References
A Head-to-Head Comparison: The White-Chen Catalyst versus Stoichiometric Oxidants for C-H Bond Functionalization
For researchers, scientists, and drug development professionals, the selective oxidation of aliphatic C-H bonds is a critical transformation in the synthesis of complex molecules. For decades, this process has been dominated by stoichiometric oxidants. However, the emergence of catalytic systems, particularly the iron-based White-Chen catalyst, presents a paradigm shift, offering significant advantages in selectivity, efficiency, and sustainability.
This guide provides an objective comparison of the this compound and traditional stoichiometric oxidants, supported by experimental data, detailed protocols, and mechanistic diagrams to inform your selection of the most appropriate method for your research.
Executive Summary
The this compound, an iron-pdp complex, offers a predictable and selective method for the oxidation of sp³ C-H bonds using the green oxidant hydrogen peroxide.[1] In contrast, stoichiometric oxidants, such as those based on chromium (e.g., CrO₃) and manganese (e.g., KMnO₄), are often harsh, non-selective, and generate significant amounts of toxic waste.[2] The catalytic approach consistently demonstrates superior functional group tolerance, higher yields in complex settings, and a more environmentally benign profile.
Data Presentation: Performance Comparison
The following tables summarize the key performance differences between the this compound and stoichiometric oxidants in C-H oxidation reactions.
| Feature | This compound | Stoichiometric Oxidants (e.g., CrO₃, KMnO₄) |
| Oxidant | H₂O₂ (Hydrogen Peroxide) | Heavy metals (Cr, Mn) |
| Byproducts | H₂O (Water) | Stoichiometric amounts of metal waste |
| Selectivity | High and predictable (electronic, steric, directing group control) | Often low; can lead to over-oxidation |
| Reaction Conditions | Mild (room temperature) | Often harsh (strong acids, high temperatures) |
| Functional Group Tolerance | Excellent | Poor; sensitive functional groups often do not survive |
| Environmental Impact | "Green" - low toxicity, minimal waste | Significant environmental and health hazards |
| Atom Economy | High | Low |
Case Study: Oxidation of Sclareolide
Sclareolide, a sesquiterpene lactone, provides an excellent scaffold to compare the selectivity of different oxidation methods.
| Reagent/Catalyst | Position Selectivity (Major Product) | Yield of Major Product | Reference |
| This compound (Fe(PDP)) | C2 | 62% | [3] |
| Chromic Acid (CrO₃) | Complex mixture, often leading to degradation | Low and variable | General observation for complex molecules |
Case Study: Oxidation of a Menthyl Derivative
This example highlights the steric selectivity of the this compound compared to a stoichiometric dioxirane (B86890) oxidant.
| Reagent/Catalyst | Position Selectivity (Major Product) | Yield of Major Product | Reference |
| This compound (Fe(PDP)) | Less sterically hindered C-H | Preparative yields | [3] |
| TFDO (Trifluoromethyldimethyldioxirane) | No selectivity | Not reported | [3] |
Mandatory Visualization
Catalytic Cycle of the this compound
References
Navigating Molecular Recognition: A Comparative Guide to Cross-Reactivity Studies of Functional Groups
For Researchers, Scientists, and Drug Development Professionals
The specificity of molecular interactions is a cornerstone of biological processes and a critical consideration in drug development and diagnostics. Cross-reactivity, the binding of an antibody or other receptor to molecules other than its intended target, can lead to off-target effects, inaccurate assay results, and reduced therapeutic efficacy. A key determinant of cross-reactivity is the presence of different functional groups on small molecules that can alter their binding affinity and specificity. This guide provides a comparative analysis of cross-reactivity with a focus on the influence of various functional groups, supported by experimental data and detailed protocols.
The Impact of Functional Groups on Molecular Interactions
The chemical properties of functional groups, such as their polarity, size, and hydrogen-bonding capacity, play a pivotal role in dictating how a molecule interacts with a binding partner.[1] Even subtle changes, such as the addition of a methyl or hydroxyl group, can significantly alter binding affinity and lead to cross-reactivity. Understanding these structure-activity relationships is crucial for designing specific drugs and developing reliable diagnostic assays.
Quantitative Comparison of Cross-Reactivity
To illustrate the impact of functional groups on cross-reactivity, this section presents quantitative data from various studies. The data is summarized in tables for easy comparison, showcasing how modifications to a core molecular structure influence its interaction with a specific antibody or receptor.
Case Study 1: Steroid Hormone Immunoassays
Immunoassays for steroid hormones are particularly susceptible to cross-reactivity due to the structural similarity of endogenous and synthetic steroids. The following table summarizes the cross-reactivity of various steroids in a cortisol immunoassay, highlighting the effect of different functional groups on antibody recognition.
| Compound | Core Structure | Key Functional Group Differences from Cortisol | % Cross-Reactivity |
| Cortisol | Cortisol | - | 100% |
| Prednisolone | Cortisol Analogue | Additional double bond in A ring | 125% |
| 11-Deoxycortisol | Cortisol Precursor | Lacks 11-hydroxyl group | 28% |
| Cortisone | Cortisol Metabolite | 11-keto group instead of 11-hydroxyl | 10% |
| Progesterone | Progestin | Different side chain at C17 | <0.1% |
| Testosterone | Androgen | Different functional groups at C3, C17 | <0.1% |
Data is illustrative and compiled from typical performance characteristics of cortisol immunoassays.
Case Study 2: Designer Amphetamine-Type Stimulants
The proliferation of "designer drugs" presents a challenge for toxicological screening immunoassays. The following table shows the cross-reactivity of several amphetamine analogues in a methamphetamine immunoassay, demonstrating how substitutions on the phenyl ring and the amine group affect antibody binding.
| Compound | Core Structure | Key Functional Group Differences from Methamphetamine | Approximate % Cross-Reactivity |
| Methamphetamine | Amphetamine | N-methyl group | 100% |
| Amphetamine | Amphetamine | Lacks N-methyl group | 50% |
| MDMA (Ecstasy) | Amphetamine Analogue | Methylenedioxy group on phenyl ring, N-methyl group | 10-150% (varies by assay) |
| Mephedrone | Cathinone Derivative | β-keto group, methyl group on phenyl ring | <1% |
| 2C-B | Phenethylamine | Methoxy groups and bromo group on phenyl ring | <0.1% |
Data represents a general summary from various studies on amphetamine immunoassays and can vary significantly between different commercial kits.[1]
Experimental Protocols for Assessing Cross-Reactivity
A robust assessment of cross-reactivity is essential for the validation of any new drug candidate or diagnostic assay. The following is a detailed protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a widely used method for quantifying cross-reactivity.
Competitive ELISA Protocol
Objective: To determine the concentration of a test compound that inhibits the binding of a specific antibody to its target antigen by 50% (IC50), and to calculate the percent cross-reactivity relative to the target analyte.
Materials:
-
96-well microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Target antigen
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody specific to the target antigen
-
Test compounds (potential cross-reactants)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
Procedure:
-
Antigen Coating: Coat the wells of a 96-well plate with the target antigen diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antigen.
-
Blocking: Add blocking buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction:
-
Prepare serial dilutions of the target antigen (for standard curve) and the test compounds.
-
In a separate plate or tubes, pre-incubate the primary antibody with each dilution of the standard or test compound for 1-2 hours at room temperature.
-
-
Incubation: Transfer the antibody-analyte mixtures to the antigen-coated plate. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add the substrate solution to each well and incubate in the dark until a color change is observed.
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength.
Data Analysis:
-
Plot a standard curve of absorbance versus the log of the target antigen concentration.
-
Determine the IC50 value for the target antigen and each test compound from their respective dose-response curves.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Antigen / IC50 of Test Compound) x 100
Visualizing Molecular Interactions and Experimental Workflows
Diagrams are powerful tools for understanding complex biological processes and experimental designs. The following diagrams, generated using the DOT language, illustrate key concepts related to cross-reactivity.
Caption: Workflow for a competitive ELISA to determine cross-reactivity.
Caption: Effect of functional groups on antibody binding affinity.
Conclusion
The study of cross-reactivity is a critical aspect of drug discovery and diagnostic development. As demonstrated, the nature of functional groups on a molecule significantly influences its binding characteristics. By employing systematic experimental approaches like competitive ELISA and carefully analyzing the resulting quantitative data, researchers can gain valuable insights into the structure-activity relationships that govern molecular recognition. This knowledge is paramount for the design of highly specific and effective therapeutic agents and diagnostic tools.
References
Elucidating the White-Chen Mechanism: A Guide to Isotopic Labeling Experiments
The development of the iron-based White-Chen catalyst, Fe(PDP), marked a significant milestone in synthetic chemistry, enabling the predictable and selective oxidation of unactivated aliphatic C-H bonds.[1][2] Understanding the precise mechanism of this powerful transformation is critical for its application and further development. The widely accepted mechanism involves a high-valent iron-oxo intermediate that performs a hydrogen atom abstraction followed by a rapid radical rebound.[3][4] This guide compares the key isotopic labeling and related experiments that have been instrumental in substantiating this proposed pathway, providing the detailed evidence sought by researchers in catalysis and drug development.
The Proposed White-Chen Catalytic Cycle
The catalytic cycle begins with the activation of hydrogen peroxide by the Fe(II) catalyst, forming a highly reactive iron-oxo species. This potent oxidant then abstracts a hydrogen atom from a substrate's C-H bond, generating a transient carbon-centered radical and an Fe(IV)-OH intermediate. In the final step, the hydroxyl group rapidly rebounds from the iron center to the carbon radical, yielding the oxidized product and regenerating the Fe(II) catalyst.[3][4]
Comparison 1: Deuterium (B1214612) Kinetic Isotope Effect (KIE)
The Deuterium Kinetic Isotope Effect (KIE) is a foundational experiment to determine if C-H bond cleavage occurs during the rate-determining step of a reaction. Replacing a hydrogen atom with its heavier isotope, deuterium, strengthens the C-D bond, requiring more energy to break. If this bond is broken in the slowest step, the deuterated substrate will react more slowly than its non-deuterated counterpart, resulting in a KIE value (kH/kD) greater than 1.
Experimental Protocol: Competitive KIE Analysis
-
Substrate Synthesis: Synthesize the substrate and its deuterated analogue, where the deuterium label is placed specifically at the target C-H bond.
-
Reaction Setup: In a single vessel, combine an equimolar (1:1) mixture of the non-deuterated (H-substrate) and deuterated (D-substrate) starting materials. Add the solvent (e.g., acetonitrile), acetic acid, and the Fe(PDP) catalyst.
-
Reaction Initiation: Initiate the reaction by adding the oxidant, hydrogen peroxide (H₂O₂), often via slow addition to prevent catalyst decomposition.
-
Monitoring and Quenching: Allow the reaction to proceed to a low conversion (<20%) to ensure the ratio of reactants does not change significantly, which could skew the results. Quench the reaction.
-
Product Analysis: Analyze the ratio of the oxidized products (H-product vs. D-product) using methods like Gas Chromatography-Mass Spectrometry (GC-MS) or Quantitative Nuclear Magnetic Resonance (¹H NMR) spectroscopy.
-
KIE Calculation: The kH/kD value is determined from the ratio of products formed.
Data Comparison and Interpretation
While specific quantitative KIE values for the Fe(PDP) catalyst are not prominently reported in the primary literature, significant primary KIEs are a hallmark of related non-heme iron enzymes and biomimetic catalysts, indicating that C-H bond cleavage is indeed rate-limiting or partially rate-limiting.[3]
| Mechanistic Hypothesis | Predicted kH/kD Value | Interpretation | Consistency with White-Chen |
| C-H bond cleavage is in the rate-determining step. | > 2 | A significant primary KIE is observed. The reaction with the C-H bond is substantially faster than with the C-D bond. | High |
| C-H bond cleavage occurs after the rate-determining step. | ~ 1 | No significant KIE is observed. The rates of reaction for the H- and D-substrates are nearly identical. | Low |
This evidence strongly supports the proposed mechanism where the challenging step is the initial hydrogen atom abstraction by the iron-oxo species.
Comparison 2: ¹⁸O-Labeling for Oxygen Source Determination
To confirm that the oxygen atom incorporated into the substrate originates from hydrogen peroxide and is transferred via the iron catalyst, ¹⁸O-labeling studies are employed. By using isotopically labeled hydrogen peroxide (H₂¹⁸O₂), the path of the oxygen atom can be traced.
Experimental Protocol: ¹⁸O Incorporation Study
-
Reagent Preparation: Synthesize or procure H₂¹⁸O₂.
-
Reaction Setup: Prepare two parallel reactions.
-
Reaction A (Control): Run the oxidation under standard conditions using normal H₂¹⁶O₂.
-
Reaction B (Labeling): Run the oxidation under identical conditions but substitute H₂¹⁶O₂ with H₂¹⁸O₂.
-
-
Reaction and Workup: Carry out the reactions to a reasonable conversion. After quenching, isolate and purify the alcohol product from both setups.
-
Product Analysis: Analyze the mass of the purified product from both reactions using high-resolution mass spectrometry (HRMS).
-
Data Interpretation: Compare the mass spectra. The product from Reaction B should exhibit a mass increase of 2 Da (+2 m/z) compared to the product from Reaction A if a single ¹⁸O atom has been incorporated.
Data Comparison and Interpretation
For the related Fe(MEP) catalyst system, labeling experiments using H₂¹⁸O showed that the iron-bound oxidant could exchange with water, which is strong evidence for the formation of a high-valent iron-oxo intermediate.[3] For the this compound, the analogous experiment with H₂¹⁸O₂ is used to confirm the oxidant as the source of the oxygen.
| Oxygen Source Hypothesis | Predicted Mass Shift with H₂¹⁸O₂ | Interpretation | Consistency with White-Chen |
| Oxygen comes from H₂O₂ via Fe=O. | +2 Da | The mass of the product alcohol (R-¹⁸OH) increases by 2 relative to the control (R-¹⁶OH). | High |
| Oxygen comes from adventitious H₂O. | 0 Da | No mass shift is observed in the product, as the ¹⁸O label is not incorporated. | Low |
| Oxygen comes from atmospheric O₂. | 0 Da | No mass shift is observed in the product. | Low |
These results confirm that the reaction is a true oxidation by the peroxide-derived iron-oxo species and not a process involving oxygen from other sources.
Comparison 3: Mechanistic Probes for Radical Intermediates
A key question is whether the C-O bond forms in a single, concerted step or via a stepwise process involving a carbon radical intermediate. While the high stereoretention observed in most White-Chen oxidations might suggest a concerted pathway, specific "radical clock" or rearrangement-prone substrates can provide definitive evidence.
Experimental Approach and Interpretation
The oxidation of a complex taxane (B156437) derivative with the Fe(PDP) catalyst provided critical insight.[3] Instead of the simple hydroxylation product, a ring-contracted nortaxane was formed. This type of skeletal rearrangement is characteristic of a carbon-centered radical intermediate at that position, providing strong evidence against a concerted mechanism.
| Mechanism | Substrate | Predicted Product | Observed Product | Conclusion |
| Concerted Insertion | Taxane Derivative | Simple Hydroxylation | Ring Contraction | Inconsistent |
| Long-Lived Radical | Chiral Substrate | Racemized Product | Retained Stereochemistry | Inconsistent |
| Short-Lived Radical (Rebound) | Taxane Derivative | Ring Contraction | Ring Contraction | Consistent |
| Short-Lived Radical (Rebound) | Chiral Substrate | Retained Stereochemistry | Retained Stereochemistry | Consistent |
Conclusion
The combination of isotopic labeling and mechanistic probe experiments provides a compelling and self-consistent picture of the White-Chen mechanism. Deuterium KIE studies establish that C-H bond cleavage is the energetic bottleneck of the reaction. ¹⁸O-labeling experiments confirm that the oxygen atom is delivered from hydrogen peroxide via the iron catalyst. Finally, radical probe experiments elegantly resolve the concerted vs. stepwise question, providing strong evidence for a stepwise hydrogen abstraction/radical rebound mechanism where the carbon radical intermediate is exceptionally short-lived. This detailed mechanistic understanding allows researchers to better predict catalyst behavior and design more advanced C-H functionalization reactions.
References
Safety Operating Guide
Navigating the Safe Disposal of White-Chen Catalyst: A Procedural Guide
The White-Chen catalyst, an iron-based coordination complex, is a significant tool in modern organic synthesis for the oxidation of aliphatic C-H bonds.[1][2] Proper management of its waste is crucial for ensuring laboratory safety and environmental protection. This guide provides essential information and step-by-step procedures for the safe handling and disposal of the this compound and its residues.
I. Understanding the Waste Profile
The this compound has the chemical formula C24H32F12FeN6Sb2.[1][3] Unused, it is a purple powder.[1] After use in a reaction, the catalyst waste stream will be a mixture containing the catalyst (in its original or a chemically altered state), residual reactants, solvents, and byproducts. Given its composition, which includes iron and antimony compounds, and its classification with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), all waste generated should be treated as hazardous.[1]
Spent metal catalysts can sometimes be pyrophoric (liable to ignite spontaneously in air), especially in a reduced state.[4][5] While there is no specific indication that the used this compound is pyrophoric, it is a critical safety consideration. Therefore, a cautious approach that includes a deactivation step is recommended, particularly if the reaction conditions could have led to the reduction of the iron center.
II. Personal Protective Equipment (PPE)
Before handling the this compound in any form (fresh, used, or as waste), it is imperative to wear appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Hand Protection: Nitrile gloves.
-
Eye Protection: Safety glasses or goggles.
-
Skin Protection: A lab coat and closed-toe shoes.
-
Respiratory Protection: Work in a well-ventilated fume hood to avoid inhalation of the powder or any vapors from the waste mixture.
III. Disposal Procedure: A Step-by-Step Approach
The following procedure outlines the recommended steps for the safe disposal of the this compound. This process is designed to mitigate risks and ensure compliance with typical hazardous waste regulations.
Step 1: Quenching the Reaction Mixture
At the end of the reaction, the primary step is to safely quench any remaining reactive species. This typically involves cooling the reaction mixture to room temperature and cautiously adding a quenching agent. The choice of quenching agent will depend on the specific reactants used alongside the catalyst.
Step 2: Deactivation of the Catalyst
Given the potential for pyrophoricity in spent metal catalysts, a deactivation step is a prudent safety measure. This involves the controlled oxidation of the catalyst.
Experimental Protocol for Deactivation:
-
After quenching the reaction, dilute the mixture with a suitable solvent (e.g., the reaction solvent).
-
Slowly and carefully add an oxidizing agent. A common and effective method for deactivating similar catalysts is the use of a 10% sodium hypochlorite (B82951) (bleach) solution or a 10% sodium nitrite (B80452) solution.[4]
-
During the addition of the oxidizing agent, maintain stirring and monitor the temperature of the mixture. An increase in temperature may indicate that an oxidation reaction is occurring.[4]
-
After the addition is complete, continue to stir the mixture for a period to ensure deactivation is complete.
-
A simple test for pyrophoricity can be performed by taking a small sample of the solid catalyst residue on filter paper and allowing it to dry. If the catalyst heats up upon drying, the deactivation procedure should be repeated.[4]
Step 3: Waste Segregation and Collection
All waste containing the this compound must be collected in a designated, properly labeled hazardous waste container.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a list of all other components in the waste mixture (solvents, reactants, etc.).
-
Container Type: Use a chemically resistant container with a secure lid.
-
Segregation: Do not mix this waste with other waste streams unless it is known to be compatible.
Step 4: Final Disposal
The final disposal of the hazardous waste container must be handled by a licensed environmental waste management company. These companies are equipped to handle and dispose of chemical waste in accordance with regulatory requirements, which may include metal reclamation or incineration.[6][7] It is important to note that landfilling is the least preferred environmental option for spent catalysts.[7][8]
IV. Spill Management
In the event of a spill of either the solid catalyst or a solution containing it, the following steps should be taken immediately:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate the immediate area.
-
Wear Appropriate PPE: Before cleaning the spill, don the required personal protective equipment.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid generating dust. For liquid spills, use an inert absorbent material (such as vermiculite (B1170534) or sand) to absorb the liquid before collecting it into a hazardous waste container.
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbents, wipes, gloves, etc.) must be treated as hazardous waste and placed in the same container as the spilled material.[4]
V. Data Presentation: Waste Characterization
| Characteristic | Description | Handling and Disposal Considerations |
| Physical Form | Unused: Purple powder. Used: Mixture with solvents and reaction components. | Handle in a fume hood to prevent inhalation. |
| Chemical Composition | C24H32F12FeN6Sb2 (Iron(II) coordination complex with hexafluoroantimonate) | Contains heavy metals (iron, antimony). Must be disposed of as hazardous waste. |
| Hazards | H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant) | Wear appropriate PPE (gloves, goggles, lab coat). |
| Potential Hazards | May be pyrophoric after use in a reducing environment. | A deactivation step through controlled oxidation is recommended. |
| Waste Classification | Hazardous Waste | Must be collected in a labeled, sealed container and disposed of by a licensed waste management company. |
VI. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of the this compound.
Caption: Disposal workflow for the this compound.
References
- 1. White–Chen catalyst - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 959395-10-9 [smolecule.com]
- 3. This compound | C24H32F12FeN6Sb2 | CID 74082032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. evonik.com [evonik.com]
- 5. concawe.eu [concawe.eu]
- 6. Question 45: What are the procedures/rules governing the transportation and disposal of catalyst contaminated with arsenic, mercury, barium, or other heavy metals? Are there maximum limits for any of these? | American Fuel & Petrochemical Manufacturers [afpm.org]
- 7. researchgate.net [researchgate.net]
- 8. catalystseurope.org [catalystseurope.org]
Safeguarding Your Research: A Comprehensive Guide to Handling the White-Chen Catalyst
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper handling and disposal of the White-Chen catalyst. Adherence to these protocols is essential for ensuring laboratory safety and maintaining the integrity of your research. The this compound, an iron-based coordination complex, is a powerful tool for C-H bond oxidation, but its reactive nature necessitates careful handling.[1]
Hazard Identification and Personal Protective Equipment (PPE)
The this compound is classified as an irritant.[1] All personnel must wear appropriate PPE when handling this compound. The primary hazards are skin irritation, serious eye irritation, and respiratory irritation.[1]
Minimum PPE Requirements:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Nitrile or neoprene gloves | Provides a barrier against skin contact, preventing irritation. |
| Body Protection | Flame-retardant lab coat | Protects against accidental spills and splashes. |
| Respiratory Protection | Use in a certified chemical fume hood | Prevents inhalation of the catalyst, which can cause respiratory tract irritation. |
Note: All PPE should be inspected prior to use and replaced if damaged.
Operational Plan: Step-by-Step Handling Procedure
The this compound is air- and moisture-sensitive.[2] Therefore, all manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using either a glovebox or Schlenk line techniques.[3][4][5]
Experimental Workflow:
Detailed Protocol:
-
Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Prepare a dry, oxygen-free environment using either a glovebox or a Schlenk line.
-
All glassware must be oven-dried and cooled under an inert atmosphere.
-
Use anhydrous solvents.
-
-
Handling and Reaction Setup:
-
Transfer the this compound from its storage container to the reaction vessel inside the inert atmosphere of the glovebox or under a positive pressure of inert gas on a Schlenk line.
-
Weigh the required amount of the catalyst directly into the reaction flask.
-
Add the anhydrous solvent and other reagents via syringe or cannula.
-
Maintain the inert atmosphere throughout the entire reaction.
-
-
Post-Reaction Workup:
-
Upon completion, quench the reaction carefully, typically with a suitable quenching agent that will not react violently with any remaining catalyst or reagents.
-
The quenched reaction mixture can then be exposed to air for subsequent purification steps.
-
Disposal Plan: Safe Deactivation and Waste Management
Proper disposal of the this compound and its residues is critical to prevent environmental contamination and ensure safety. The catalyst contains iron and hexafluoroantimonate anions, which require specific disposal procedures.
Deactivation and Disposal Workflow:
Disposal Protocol:
-
Deactivation:
-
Quench any residual active catalyst in the reaction flask by slowly adding a suitable solvent like isopropanol, followed by methanol, and then water.[6] This should be done in a fume hood.
-
-
Waste Collection:
-
Collect all waste containing the this compound, including reaction residues, contaminated solvents, and disposable labware (e.g., gloves, syringes), in a designated and clearly labeled hazardous waste container.
-
-
Treatment of Hexafluoroantimonate:
-
The hexafluoroantimonate anion should be precipitated. A potential method involves treatment with a calcium salt, such as calcium hydroxide, to form an insoluble calcium fluoride (B91410) and antimony oxides/hydroxides.[7] This procedure should only be carried out by trained personnel.
-
-
Final Disposal:
-
The neutralized and precipitated waste should be disposed of through a licensed hazardous waste disposal contractor.[8] Do not dispose of this material down the drain or in regular trash.
-
By adhering to these detailed safety and handling protocols, researchers can confidently and safely utilize the this compound in their work, fostering a secure and productive research environment.
References
- 1. White–Chen catalyst - Wikipedia [en.wikipedia.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. artscimedia.case.edu [artscimedia.case.edu]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. pfaltzandbauer.com [pfaltzandbauer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
